Ac-WEHD-CHO
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZYUXBVDPGGGX-QGQQZZQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ac-WEHD-CHO: A Molecular Probe for Dissecting Apoptosis and Pyroptosis
An In-Depth Technical Guide for Researchers
This guide provides an in-depth exploration of the peptide inhibitor Ac-WEHD-CHO, detailing its mechanism of action and its critical application in distinguishing between two major programmed cell death pathways: apoptosis and pyroptosis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven logic behind experimental design, ensuring robust and reliable outcomes.
The Crossroads of Cell Death: Apoptosis and Pyroptosis
Programmed cell death (PCD) is a fundamental process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been considered the primary form of PCD, the discovery of pyroptosis has unveiled a distinct, highly inflammatory cell death pathway critical to the innate immune response. Understanding the key differences between these pathways is paramount for accurate experimental interpretation.
-
Apoptosis: A non-inflammatory, immunologically silent process characterized by cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes.[1][2] It is executed by a family of cysteine proteases known as caspases , primarily the initiator caspases-8 and -9, and the executioner caspases-3, -6, and -7.[1][2]
-
Pyroptosis: A highly pro-inflammatory form of lytic cell death triggered by the detection of pathogens or endogenous danger signals.[3][4] Morphologically, it is defined by cell swelling, loss of membrane integrity, pore formation, and the rapid release of inflammatory cytokines and cellular contents.[2][5] This pathway is mediated by a different subset of caspases, the inflammatory caspases : caspase-1, -4, and -5 in humans.[1]
The central challenge for researchers is that these pathways, while distinct, can exhibit crosstalk, making it essential to employ tools that can selectively inhibit specific molecular players.[6][7]
The Central Executioners: Inflammatory Caspases and Gasdermin D
Pyroptosis is executed through the cleavage of a substrate called Gasdermin D (GSDMD).[6][8] This cleavage event, mediated by inflammatory caspases, unleashes the N-terminal domain of GSDMD, which oligomerizes and inserts into the plasma membrane to form large pores (10-33 nm).[4][9] These pores disrupt the cell's osmotic balance, leading to swelling and lysis, and provide a direct conduit for the release of mature inflammatory cytokines like IL-1β and IL-18.[10][11]
Two primary pathways lead to the activation of inflammatory caspases:
-
The Canonical Pathway: Triggered by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which lead to the assembly of a multi-protein complex called the inflammasome (e.g., NLRP3, NLRC4, AIM2).[4][9][12] The inflammasome serves as a platform to recruit and activate pro-caspase-1.[7][12] Activated caspase-1 then cleaves GSDMD and pro-inflammatory cytokines.[7]
-
The Non-Canonical Pathway: Directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[9][10] In humans, LPS binds to the CARD domain of caspase-4 and caspase-5, inducing their oligomerization and activation.[13][14] These caspases then cleave GSDMD to initiate pyroptosis.[8][11] This pathway can also subsequently activate the NLRP3 inflammasome, amplifying the inflammatory response.[8][15]
The following diagram illustrates these convergent pathways leading to pyroptosis.
This compound: A Selective Inhibitor of Inflammatory Caspases
This compound is a synthetic, cell-permeable tetrapeptide (Ac-Trp-Glu-His-Asp-CHO) designed as a reversible aldehyde inhibitor of caspases.[16][17][18] Its peptide sequence mimics the optimal recognition motif for caspase-1, making it an exceptionally potent inhibitor of this enzyme.[18]
Mechanism of Action & Specificity
The aldehyde group (-CHO) on the C-terminal aspartate residue forms a reversible covalent bond with the catalytic cysteine in the active site of the caspase, effectively blocking its proteolytic activity. While it is a broad inhibitor of inflammatory caspases, its primary utility comes from its potent inhibition of caspase-1 and caspase-5, with additional activity against caspase-4.[16] Critically, it shows significantly lower affinity for the key executioner of apoptosis, caspase-3. This selectivity is the cornerstone of its use as a discerning tool.
| Inhibitor | Primary Target(s) | Inhibition Type | Common Application |
| This compound | Caspase-1, -4, -5 [16] | Reversible Aldehyde | Inhibiting canonical & non-canonical pyroptosis |
| Ac-YVAD-CHO | Caspase-1[19][20] | Reversible Aldehyde | Selective inhibition of canonical pyroptosis[21] |
| Ac-DEVD-CHO | Caspase-3, -7[22][23] | Reversible Aldehyde | Inhibiting apoptosis execution[24][25] |
| Ac-LEHD-CHO | Caspase-9[25][26] | Reversible Aldehyde | Inhibiting intrinsic apoptosis initiation |
| Z-VAD-FMK | Pan-Caspase | Irreversible FMK | General apoptosis/caspase inhibition |
The high potency against caspase-1 (Ki = 56 pM) compared to apoptotic caspases like caspase-8 (Ki = 21.1 nM) underscores its value in specifically targeting the inflammatory cascade.[18]
Experimental Design: Using this compound to Differentiate Cell Death Pathways
The logical framework for using this compound is to establish a cellular model where pyroptosis can be robustly induced and then to assess whether the inhibitor can specifically block the hallmarks of pyroptosis without affecting apoptosis.
The following diagram outlines a typical experimental workflow.
Protocol 1: Induction and Inhibition of NLRP3-Mediated Pyroptosis in THP-1 Macrophages
This protocol describes a self-validating system to confirm the role of caspase-1 in NLRP3-dependent pyroptosis using this compound.
A. Cell Preparation and Priming:
-
Seed human THP-1 monocytes at 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48-72 hours.
-
Replace the media with fresh, PMA-free RPMI-1640 and allow cells to rest for 24 hours.
-
Causality Check: PMA-induced differentiation yields adherent, phagocytically active macrophages that provide a more physiologically relevant model for inflammasome studies than monocytic suspension cells.[27]
-
Prime the macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.
-
Causality Check: The priming step is crucial. It engages TLR4 to upregulate the transcription of key inflammasome components, including NLRP3 and pro-IL-1β, which are expressed at low levels in resting cells. Without priming, the subsequent activation signal will fail to produce a robust IL-1β release.[28]
B. Inhibition and Activation:
-
Following LPS priming, gently wash the cells twice with warm PBS.
-
Add fresh serum-free media containing either vehicle control (e.g., 0.1% DMSO) or this compound (final concentration 20-50 µM). Incubate for 1 hour.
-
Causality Check: Pre-incubation ensures the inhibitor has permeated the cells and is present to engage caspase-1 immediately upon its activation.
-
Induce pyroptosis by adding a canonical NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM).
-
Incubate for 1-6 hours, depending on the downstream assay.
C. Measurement and Validation:
-
Cell Lysis (Pyroptosis Marker): Carefully collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane rupture, using a commercially available colorimetric assay.
-
Expected Outcome: Nigericin treatment should cause a massive increase in LDH release. This release should be significantly blocked in cells pre-treated with this compound.
-
-
Cytokine Release (Inflammasome Marker): Use the same supernatant to quantify mature IL-1β levels via an enzyme-linked immunosorbent assay (ELISA).
-
Expected Outcome: IL-1β levels should be high in the Nigericin-treated group and markedly reduced in the this compound group, confirming that IL-1β maturation was caspase-1 dependent.
-
-
Protein Cleavage (Molecular Marker): Lyse the remaining adherent cells and perform a Western blot. Probe for the cleaved, active form of Caspase-1 (p20) and the cleaved N-terminal fragment of GSDMD (p30).
-
Expected Outcome: Cleaved Caspase-1 and GSDMD fragments should be present in the Nigericin-only group but absent or greatly reduced in the inhibitor-treated group.
-
Conclusion: The Indispensable Role of a Selective Inhibitor
This compound is more than a simple reagent; it is a precision tool that allows for the functional dissection of complex and interconnected cell death pathways. Its selectivity for inflammatory caspases (caspase-1, -4, -5) over apoptotic executioner caspases provides a reliable method for attributing cellular phenomena—such as lytic cell death and IL-1β release—to the process of pyroptosis. By designing experiments that leverage this specificity, researchers can generate clear, defensible data, paving the way for a deeper understanding of inflammatory diseases and the development of targeted therapeutics.
References
-
ResearchGate. (n.d.). Molecular mechanism of pyroptosis. In the caspase-1-dependent pathway... [Diagram]. Retrieved from ResearchGate. [Link]
-
The Journal of Immunology. (2018). Function and Regulation of Noncanonical Caspase-4/5/11 Inflammasome. Oxford Academic. [Link]
-
ResearchGate. (n.d.). Caspase-4/5 and 11 is activated by directly sensing LPS. The CARD... [Diagram]. Retrieved from ResearchGate. [Link]
-
Schmid-Burgk, J. L., et al. (2015). NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5. European Journal of Immunology, 45(9), 2919-2926. [Link]
-
Doherty, G., et al. (2021). Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease. Frontiers in Immunology, 12, 796434. [Link]
-
Rogers, C., et al. (2017). Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages. Cell Chemical Biology, 24(6), 707-717.e5. [Link]
-
ResearchGate. (n.d.). Pyroptosis pathway. Pyroptosis is a Caspase1-dependent programmed cell... [Diagram]. Retrieved from ResearchGate. [Link]
-
MDPI. (2022). Palmitic Acid Induces Inflammatory Environment and Is Involved in Pyroptosis in a Human Dental Pulp Cell Line. International Journal of Molecular Sciences, 23(19), 11849. [Link]
-
Miao, E. A., et al. (2011). Caspase-1-induced pyroptotic cell death. Immunological Reviews, 243(1), 206-214. [Link]
-
Frontiers Media. (2022). The non-canonical inflammasome activators Caspase-4 and Caspase-5 are differentially regulated during immunosuppression-associated organ damage. Frontiers in Immunology, 13, 977382. [Link]
-
Pediaa. (2017). Difference Between Apoptosis and Pyroptosis. [Link]
-
MDPI. (2022). A Novel Method in Identifying Pyroptosis and Apoptosis Based on the Double Resonator Piezoelectric Cytometry Technology. Biosensors, 12(10), 875. [Link]
-
Bio-Rad. (n.d.). Pyroptosis, an Inflammatory Form of Regulated Cell Death. Retrieved from bio-rad-antibodies.com. [Link]
-
Xiang, S., et al. (2022). Methods for monitoring cancer cell pyroptosis. Journal of Experimental & Clinical Cancer Research, 41(1), 185. [Link]
-
Chen, Y. C., et al. (2001). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta Pharmacologica Sinica, 22(8), 699-704. [Link]
-
ResearchGate. (n.d.). Summary of caspase inhibitor IC50 values... [Table]. Retrieved from ResearchGate. [Link]
-
Wilson, K. P., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Differentiation, 28(10), 2837-2852. [Link]
-
Springer. (2018). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. 3 Biotech, 8(2), 107. [Link]
-
ACS Publications. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors... ACS Pharmacology & Translational Science, 5(2), 109-126. [Link]
-
ACS Publications. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors... ACS Pharmacology & Translational Science, 5(2), 109-126. [Link]
-
ResearchGate. (n.d.). Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro. Retrieved from ResearchGate. [Link]
-
Zinov'eva, M. V., et al. (2024). Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death... Biology Bulletin, 51(1), 1-12. [Link]
-
Weindl, G., et al. (2023). Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release. Biochemical Pharmacology, 215, 115693. [Link]
-
Hall, J. P., et al. (2019). Optimized protocols for studying the NLRP3 inflammasome... Journal of Immunological Methods, 467, 25-33. [Link]
-
Xia, X., et al. (2019). Pyroptosis in inflammatory diseases and cancer. Theranostics, 9(15), 4339-4365. [Link]
-
ResearchGate. (n.d.). Ac-DEVD-CHO and Ac-LEHD-CHO prevented cell death of cortical neurons... [Diagram]. Retrieved from ResearchGate. [Link]
-
Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. [Link]
-
Jenq, R. R., et al. (2012). The Nlrp3 inflammasome regulates acute graft-versus-host disease. Cell, 149(1), 214-225. [Link]
Sources
- 1. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]
- 2. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. differencebetween.com [differencebetween.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyroptosis in inflammatory diseases and cancer [thno.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palmitic Acid Induces Inflammatory Environment and Is Involved in Pyroptosis in a Human Dental Pulp Cell Line [mdpi.com]
- 12. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 17. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 18. cpcscientific.com [cpcscientific.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. biotium.com [biotium.com]
- 24. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Understanding the Cell Permeability of Ac-WEHD-CHO
Introduction: The Critical Hurdle of Cell Entry for Caspase Inhibition
Ac-WEHD-CHO is a highly potent and reversible inhibitor of inflammatory caspases, primarily targeting caspase-1, as well as caspase-4 and caspase-5.[1][2] Its mechanism of action lies in its tetrapeptide sequence (Trp-Glu-His-Asp) which mimics the optimal recognition motif for these enzymes, allowing the C-terminal aldehyde group to interact with the active site cysteine.[2] These caspases are central to the innate immune response, acting as key drivers in the maturation of pro-inflammatory cytokines like IL-1β and IL-18, and initiating a lytic, pro-inflammatory form of cell death known as pyroptosis.[3][4] The activation of these caspases is orchestrated by multi-protein complexes called inflammasomes, which assemble in response to pathogenic invasion or cellular stress.[3][5]
Given its central role in inflammation, the targeted inhibition of caspase-1 and related caspases by molecules like this compound holds significant therapeutic potential for a range of inflammatory and autoimmune diseases.[6][7] However, the efficacy of such inhibitors in a cellular context is fundamentally dependent on their ability to cross the plasma membrane and reach their cytosolic targets. While this compound is often described as "cell-permeable," a deeper, quantitative understanding of its uptake characteristics is crucial for researchers and drug developers to design robust experiments and accurately interpret their results.[1]
This guide provides a comprehensive technical overview of the factors governing the cell permeability of this compound. We will delve into the theoretical underpinnings of peptide inhibitor uptake, present detailed experimental protocols to quantitatively assess permeability, and discuss strategies for optimizing intracellular delivery.
Core Principles: Navigating the Cellular Barrier
The cellular uptake of a peptide-based inhibitor like this compound is a multifactorial process influenced by both the physicochemical properties of the molecule and the biological characteristics of the target cell.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1.
| Property | Value | Source |
| Full Sequence | Ac-Trp-Glu-His-Asp-CHO | [2] |
| Molecular Formula | C₂₈H₃₃N₇O₉ | [2] |
| Molecular Weight | 611.61 g/mol | [2] |
| Formulation | Trifluoroacetate (TFA) salt | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water (10 mg/mL) | [1][8] |
| Storage | -20°C | [1] |
The peptide nature of this compound, with its multiple charged residues (Glu, Asp, His), and a molecular weight exceeding 500 g/mol , suggests that passive diffusion across the lipid bilayer is likely to be limited. The N-terminal acetylation helps to neutralize the positive charge of the N-terminus, which can be a favorable modification for membrane transit. However, the overall polarity of the molecule remains a significant hurdle.
Cellular Factors Influencing Uptake
The type of cell used in an experiment can dramatically impact the observed permeability of this compound. Factors to consider include:
-
Membrane Composition: The lipid and protein composition of the plasma membrane can affect the passive diffusion and potential transporter-mediated uptake of the inhibitor.
-
Endocytic Pathways: For larger molecules, endocytosis can be a primary route of entry. The activity of these pathways can vary significantly between cell types (e.g., macrophages vs. epithelial cells).
-
Efflux Pumps: The expression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove the inhibitor from the cytoplasm, reducing its effective intracellular concentration.
Visualizing the Mechanism: Caspase-1 Activation and Pyroptosis
To appreciate the context in which this compound functions, it is essential to understand the signaling pathway it targets. The following diagram illustrates the canonical inflammasome pathway leading to caspase-1 activation and pyroptosis.
Caption: Canonical NLRP3 inflammasome activation pathway leading to pyroptosis.
Experimental Protocols for Assessing Cell Permeability
A multi-pronged approach is recommended to robustly characterize the cell permeability of this compound. This involves both indirect and direct methods to measure intracellular target engagement and compound accumulation.
Indirect Assessment: Caspase Activity Reporter Assays
This method infers the intracellular presence of this compound by measuring its ability to inhibit caspase activity in live cells. Reporter cell lines can be engineered to express a fluorescent protein that changes its localization or emits a signal upon cleavage by a specific caspase.[9][10]
Protocol: Caspase-1 Activity Reporter Assay
-
Cell Line: Utilize a stable cell line expressing a caspase-1 specific reporter construct. For example, a construct containing a fluorescent protein linked to a nuclear localization signal (NLS) via a caspase-1 cleavage sequence (e.g., YVAD). In the basal state, the fluorescent protein is cytosolic. Upon caspase-1 activation, the cleavage of the YVAD sequence releases the NLS-tagged fluorescent protein, which then translocates to the nucleus.
-
Cell Seeding: Plate the reporter cells in a 96-well, clear-bottom black plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inhibitor Pre-incubation: Prepare a dilution series of this compound in complete cell culture medium. Typical concentration ranges to test would be from 100 µM down to 1 nM.[11] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours at 37°C and 5% CO₂.
-
Induction of Caspase-1 Activity: Induce inflammasome activation and subsequent caspase-1 activity. A common method for NLRP3 activation is to prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) followed by stimulation with a trigger like ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 30-60 minutes).[3]
-
Controls:
-
Negative Control: Cells treated with vehicle (e.g., water or DMSO, depending on the inhibitor's stock solution) but not the inducer.
-
Positive Control: Cells treated with the inducer but no inhibitor.
-
Non-permeable Inhibitor Control: Include a condition with a known non-permeable caspase inhibitor to confirm that the observed inhibition is due to intracellular activity.
-
-
Imaging and Analysis:
-
Stain the cells with a nuclear counterstain (e.g., Hoechst 33342).
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the reporter protein within the nucleus relative to the cytoplasm for a large population of cells in each well.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the positive control.
-
Plot the dose-response curve and determine the IC₅₀ value, which represents the concentration of the inhibitor required to achieve 50% inhibition of caspase-1 activity in the cellular context.
-
Caption: Workflow for a caspase activity reporter assay.
Direct Assessment: Cellular Uptake by LC-MS/MS
This method provides a direct and quantitative measurement of the intracellular concentration of this compound. It is considered the gold standard for determining cellular bioavailability.[12]
Protocol: LC-MS/MS-based Cellular Uptake Assay
-
Cell Plating: Plate cells (e.g., a relevant immune cell line like THP-1 macrophages) in 6-well plates and grow to a high density.
-
Inhibitor Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM) for a defined period (e.g., 2 hours) at 37°C. To distinguish between membrane-bound and internalized inhibitor, a parallel set of plates should be incubated at 4°C, where active transport and endocytosis are minimal.[12]
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor.
-
Trypsinize the cells (if adherent) and count them to determine the cell number per well.
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet using a lysis buffer compatible with mass spectrometry (e.g., methanol/acetonitrile/water mixture). Include an internal standard for accurate quantification.
-
-
Sample Preparation:
-
Vortex the lysate thoroughly and centrifuge at high speed to pellet cellular debris.
-
Collect the supernatant containing the intracellular inhibitor.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., parent and fragment ion masses).
-
Generate a standard curve using known concentrations of this compound to allow for absolute quantification.
-
-
Data Analysis:
-
Calculate the amount of this compound in each sample based on the standard curve.
-
Normalize this amount to the number of cells in the sample to determine the intracellular concentration (e.g., in moles per million cells).
-
The difference in uptake between the 37°C and 4°C conditions can provide insight into the contribution of active transport mechanisms.[12]
-
Interpreting the Data: Considerations and Best Practices
-
Stability: It is crucial to assess the stability of this compound in the cell culture medium and within the cell lysate over the course of the experiment. Degradation can lead to an underestimation of permeability.[12] This can be checked by analyzing samples of the dosing medium and cell lysates at different time points by LC-MS/MS.
-
Non-specific Binding: Peptide inhibitors can non-specifically bind to plasticware and extracellular matrix components. It is important to account for this by running controls without cells.[12]
-
Cell Health: Ensure that the concentrations of this compound used are not cytotoxic, as this can compromise membrane integrity and lead to artifactual uptake. A simple cytotoxicity assay (e.g., using propidium iodide staining) should be performed in parallel.
Conclusion: A Pathway to Predictive and Robust Research
A thorough understanding of the cell permeability of this compound is not merely an academic exercise; it is a prerequisite for the reliable design and interpretation of in vitro experiments. While widely cited as cell-permeable, the actual intracellular concentration achieved can vary significantly depending on the experimental conditions and cell type. By employing a combination of indirect functional assays, such as reporter systems, and direct quantitative methods like LC-MS/MS, researchers can move beyond qualitative assumptions. This rigorous approach enables the determination of accurate cellular IC₅₀ values, informs dose selection for in vivo studies, and ultimately enhances the translational potential of research involving this potent class of inflammatory caspase inhibitors.
References
-
Martinon, F., Burns, K., & Tschopp, J. (2002). The inflammasome: a molecular platform triggering activation of inflammatory caspases and processing of proIL-beta. Molecular cell, 10(2), 417-426. [Link]
-
Bio-Techne. Pyroptosis: Mechanisms mediating cell death and pro-inflammatory cytokine release. [Link]
-
Bergsbaken, T., Fink, S. L., & Cookson, B. T. (2009). Pyroptosis: host cell death and inflammation. Nature reviews Microbiology, 7(2), 99-109. [Link]
-
Lamkanfi, M., & Dixit, V. M. (2014). Mechanisms and functions of inflammasomes. Cell, 157(5), 1013-1022. [Link]
-
Wikipedia. Pyroptosis. [Link]
-
Biospective. What is Pyroptosis? | A Drug Development Perspective. [Link]
-
Xia, X., Wang, X., Cheng, Z., Qin, Y., & Zhu, X. (2019). The role of pyroptosis in cancer: pro-cancer or pro-"host"? Cell Death & Disease, 10(4), 1-10. [Link]
-
Rogers, C., & Latz, E. (2016). Inflammasome activation leads to Caspase-1–dependent mitochondrial damage and block of mitophagy. Proceedings of the National Academy of Sciences, 113(51), E8238-E8247. [Link]
-
Lee, Y. H., Yang, H., & Lee, Y. J. (2012). Regulation and function of the caspase-1 in an inflammatory microenvironment. Immune network, 12(1), 1-7. [Link]
-
Zahid, A., Li, B., & Kombe, A. J. K. (2019). Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. Mediators of inflammation, 2019. [Link]
-
Boucher, D., Monteleone, M., Coll, R. C., Chen, K. W., Ross, C. M., Teo, J. L., ... & Schroder, K. (2018). Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. Journal of Experimental Medicine, 215(3), 827-840. [Link]
-
ResearchGate. Caspase-1 activation pathways. In response to an inflammatory trigger... [Link]
-
Wikipedia. Caspase 1. [Link]
-
Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]
-
Neely, E. T., & De Biasi, M. (2022). Measuring Nonapoptotic Caspase Activity with a Transgenic Reporter in Mice. eNeuro, 9(5). [Link]
-
Innoprot. Caspase 3-7 Activity Assay Cell Line. [Link]
-
Li, Z., Su, K., & Liu, S. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(2), 839-846. [Link]
-
Walsh, A. J., Cook, R. S., Sanders, M. E., & Skala, M. C. (2018). A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis. In Fluorescence Lifetime Imaging (pp. 143-157). Humana Press, New York, NY. [Link]
-
Bardet, P. L., Kolahgar, G., Mynett, A., Miguel-Aliaga, I., & Vincent, J. P. (2008). A fluorescent reporter of caspase activity for live imaging. Proceedings of the National Academy of Sciences, 105(37), 13901-13905. [Link]
-
Ray, P., De, A., Min, J. J., Paulmurugan, R., & Gambhir, S. S. (2008). Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects. Clinical Cancer Research, 14(18), 5801-5809. [Link]
-
Reith, M. E., Blough, B. E., & Baumann, M. H. (2020). Cell-based radiotracer binding and uptake inhibition assays: A comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Frontiers in pharmacology, 11, 646. [Link]
-
Gustavsson, E., Zhang, J., & Linusson, A. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS chemical biology, 12(9), 2339-2347. [Link]
-
Chen, J. C., Chen, Y. C., & Lin-Shiau, S. Y. (2003). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Neuroreport, 14(15), 1979-1982. [Link]
-
Inguva, S., Zhang, L., Edwards, A., & Yang, J. (2019). High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL. Scientific reports, 9(1), 1-11. [Link]
-
Padia, J. D., & Z-WEHD-FMK. (2025). Irreversible Caspase-5 Inhibitor for Inflammation & Pathogenesis Research. BioTechniques, 78(3), 123-125. [Link]
-
ResearchGate. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
-
Sefton, M. V., Dawson, R. M., & Broughton, R. L. (1989). Effect of capsule permeability on growth of CHO cells in Eudragit RL microcapsules: use of FITC-dextran as a marker of capsule quality. Biomaterials, 10(7), 462-465. [Link]
-
Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. [Link]
-
Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules (Basel, Switzerland), 26(9), 2645. [Link]
-
Lee, J. S., Kildegaard, H. F., & Lee, G. M. (2021). Improving Antibody Production in Stably Transfected CHO Cells by CRISPR-Cas9-Mediated Inactivation of Genes Identified in a Large-Scale Screen with Chinese Hamster-Specific siRNAs. Biotechnology journal, 16(3), e2000267. [Link]
-
Gagliardi, L., & Mele, A. (2015). Very high cell density perfusion of CHO cells anchored in a non-woven matrix-based bioreactor. Journal of biotechnology, 213, 39-46. [Link]
Sources
- 1. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 1 - Wikipedia [en.wikipedia.org]
- 5. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospective.com [biospective.com]
- 7. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. innoprot.com [innoprot.com]
- 10. researchgate.net [researchgate.net]
- 11. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Ac-WEHD-CHO: A Technical Guide to Target Specificity, Selectivity, and Application
For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis and inflammation, the selection of precise chemical tools is paramount. This guide provides an in-depth technical overview of Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartal (Ac-WEHD-CHO), a potent, reversible tetrapeptide aldehyde inhibitor of inflammatory caspases. Moving beyond a simple datasheet, this document synthesizes experimental data and field-proven insights to offer a comprehensive understanding of its target profile, mechanistic action, and practical application.
Introduction: The Significance of Targeting Inflammatory Caspases
Caspases, a family of cysteine-aspartic proteases, are central executioners in the highly regulated processes of apoptosis and inflammation.[1] They are broadly categorized into initiators (e.g., caspase-8, -9), executioners (e.g., caspase-3, -7), and inflammatory caspases (e.g., caspase-1, -4, -5). The inflammatory caspases are key components of multi-protein complexes called inflammasomes. Upon activation by pathogenic or endogenous danger signals, these caspases are responsible for the cleavage and maturation of potent pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, driving innate immune responses.
This compound was rationally designed based on the optimal tetrapeptide recognition motif for caspase-1.[2] Its utility as a research tool lies in its ability to potently and reversibly inhibit these inflammatory pathways, allowing for the elucidation of their role in various physiological and pathological states.
Mechanism of Action: Reversible Covalent Inhibition
The inhibitory power of this compound resides in its C-terminal aldehyde group, which acts as an electrophilic "warhead". The specificity is conferred by the WEHD peptide sequence, which directs the inhibitor to the substrate-binding pocket of target caspases.
The catalytic mechanism of caspases involves a critical cysteine residue in the active site. This cysteine, acting as a nucleophile, attacks the carbonyl carbon of the aspartate residue in the substrate. In the presence of this compound, this same catalytic cysteine attacks the electrophilic aldehyde carbon. This results in the formation of a reversible thiohemiketal adduct, a covalent bond that effectively blocks the active site and prevents substrate cleavage.
Diagram 1: Reversible Inhibition Mechanism. The WEHD peptide sequence guides the aldehyde warhead of this compound to the caspase active site. The catalytic cysteine attacks the aldehyde, forming a reversible covalent thiohemiketal adduct that blocks substrate binding and cleavage.
Experimental Insight: Why Choose a Reversible Aldehyde Inhibitor?
The choice between a reversible inhibitor (like an aldehyde, -CHO) and an irreversible one (like a fluoromethylketone, -FMK) is a critical experimental decision.
-
Reversible Inhibitors (e.g., this compound): These are ideal for studying the dynamic nature of caspase activity. Because the inhibition can be reversed by dilution or removal of the compound, they are suitable for applications where restoration of enzyme function is desired, such as in washout experiments. Their potency is typically described by the dissociation constant (Ki).
-
Irreversible Inhibitors (e.g., Z-VAD-FMK): These form a permanent covalent bond with the caspase active site.[3][4][5] They are useful for achieving a complete and sustained shutdown of caspase activity, often used to determine the definitive involvement of caspases in a terminal process like cell death.[4] Their potency is measured by the second-order rate constant of inactivation.
For studies aiming to modulate rather than ablate caspase function, or to investigate the immediate consequences of inhibition, a reversible inhibitor like this compound is often the superior choice.
Target Specificity & Selectivity Profile
A clear understanding of an inhibitor's selectivity is crucial for the accurate interpretation of experimental results.[2] While highly potent against its primary targets, this compound is not absolutely specific and can inhibit other caspases, particularly at higher concentrations. The following table consolidates data on the inhibitory potency of this compound against a panel of ten human caspases.
Table 1: Selectivity Profile of this compound Against Human Caspases
| Caspase Target | Caspase Group | Primary Function | Dissociation Constant (Ki) |
| Caspase-1 | I (Inflammatory) | Cytokine processing (IL-1β, IL-18) | 0.075 nM |
| Caspase-4 | I (Inflammatory) | Inflammasome activation (LPS sensing) | 1.6 nM |
| Caspase-5 | I (Inflammatory) | Inflammasome activation (LPS sensing) | 0.46 nM |
| Caspase-8 | III (Initiator) | Extrinsic apoptosis | 21.1 nM |
| Caspase-9 | III (Initiator) | Intrinsic apoptosis | 300 nM |
| Caspase-10 | III (Initiator) | Extrinsic apoptosis | 120 nM |
| Caspase-3 | II (Executioner) | Apoptosis execution | 1,400 nM |
| Caspase-7 | II (Executioner) | Apoptosis execution | 1,500 nM |
| Caspase-6 | II (Executioner) | Apoptosis execution, axonal pruning | 10,000 nM |
| Caspase-2 | III (Initiator) | Apoptosis initiation, cell cycle | >10,000 nM |
| Data primarily sourced from Garcia-Calvo et al. (1998). Ki values represent the equilibrium dissociation constant, with lower values indicating higher potency. |
As the data illustrates, this compound is a sub-nanomolar inhibitor of caspase-1 and caspase-5, and a low-nanomolar inhibitor of caspase-4. Its potency against the apoptotic initiator caspase-8 is noteworthy, being approximately 280-fold less potent than against caspase-1. The inhibitor shows significantly weaker activity against the executioner caspases (-3, -6, -7) and initiator caspase-9, with Ki values in the micromolar to sub-micromolar range. This profile establishes this compound as a potent and selective tool for studying the Group I inflammatory caspases.
Experimental Protocols & Methodologies
Accurate assessment of caspase inhibition requires robust and well-controlled experimental design. Below is a detailed workflow for an in vitro fluorometric caspase activity assay, a common method for determining inhibitor potency (IC50).
Workflow: In Vitro Determination of Inhibitor Potency (IC50)
Diagram 2: IC50 Determination Workflow. A stepwise process for quantifying the inhibitory potency of this compound against a specific caspase using a fluorometric assay.
Detailed Protocol: Fluorometric Caspase-1 Activity Assay
This protocol is designed to determine the IC50 value of this compound for recombinant human caspase-1.
1. Materials and Reagents:
-
Recombinant active human caspase-1
-
This compound inhibitor
-
Fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AFC)
-
Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2
-
DMSO (for dissolving inhibitor)
-
Black 96-well microplate
-
Fluorometric plate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm for AFC)
2. Procedure:
-
Prepare Inhibitor Dilutions: Create a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to generate a range of concentrations (e.g., from 100 µM down to 1 pM). Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of each inhibitor dilution to the appropriate wells.
-
Include "No Inhibitor" controls (10 µL of Assay Buffer with DMSO).
-
Include "No Enzyme" controls (for background fluorescence).
-
-
Enzyme Addition & Pre-incubation: Dilute the recombinant caspase-1 in cold Assay Buffer to the desired working concentration. Add 20 µL of the diluted enzyme to all wells except the "No Enzyme" controls. Mix gently by tapping the plate. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate Ac-WEHD-AFC in Assay Buffer (a typical final concentration is 10-50 µM). Add 20 µL of the substrate solution to all wells to initiate the reaction. The total reaction volume is now 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence of the "No Enzyme" wells from all other readings.
-
Determine Reaction Rate: For each concentration, plot fluorescence units (RFU) versus time. The initial reaction velocity (V) is the slope of the linear portion of this curve.
-
Calculate Percent Inhibition: Determine the percent inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Field-Proven Insights for In Cellulo & In Vivo Applications
Translating in vitro potency to a cellular or whole-organism context requires additional considerations.
Cell Permeability & Stability: this compound is described as a cell-permeable inhibitor, allowing it to target intracellular caspases. However, like many peptide-based molecules, its delivery across the cell membrane may not be perfectly efficient. Researchers should empirically determine the optimal concentration and incubation time for their specific cell type and experimental conditions, typically starting in the low micromolar range (e.g., 10-50 µM). The inhibitor solution is stable for at least one month when stored at -20°C.
Addressing Off-Target Effects in Cellular Assays: The WEHD peptide sequence can be recognized by proteasomes, which are abundant cellular protein degradation complexes. This can lead to non-specific cleavage of a WEHD-based substrate, resulting in a high background signal that masks true caspase activity.
-
Self-Validating Protocol: To ensure the signal is from caspase activity, it is crucial to include a control where cells are treated with a proteasome inhibitor (e.g., MG-132) in addition to the caspase substrate.[6][7][8] A significant reduction in signal in the presence of the proteasome inhibitor suggests that a portion of the activity was non-specific. The true caspase-dependent signal is the component that is inhibited by this compound but not by proteasome inhibitors alone.
Genetic Knockdown as a Gold Standard: The most rigorous method to validate the specificity of an inhibitor's effect is to compare the pharmacological inhibition with genetic knockdown (e.g., using siRNA or CRISPR/Cas9) of the target caspase. If the cellular phenotype observed with this compound is recapitulated in cells lacking caspase-1, it provides strong evidence that the effect is on-target.
Conclusion
This compound is a highly potent, reversible inhibitor of inflammatory caspases, demonstrating exceptional potency for caspase-1, -4, and -5. Its well-defined selectivity profile makes it an invaluable tool for dissecting the roles of these enzymes in the innate immune response, pyroptosis, and cytokine maturation. However, like any chemical probe, its power is maximized when used with a thorough understanding of its mechanism, selectivity, and potential for off-target effects. By employing rigorous, self-validating experimental protocols and complementing pharmacological data with genetic approaches, researchers can confidently leverage this compound to generate high-quality, reproducible data and advance our understanding of inflammatory biology.
References
-
Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of Biological Chemistry, 273(49), 32608–32613. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor Protocols, 2009(5), pdb.top54. [Link]
-
Zheng, T. S., Hunot, S., Kuida, K., & Flavell, R. A. (1999). Irreversible caspase inhibitors: tools for studying apoptosis. Methods, 17(4), 303–311. [Link]
-
Holly, T. A., Drincic, A., Byun, Y., Nakamura, S., Harris, K., Klocke, F. J., & Cryns, V. L. (1999). Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury. Journal of molecular and cellular cardiology, 31(8), 1709–1715. [Link]
-
Han, B. H., DeMattos, R. B., Dugan, L. L., Kim-Han, J. S., Brendza, R. P., Fryer, J. D., Friedman, M., Holtzman, D. M., & Zipfel, G. J. (2002). Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury. The Journal of biological chemistry, 277(33), 30128–30136. [Link]
-
Nicholson, D. W., & Thornberry, N. A. (1997). Caspases: killer proteases. Trends in biochemical sciences, 22(8), 299–306. [Link]
-
Kisselev, A. F., van der Linden, W. A., & Overkleeft, H. S. (2012). Proteasome inhibitors: an expanding army attacking a unique target. Chemical biology, 19(1), 99–115. [Link]
-
Maillard, M. C., Brookfield, F. A., Courtney, S. M., et al. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. ACS Pharmacology & Translational Science, 5(2), 99-114. [Link]
Sources
- 1. Caspases: killer proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Irreversible caspase inhibitors: tools for studying apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition triggers the formation of TRAIL receptor 2 platforms for caspase-8 activation that accumulate in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
Ac-WEHD-CHO: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Navigating the Intricacies of Inflammasome-Mediated Cell Death
In the landscape of cellular signaling, the precise regulation of programmed cell death is paramount to organismal health. While apoptosis has long been the focal point of such studies, a more inflammatory demise, pyroptosis, has emerged as a critical process in innate immunity and various pathologies. Central to the execution of pyroptosis is the activation of inflammatory caspases, particularly caspase-1. The tetrapeptide aldehyde inhibitor, Ac-Trp-Glu-His-Asp-CHO (Ac-WEHD-CHO), has become an indispensable tool for dissecting the nuances of this pathway. This guide provides an in-depth exploration of the chemical properties, structure, and mechanism of action of this compound, offering both foundational knowledge and practical insights for its application in research and drug development.
Section 1: Unveiling this compound: Chemical Identity and Structural Framework
This compound is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-1.[1][2] Its design is predicated on the optimal substrate recognition sequence for caspase-1, making it a highly specific tool for investigating the roles of this critical enzyme.[3][4]
Core Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference(s) |
| Full Sequence | Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartal | [2] |
| Molecular Formula | C28H33N7O9 | [2][5] |
| Molecular Weight | 611.61 g/mol | [2] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in water (10 mg/ml) and DMSO. | [5][6] |
| Storage | Store as a solid at -20°C. Solutions can be stored at -20°C for up to one month, protected from light. | [5] |
Structural Elucidation
The tetrapeptide sequence of this compound is N-terminally protected by an acetyl group and C-terminally modified with an aldehyde functional group. This aldehyde moiety is crucial for its inhibitory activity, as it forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1.
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D representation of the this compound peptide sequence.
Section 2: Mechanism of Action: Intercepting the Inflammatory Cascade
This compound exerts its inhibitory effect by targeting caspase-1, the key enzyme in the canonical inflammasome pathway. Understanding this pathway is fundamental to appreciating the utility of this compound as a research tool.
The Canonical Inflammasome Pathway
The canonical inflammasome is a multi-protein complex that assembles in the cytoplasm of innate immune cells in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This assembly leads to the activation of pro-caspase-1.
Caption: The canonical inflammasome activation pathway leading to pyroptosis.
Activated caspase-1 is a cysteine protease that cleaves a number of downstream targets, most notably pro-interleukin-1β (pro-IL-1β), pro-interleukin-18 (pro-IL-18), and Gasdermin D (GSDMD).[7] The cleavage of pro-inflammatory cytokines leads to their maturation and secretion, while the N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the plasma membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis.[8]
Specificity and Potency of this compound
The WEHD sequence represents the optimal tetrapeptide recognition motif for caspase-1, making this compound an exceptionally potent inhibitor.[3][4] Its aldehyde group forms a reversible thiohemiacetal linkage with the active site cysteine of caspase-1, effectively blocking its catalytic activity.
The inhibitory prowess of this compound is highlighted by its remarkably low inhibition constant (Ki) for caspase-1. While it also demonstrates inhibitory activity against other caspases, its preference for caspase-1 is significant.
| Caspase | Inhibition Constant (Ki) | Reference(s) |
| Caspase-1 | 56 pM | [2][9] |
| Caspase-8 | 21.1 nM | [2] |
| Caspase-4 | Inhibited, specific Ki not reported | [5][10] |
| Caspase-5 | Inhibited, specific Ki not reported | [5] |
| Caspase-14 | Inhibited, specific Ki not reported | [5] |
Note: The WEHD sequence is also recognized as a substrate by caspase-14.[11][12][13]
This high affinity and selectivity for caspase-1 make this compound a superior choice for specifically interrogating the canonical inflammasome pathway, allowing researchers to delineate its role from other cell death and inflammatory signaling cascades.
Section 3: Experimental Protocols: A Practical Guide to Using this compound
The following protocol provides a detailed methodology for utilizing this compound to inhibit pyroptosis in a common in vitro model, the human monocytic THP-1 cell line. This protocol is a guideline and should be optimized for specific experimental conditions.
Workflow for Inhibiting Pyroptosis in THP-1 Macrophages
This workflow outlines the key steps for inducing pyroptosis in THP-1 cells and assessing the inhibitory effect of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. agscientific.com [agscientific.com]
- 7. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of pyroptotic cell death as a potential tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 189275-71-6 [amp.chemicalbook.com]
- 10. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. mdpi.com [mdpi.com]
- 12. Expression and characterization of constitutively active human caspase-14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and characterization of active caspase-14 from human epidermis and development of the cleavage site-directed antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-WEHD-CHO: A Technical Guide for Interrogating Inflammasome Activation
This guide provides an in-depth technical overview of the tetrapeptide aldehyde inhibitor, Ac-WEHD-CHO, for researchers, scientists, and drug development professionals investigating the intricate mechanisms of inflammasome activation. We will delve into the core principles of its application, from understanding its mechanism of action to detailed, field-proven protocols for its use in cell-based assays.
The Inflammasome: A Central Hub of Innate Immunity
Inflammasomes are multi-protein complexes that form in the cytosol of immune and epithelial cells in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Their assembly serves as a critical platform for the activation of inflammatory caspases, which in turn drive potent inflammatory responses.[3]
Canonical and Non-Canonical Inflammasome Pathways
Two major pathways govern inflammasome activation:
-
Canonical Pathway: This pathway is typically initiated by sensor proteins from the NOD-like receptor (NLR) family, such as NLRP3, or the PYHIN family, like AIM2.[1][2] Upon activation, these sensors oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced dimerization leads to the auto-activation of caspase-1 .[3] Activated caspase-1 is a cysteine protease responsible for two key downstream events:
-
Cytokine Processing: It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][4]
-
Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis.[3]
-
-
Non-Canonical Pathway: This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans (caspase-11 in mice).[3][5] This binding triggers the activation of these caspases, which then cleave GSDMD to induce pyroptosis.[5][6] The resulting cell lysis and potassium efflux can subsequently activate the NLRP3 inflammasome in a secondary step, leading to caspase-1 activation and the processing of pro-IL-1β and pro-IL-18.[2][7]
Figure 1: Simplified overview of the canonical and non-canonical inflammasome pathways.
This compound: A Tool for Dissecting Inflammasome Activity
This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of inflammatory caspases. Its sequence, Trp-Glu-His-Asp, mimics the optimal cleavage site for caspase-1, making it a highly effective tool for studying inflammasome-mediated events.[1][6]
Mechanism of Action and Selectivity
This compound functions by targeting the active site of inflammatory caspases. The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the enzyme's active site, thereby blocking its proteolytic activity.
A critical aspect of using any inhibitor is understanding its selectivity profile. While the WEHD sequence is optimized for caspase-1, it's important to recognize that the substrate specificities of the inflammatory caspases (caspase-1, -4, and -5) are quite similar.[1] Therefore, this compound is considered an inhibitor of caspase-1, caspase-4, and caspase-5 .[1][8]
Why choose this compound over Ac-YVAD-CHO?
Ac-YVAD-CHO is another commonly used caspase-1 inhibitor. However, this compound is often preferred due to its higher potency for caspase-1.[6] While both inhibitors can show some cross-reactivity with other caspases at higher concentrations, the higher affinity of this compound for caspase-1 allows for its use at lower, more specific concentrations in many experimental settings. It is crucial to note that Ac-YVAD-CHO is reported to be selective for caspase-1 over caspases-4 and -5, which can be advantageous if the goal is to specifically inhibit the canonical pathway without affecting the non-canonical one.[9] The choice between these inhibitors should be guided by the specific research question and validated for the experimental system being used.
| Inhibitor | Primary Targets | Key Considerations |
| This compound | Caspase-1, Caspase-4, Caspase-5 | Highly potent for caspase-1. Useful for inhibiting both canonical and non-canonical pathways.[1][8] |
| Ac-YVAD-CHO | Caspase-1 | More selective for caspase-1 over caspase-4 and -5.[9] Ideal for specifically targeting the canonical inflammasome. |
Table 1: Comparison of commonly used inflammatory caspase inhibitors.
Potential Off-Target Effects
While this compound is a powerful tool, researchers should be aware of potential off-target effects, especially at high concentrations. Cross-inhibition of other caspases, although less efficient, can occur.[6] Therefore, it is imperative to perform dose-response experiments to determine the minimal effective concentration for the desired biological effect. Additionally, including appropriate controls, such as cells deficient in the targeted caspases or using structurally different inhibitors, can help validate the specificity of the observed effects.
Experimental Applications and Protocols
This compound is instrumental in a variety of assays designed to probe inflammasome function. Below are detailed protocols for its application in key experimental workflows.
Figure 2: General experimental workflow for using this compound to study inflammasome activation.
General Considerations for Using this compound
-
Reconstitution and Storage: this compound is typically supplied as a lyophilized powder. Reconstitute it in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. A solution of this compound is generally stable for about a month when stored at -20°C and protected from light.[8]
-
Working Concentration: The optimal working concentration of this compound can vary depending on the cell type, stimulus, and the specific endpoint being measured. A typical starting range is 10-50 µM. It is highly recommended to perform a dose-response curve to determine the lowest effective concentration that inhibits the desired inflammasome-mediated event without causing cellular toxicity.
-
Pre-incubation Time: To ensure the inhibitor has sufficient time to enter the cells and engage its target, pre-incubate the cells with this compound for 30-60 minutes before adding the inflammasome-activating stimulus.
-
Controls: Always include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to deliver the inhibitor.
-
Unstimulated Control: Cells that are not treated with an inflammasome-activating stimulus.
-
Stimulated Control: Cells treated with the inflammasome-activating stimulus without the inhibitor.
-
Positive Inhibition Control: If available, another known inhibitor of the pathway can be used for comparison.
-
Protocol: Inhibition of Pyroptosis (LDH Release Assay)
Pyroptosis, or inflammatory cell death, is characterized by the rupture of the cell membrane and the release of cytoplasmic contents.[10][11] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon membrane damage, making its measurement in the cell culture supernatant a reliable indicator of pyroptosis.[10][12]
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages, THP-1 cells)
-
Cell culture medium
-
Inflammasome priming agent (e.g., LPS)
-
Inflammasome activating stimulus (e.g., ATP, nigericin)
-
This compound
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Priming (if necessary): For NLRP3 inflammasome activation, prime the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for 3-4 hours.
-
Inhibitor Pre-treatment: Remove the priming medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes.
-
Inflammasome Activation: Add the inflammasome-activating stimulus (e.g., 5 mM ATP for 30-60 minutes, or 10 µM nigericin for 1-2 hours).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
LDH Assay: Carefully transfer the supernatant to a new 96-well plate and perform the LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).
Protocol: Inhibition of IL-1β Secretion (ELISA)
The processing and secretion of IL-1β is a hallmark of canonical inflammasome activation.[13][14] Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method to quantify the amount of mature IL-1β in the cell culture supernatant.[4][13]
Materials:
-
Immune cells
-
Cell culture medium
-
Inflammasome priming and activating agents
-
This compound
-
Human or mouse IL-1β ELISA kit
Procedure:
-
Follow steps 1-4 from the LDH release assay protocol to prime, pre-treat, and activate the cells.
-
Supernatant Collection: After the activation period, centrifuge the plate at 500 x g for 5 minutes.
-
ELISA: Carefully collect the supernatant and perform the IL-1β ELISA according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided recombinant IL-1β standards and determine the concentration of IL-1β in your samples.
Protocol: Direct Measurement of Caspase-1 Activity
Several commercially available kits allow for the direct measurement of caspase-1 activity in cell lysates or supernatants. These assays typically use a caspase-1-specific substrate, such as YVAD or WEHD, conjugated to a colorimetric or fluorometric reporter.[9][15][16]
Materials:
-
Immune cells
-
Cell culture medium
-
Inflammasome priming and activating agents
-
This compound
-
Caspase-1 activity assay kit
Procedure:
-
Prime, pre-treat, and activate the cells as described in the previous protocols.
-
Sample Preparation: Depending on the kit, you will either collect the supernatant or lyse the cells to measure intracellular caspase-1 activity. Follow the kit's instructions for sample preparation.
-
Caspase-1 Assay: Perform the caspase-1 activity assay according to the manufacturer's instructions. This typically involves incubating the sample with the caspase-1 substrate and then measuring the resulting colorimetric or fluorescent signal.
-
Data Analysis: Quantify the caspase-1 activity based on the signal intensity and normalize to a control if necessary.
Troubleshooting and Best Practices
-
High Background Signal in LDH Assay: This could be due to cell death caused by the priming agent or other experimental manipulations. Ensure cells are healthy and handle them gently. Reduce the concentration or duration of the priming step if necessary.
-
No Inhibition by this compound:
-
Concentration: The concentration of the inhibitor may be too low. Perform a dose-response curve to find the optimal concentration.
-
Inhibitor Stability: Ensure the inhibitor stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Timing: The pre-incubation time may be too short. Try increasing the pre-incubation time to 1-2 hours.
-
-
Inconsistent Results: Cell density and health can significantly impact inflammasome activation. Ensure consistent cell seeding and monitor cell viability throughout the experiment.
Conclusion
This compound is an invaluable tool for researchers seeking to dissect the complex signaling pathways of the inflammasome. Its potent inhibition of caspase-1, -4, and -5 allows for the targeted investigation of both canonical and non-canonical inflammasome activation. By understanding its mechanism of action, selectivity, and proper application in well-controlled experiments, researchers can confidently elucidate the role of these critical inflammatory caspases in health and disease. As with any scientific tool, a thorough understanding of its properties and limitations is paramount for generating robust and reproducible data.
References
-
Frontiers. (n.d.). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. Retrieved from [Link]
-
Lee, E. F., & Czabotar, P. E. (2019). A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols, 14(7), 2051–2081. Retrieved from [Link]
-
He, Y., Hara, H., & Núñez, G. (2016). Mechanism and regulation of NLRP3 inflammasome activation. Trends in Biochemical Sciences, 41(12), 1012–1021. Retrieved from [Link]
-
The Journal of Immunology. (2017). Function and Regulation of Noncanonical Caspase-4/5/11 Inflammasome. The Journal of Immunology. Retrieved from [Link]
-
Rathinam, V. A. K., & Fitzgerald, K. A. (2016). Inflammasome Complexes: Emerging Mechanisms and Effector Functions. Cell, 165(4), 792–800. Retrieved from [Link]
-
Swanson, K. V., Deng, M., & Ting, J. P.-Y. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. Retrieved from [Link]
-
ResearchGate. (n.d.). NLRP3 inflammasome activation is divided into three pathways. Retrieved from [Link]
-
Miao, E. A., Rajan, J. V., & Aachoui, Y. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology, 1172, 17–25. Retrieved from [Link]
-
PMC. (2018). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2021). Biomaterials Functionalized with Inflammasome Inhibitors—Premises and Perspectives. Materials. Retrieved from [Link]
-
Rayamajhi, M., Zhang, Y., & Miao, E. A. (2013). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology, 1040, 85–90. Retrieved from [Link]
-
Scholars@Duke. (n.d.). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Retrieved from [Link]
-
Netea, M. G., et al. (2015). Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages. Blood, 126(16), 1903–1915. Retrieved from [Link]
-
arigo Biolaboratories. (n.d.). Activation of IL-1 beta and IL-18 by Canonical Inflammasome Pathway. Retrieved from [Link]
Sources
- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Chinese hamster ovary cell line stability and recombinant antibody expression during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]
- 6. cpcscientific.com [cpcscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 11. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
The role of Ac-WEHD-CHO in studying inflammatory caspases
An In-Depth Technical Guide to Ac-WEHD-CHO: A Tool for Interrogating Inflammatory Caspases
Authored by: A Senior Application Scientist
Foreword: The Critical Need for Specificity in Inflammatory Caspase Research
Inflammation is a tightly regulated biological process, and its dysregulation is a hallmark of numerous diseases. At the heart of many inflammatory pathways are the caspases, a family of cysteine-aspartic proteases. While initially characterized for their role in apoptosis, a distinct subset, known as inflammatory caspases, are pivotal in initiating and propagating inflammatory responses. This group primarily includes caspase-1, -4, and -5 in humans.[1] These enzymes are responsible for the maturation of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and for inducing a pro-inflammatory form of programmed cell death called pyroptosis.[2][3]
Given their central role, the ability to specifically modulate the activity of these caspases is paramount for researchers in academia and industry alike. It allows for the precise dissection of signaling pathways and provides a direct avenue for identifying potential therapeutic targets. This guide focuses on a key tool in this endeavor: this compound, a potent and reversible inhibitor of inflammatory caspases. We will delve into its mechanism, specificity, and practical application, providing field-proven insights and detailed protocols to empower your research.
Section 1: this compound - Mechanism of Action and Specificity
This compound, or N-Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspart-1-al, is a synthetic tetrapeptide aldehyde.[4][5] Its design is predicated on the optimal substrate recognition motif for caspase-1.[4][6] The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its catalytic activity.[7] This reversibility is a key feature, allowing for the study of transient inhibition without permanently modifying the enzyme.
The true utility of any inhibitor lies in its specificity. While this compound is an exceptionally potent inhibitor of caspase-1, it's crucial to understand its activity against other caspases to design well-controlled experiments. This compound also demonstrates inhibitory activity against the other human inflammatory caspases, caspase-4 and caspase-5, which share a similar substrate preference.[6][8][9]
Data Presentation: Inhibitor Specificity Profile
The following table summarizes the known inhibitory constants (K_i) and 50% inhibitory concentrations (IC_50) for this compound against various caspases. For context, data for other commonly used caspase inhibitors are included to highlight the comparative specificity.
| Inhibitor | Target Caspase | K_i (app) | IC_50 | Reference |
| This compound | Caspase-1 | 56 pM | - | [4][5] |
| Caspase-4 | - | Inhibits | [8][9] | |
| Caspase-5 | - | Inhibits | [8][9] | |
| Caspase-8 | 21.1 nM | - | [4][5] | |
| Caspase-7 | - | Inhibits | [10] | |
| Ac-YVAD-CHO | Caspase-1 | 0.76 nM | - | [11] |
| Caspase-4 | 163 nM | - | [11] | |
| Caspase-5 | 970 nM | - | [11] | |
| Ac-DEVD-CHO | Caspase-3 | 230 pM | 140 pM | [12][13] |
| Caspase-1 | 18 nM | - | [12] | |
| Caspase-4 | 132 nM | - | [12] | |
| Caspase-5 | 205 nM | - | [12] | |
| Ac-LEHD-CHO | Caspase-9 | - | 49.2 nM | [14] |
| Caspase-1 | - | 15.0 nM | [14] | |
| Caspase-4 | - | 81.7 nM | [14] | |
| Caspase-5 | - | 21.3 nM | [14] |
Note: "Inhibits" indicates that the source confirms inhibitory activity but does not provide a specific K_i or IC_50 value. The significant potency of this compound for caspase-1 (in the picomolar range) compared to its effect on apoptotic initiator caspases like caspase-8 (nanomolar range) underscores its utility as a selective tool for studying inflammatory pathways.
Section 2: The Inflammasome Signaling Pathway - The Biological Context for this compound
To effectively use this compound, one must understand the biological context in which its targets operate. Inflammatory caspases are activated by large, multi-protein complexes called inflammasomes.[2][3] These platforms assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).
The canonical inflammasome pathway typically involves a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1.[15] Upon activation, these components oligomerize, bringing pro-caspase-1 molecules into close proximity and facilitating their auto-cleavage and activation.[2][3] Active caspase-1 then cleaves its downstream substrates: pro-IL-1β and pro-IL-18 are processed into their mature, secretable forms, and Gasdermin D (GSDMD) is cleaved to form pores in the cell membrane, leading to pyroptosis and cytokine release.[3]
The non-canonical inflammasome pathway is mediated by caspase-4 and -5 in humans, which directly bind to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[1][16][17] This binding triggers their activation and subsequent cleavage of GSDMD, also leading to pyroptosis.
Mandatory Visualization: Canonical Inflammasome Activation
Sources
- 1. Non-canonical roles of caspase-4 and caspase-5 in heme driven- IL-1β release and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase 1 - Wikipedia [en.wikipedia.org]
- 4. cpcscientific.com [cpcscientific.com]
- 5. 01-N-1630 - this compound | 189275-71-6 | CymitQuimica [cymitquimica.com]
- 6. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. rcsb.org [rcsb.org]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ac-WEHD-CHO: A Tool for Interrogating Neuroinflammatory Pathways
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of Ac-WEHD-CHO, a potent and reversible inhibitor of caspase-1. We will explore its mechanism of action, provide field-proven experimental protocols, and discuss its application in the context of neuroinflammatory diseases. This document is designed to move beyond simple instructions, offering insights into the causality behind experimental choices to empower robust and reliable scientific inquiry.
The Central Role of Caspase-1 in Neuroinflammation
Neuroinflammation is a critical response of the central nervous system (CNS) to injury, infection, or disease. While initially protective, chronic or dysregulated neuroinflammation is a key contributor to the pathogenesis of numerous neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3] A central player in this process is the innate immune system's inflammasome pathway.
Inflammasomes are multi-protein complexes that, upon sensing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), activate inflammatory caspases.[4][5] The NLRP3 inflammasome is one of the most extensively studied in the context of neurodegeneration, responding to stimuli like protein aggregates (e.g., amyloid-β), mitochondrial dysfunction, and other signals of cellular stress.[1][6]
The assembly of the NLRP3 inflammasome leads to the activation of its primary effector enzyme, pro-caspase-1, which undergoes auto-cleavage to become its active form, caspase-1.[7][8] Active caspase-1 has two pivotal functions:
-
Cytokine Maturation: It cleaves the inactive precursors of pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secretable forms, IL-1β and IL-18.[7][8] These cytokines are potent mediators of the inflammatory response.
-
Induction of Pyroptosis: Caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane.[4][5] This results in a lytic, pro-inflammatory form of cell death known as pyroptosis, which further amplifies the inflammatory cascade through the release of cellular contents.[5][9]
Given its central role in initiating these downstream inflammatory events, the targeted inhibition of caspase-1 is a critical strategy for dissecting neuroinflammatory pathways and exploring potential therapeutic interventions.
This compound: A Specific and Reversible Inhibitor
This compound is a synthetic tetrapeptide aldehyde that acts as a potent, cell-permeable, and reversible inhibitor of caspase-1.[10][11] Its sequence, Ac-Trp-Glu-His-Asp-CHO, mimics the optimal tetrapeptide recognition motif for caspase-1, allowing it to bind competitively to the enzyme's active site.[11] The C-terminal aldehyde group forms a reversible covalent bond with the catalytic cysteine residue of caspase-1, effectively blocking its proteolytic activity.[12] This specific and reversible inhibition makes this compound an invaluable tool for studying the immediate downstream effects of caspase-1 activity without inducing permanent cellular changes.
Core Properties of this compound
| Property | Value | Source |
| Full Sequence | Ac-Trp-Glu-His-Asp-CHO | [11] |
| Molecular Formula | C₂₈H₃₃N₇O₉ | [10][11] |
| Molecular Weight | 611.6 g/mol | [10][11] |
| Purity | Typically ≥90% (HPLC) | [10] |
| Formulation | Often supplied as a TFA salt | [10] |
| Solubility | Soluble in water (e.g., 10 mg/mL) and DMSO | [10] |
| Storage | Store at -20°C. Stock solutions are stable for ~1 month at -20°C. | [10] |
Mechanism of Inhibition: Blocking the Inflammatory Cascade
The following diagram illustrates the canonical NLRP3 inflammasome pathway and the precise point of intervention by this compound.
Detailed Step-by-Step Protocol: Inflammasome Activation in THP-1 Cells
This protocol details the induction of the NLRP3 inflammasome in PMA-differentiated THP-1 cells, a widely accepted model.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
Sterile multi-well plates (e.g., 24-well or 96-well)
Methodology:
-
Cell Differentiation (Self-Validation Step 1):
-
Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent, macrophage-like cells.
-
Incubate for 48-72 hours. Successful differentiation is confirmed by observing cell adherence and morphological changes under a microscope. This ensures you are working with the correct cell phenotype.
-
-
Priming (Signal 1):
-
Gently aspirate the PMA-containing medium and replace it with fresh, serum-free medium. Allow cells to rest for 24 hours.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C. This step is critical as it upregulates the transcription of NLRP3 and pro-IL-1β. [1]A control group with no LPS should be included to validate that Signal 1 is necessary.
-
-
Inhibition with this compound:
-
Prepare a stock solution of this compound in sterile DMSO or water.
-
Dilute the inhibitor in culture medium to the desired final concentrations (e.g., a dose-response range from 1 µM to 50 µM).
-
Pre-incubate the LPS-primed cells with the this compound dilutions for 1 hour at 37°C. Include a "vehicle control" (medium with the same final concentration of DMSO) to account for any solvent effects.
-
-
Activation (Signal 2):
-
Induce inflammasome assembly by adding an activation stimulus. Common choices include:
-
Nigericin: 10 µM final concentration.
-
ATP: 5 mM final concentration.
-
-
Incubate for 45-60 minutes at 37°C. Include a "LPS only" control (no activator) to establish a baseline.
-
-
Sample Harvest:
-
Carefully collect the cell culture supernatant from each well and transfer it to a fresh microfuge tube. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris.
-
Store the clarified supernatant at -80°C for subsequent cytokine and caspase-1 activity analysis.
-
The remaining adherent cells can be washed with PBS and used for cell viability assays or lysed for protein analysis.
-
Essential Readouts: Validating Caspase-1 Inhibition
The success of an experiment using this compound hinges on accurate and robust downstream assays. It is crucial to measure not only the direct effect on caspase-1 but also its functional consequences on cytokine release and cell health.
A. Caspase-1 Activity Assay
This assay directly measures the enzymatic activity of caspase-1 released into the supernatant, providing the most direct evidence of inhibition by this compound.
Principle: Bioluminescent or fluorogenic assays use a peptide substrate specific to caspase-1 (e.g., Z-WEHD) linked to a reporter molecule (luciferin or a fluorophore like AFC). [13][14]Cleavage of the substrate by active caspase-1 releases the reporter, generating a quantifiable signal.
Protocol (Example using a Bioluminescent Assay): [9][13]1. Thaw supernatant samples on ice. 2. Add 25-50 µL of supernatant per well in a white, opaque 96-well plate. 3. Prepare the Caspase-Glo® 1 reagent according to the manufacturer's instructions (e.g., Promega). 4. Add an equal volume of the reagent to each well. 5. Mix briefly on a plate shaker and incubate at room temperature for 60-90 minutes, protected from light. 6. Measure luminescence using a plate-reading luminometer. 7. Causality Check: A significant reduction in luminescence in this compound-treated samples compared to the vehicle control directly demonstrates inhibition of caspase-1 enzymatic activity.
B. Quantification of IL-1β and IL-18
Measuring the levels of mature IL-1β and IL-18 in the supernatant is a critical functional readout, as their processing is a primary role of active caspase-1. [8][15] Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying specific cytokines. It uses a pair of antibodies specific to the mature form of the cytokine for high-specificity detection.
Protocol (General ELISA): [16]1. Use a commercial ELISA kit for human or murine IL-1β or IL-18. 2. Coat a 96-well plate with the capture antibody overnight (if not pre-coated). 3. Block the plate to prevent non-specific binding. 4. Add standards and thawed supernatant samples to the wells and incubate. 5. Wash the plate and add the biotinylated detection antibody. 6. Wash and add streptavidin-HRP conjugate. 7. Wash and add a colorimetric substrate (e.g., TMB). 8. Stop the reaction and measure absorbance at 450 nm. 9. Calculate cytokine concentrations based on the standard curve. 10. Causality Check: this compound should cause a dose-dependent decrease in mature IL-1β and IL-18 levels. Importantly, it should not affect the levels of cytokines not processed by caspase-1 (e.g., TNF-α), confirming the specificity of the inhibitor.
C. Cell Viability and Cytotoxicity Assays
This is a mandatory control to ensure that the observed reduction in inflammation is due to specific caspase-1 inhibition and not general cellular toxicity.
Principle: Various assays can be used to assess cell health. Comparing different methods can provide a more complete picture.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Measures mitochondrial reductase activity in living cells, which converts a tetrazolium salt into a colored formazan product. [17][18] | Inexpensive, well-established. | Can be affected by changes in cellular metabolism. Endpoint assay. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane damage/cell lysis. [18] | Directly measures cytotoxicity/membrane integrity. | Can have a low signal window if cell death is minimal. |
| Real-Time Viability | Uses non-lytic reagents that measure a marker of viability (e.g., ATP content) or cytotoxicity (e.g., protease release) over time. [19] | Allows for multiplexing and kinetic measurements from the same well. | Higher cost. |
Protocol (Example using MTT): [17]1. After removing the supernatant for other assays, wash the adherent cells with 1X PBS. 2. Add fresh culture medium containing MTT reagent (final concentration ~0.5 mg/mL). 3. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. 4. Aspirate the medium and add a solubilization solution (e.g., DMSO or acidic isopropanol). 5. Shake the plate for 15 minutes to dissolve the crystals. 6. Measure absorbance at ~570 nm. 7. Trustworthiness Check: The viability of cells treated with this compound alone should be comparable to vehicle-treated cells, confirming the inhibitor is not toxic at the tested concentrations.
Application in In Vivo Models
Translating in vitro findings to a whole-organism context is a critical step. This compound and other caspase inhibitors can be used in animal models of neuroinflammatory diseases, such as LPS-induced systemic inflammation or Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis. [20][21] Key Considerations for In Vivo Use:
-
Administration Route: Systemic (e.g., intraperitoneal injection) or direct CNS delivery (e.g., intracerebroventricular infusion) can be chosen depending on the experimental question and the inhibitor's ability to cross the blood-brain barrier. [22]* Dosage and Timing: A pilot study is essential to determine the optimal dose and administration schedule to achieve effective target engagement in the CNS without systemic toxicity.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Assessing the inhibitor's concentration in the brain and its effect on downstream biomarkers (e.g., IL-1β levels in brain tissue or CSF) is crucial for validating the in vivo effects. [23]
Conclusion
This compound is a powerful and specific pharmacological tool for probing the role of caspase-1 in neuroinflammatory processes. By understanding its mechanism and employing a carefully designed experimental workflow with self-validating controls and multi-faceted readouts, researchers can confidently dissect the intricate signaling pathways that drive neurodegeneration. The protocols and insights provided in this guide serve as a robust foundation for leveraging this inhibitor to advance our understanding of neuroinflammatory diseases and accelerate the development of novel therapeutics.
References
- (N/A)
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. [Link]
-
Wang, W., et al. (2021). Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases. Frontiers in Immunology, 12, 722309. [Link]
-
O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1-13. [Link]
-
Chen, Y., et al. (2022). The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets. Frontiers in Pharmacology, 13, 868045. [Link]
- (N/A)
-
Avdoshina, V., et al. (2016). Caspase-1 has a critical role in blood-brain barrier injury and its inhibition contributes to multifaceted repair. Journal of Neuroinflammation, 13(1), 1-17. [Link]
-
Biospective. (2024). NLRP3 Inflammasome and Neurodegenerative Diseases. Retrieved from [Link]
-
O'Brien, W. T., et al. (2020). Neurodegenerative Disease and the NLRP3 Inflammasome. Frontiers in Aging Neuroscience, 12, 570210. [Link]
-
Chen, Y., et al. (2022). The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets. PMC. [Link]
- (N/A)
-
O'Brien, M. B., et al. (2021). Development of a specific, active human IL-18 assay for assessing inflammasome activation. The Journal of Immunology, 207(12), 3048-3057. [Link]
-
Keane, R. W., & de Rivero Vaccari, J. P. (2024). Neuronal Inflammasomes: How the Brain's Immune Sensors Influence Health, Injury and Disease. InventUM. [Link]
-
McKenzie, B. A., et al. (2018). Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis. Proceedings of the National Academy of Sciences, 115(26), E6065-E6074. [Link]
- (N/A)
-
NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]
-
ResearchGate. (n.d.). The measurement of cell viability (MTT assay). Retrieved from [Link]
-
Neurofit. (n.d.). Viability and survival test. Retrieved from [Link]
-
RayBiotech. (n.d.). Human IL-18 ELISA Kit. Retrieved from [Link]
-
Brough, D., et al. (2020). The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes. Journal of Biological Chemistry, 295(24), 8249-8259. [Link]
- (N/A)
-
Chen, Y. H., et al. (2001). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta Pharmacologica Sinica, 22(11), 992-996. [Link]
- (N/A)
-
Foley, K., et al. (2020). Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models. International Journal of Molecular Sciences, 21(12), 4493. [Link]
- (N/A)
-
Kerschensteiner, M., et al. (2019). Imaging the execution phase of neuroinflammatory disease models. Current Opinion in Immunology, 60, 83-90. [Link]
- (N/A)
- (N/A)
-
Wyss-Coray, T., et al. (2002). Modelling neuroinflammatory phenotypes in vivo. Journal of Neuroinflammation, 1(1), 1-8. [Link]
-
Dai, H., et al. (2021). Classical HDACs in the regulation of neuroinflammation. Neurochemistry International, 150, 105182. [Link]
-
Stieler, M., et al. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. ACS Pharmacology & Translational Science, 5(2), 108-127. [Link]
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- (N/A)
- (N/A)
Sources
- 1. Frontiers | Key Mechanisms and Potential Targets of the NLRP3 Inflammasome in Neurodegenerative Diseases [frontiersin.org]
- 2. Neurodegenerative Disease and the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Classical HDACs in the regulation of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospective.com [biospective.com]
- 5. pnas.org [pnas.org]
- 6. NLRP3 inflammasome in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]
- 8. The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 10. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. cpcscientific.com [cpcscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The three cytokines IL-1β, IL-18, and IL-1α share related but distinct secretory routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. raybiotech.com [raybiotech.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 19. neuroproof.com [neuroproof.com]
- 20. Imaging the execution phase of neuroinflammatory disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Modelling neuroinflammatory phenotypes in vivo | Semantic Scholar [semanticscholar.org]
- 22. Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing Ac-WEHD-CHO for Targeted Inhibition of Inflammatory Caspases in Cell Culture
Introduction: Targeting the Inflammasome Cascade
Inflammatory caspases, particularly Caspase-1, are central regulators of the innate immune response.[1] They function as the executioner enzymes of multiprotein complexes called inflammasomes, such as the well-characterized NLRP3 inflammasome.[2][3][4] Upon activation by a wide array of pathogenic or sterile danger signals, inflammasomes drive the autocatalytic activation of pro-caspase-1.[4][5] Active Caspase-1 then orchestrates a potent inflammatory response by cleaving two key substrates: the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secretable forms, and the pore-forming protein Gasdermin D (GSDMD).[6] GSDMD cleavage is the precipitating event for pyroptosis, a lytic, pro-inflammatory form of programmed cell death.[6][7][8]
Given its critical role, the pharmacological inhibition of Caspase-1 is a key strategy for researchers investigating inflammatory diseases, including autoimmune disorders, neuroinflammation, and gout.[1][9] Ac-WEHD-CHO is a highly potent, cell-permeable, and reversible inhibitor designed to specifically target the catalytic site of inflammatory caspases. This application note provides a comprehensive guide to its mechanism, specificity, and a detailed protocol for its use in cell culture experiments to modulate inflammasome-driven responses.
Section 1: Mechanism of Action and Specificity
This compound is a synthetic tetrapeptide (Acetyl-Trp-Glu-His-Asp) modified with a C-terminal aldehyde group (-CHO). This design leverages the enzyme's natural substrate preference for targeted inhibition.
-
Peptide Sequence (WEHD): The Trp-Glu-His-Asp sequence is an optimized recognition motif for Caspase-1, ensuring high-affinity binding to the enzyme's active site.[10][11]
-
Aldehyde Group (-CHO): The aldehyde functional group forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, effectively blocking its proteolytic activity.
-
Acetyl Group (Ac-): The N-terminal acetyl group enhances the molecule's hydrophobicity, thereby increasing its permeability across the cell membrane to reach its cytosolic target.
While this compound is a premier inhibitor for Caspase-1, it is crucial to understand its broader specificity profile. The WEHD motif is also recognized by other human inflammatory caspases, namely Caspase-4 and Caspase-5 (Caspase-11 in mice), which are involved in the non-canonical inflammasome pathway activated by intracellular lipopolysaccharide (LPS).[6][12][13]
Table 1: Reported Specificity and Potency of WEHD-based Inhibitors
| Target Caspase | Inhibitor Type | Reported Potency (Ki or IC50) | Key Function |
| Caspase-1 (ICE) | This compound (aldehyde) | Ki: 56 pM[10] | Canonical inflammasome, cytokine processing, pyroptosis[1][14] |
| Caspase-4 | Z-WEHD-FMK (irreversible) | Strong Inhibition[13] | Non-canonical inflammasome, detects cytosolic LPS[6] |
| Caspase-5 | This compound (aldehyde) | Potent Inhibition[15] | Non-canonical inflammasome, detects cytosolic LPS[6] |
| Caspase-8 | This compound (aldehyde) | Ki: 21.1 nM[10] | Apoptosis initiation, alternative inflammasome activation[5] |
| Caspase-7 | This compound (aldehyde) | Binds to active site[16] | Apoptosis execution |
Note: Potency values can vary based on assay conditions. The aldehyde (-CHO) form is reversible, whereas the fluoromethyl ketone (-FMK) form, such as in Z-WEHD-FMK, is an irreversible inhibitor.[12]
The following diagram illustrates the canonical NLRP3 inflammasome pathway and highlights the point of intervention for this compound.
Caption: Canonical NLRP3 inflammasome pathway and pyroptosis.
Section 2: Core Experimental Protocols
A self-validating experiment requires meticulous preparation and the inclusion of appropriate controls. This section outlines the essential steps from reagent handling to a general experimental workflow.
2.1: Reagent Preparation & Storage
Proper handling of this compound is critical for maintaining its inhibitory activity.
-
Reconstitution: The inhibitor is typically supplied as a lyophilized powder (often as a TFA salt).[15][17] To prepare a high-concentration stock solution (e.g., 10-20 mM), reconstitute the powder in sterile, anhydrous DMSO. For a 1 mg vial (MW: ~611.6 g/mol ), adding ~81.7 µL of DMSO will yield a 20 mM stock.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[18][19] When stored correctly, the stock solution is stable for up to 6 months.[18][19]
2.2: Determining the Optimal Working Concentration
The effective concentration of this compound can vary significantly between cell types, stimulus strength, and experimental duration. Therefore, a dose-response experiment is essential. A typical starting range is 10-100 µM.
Protocol: Dose-Response Curve
-
Cell Seeding: Plate your cells (e.g., murine bone marrow-derived macrophages, human THP-1 cells) at a density appropriate for your chosen endpoint assay (e.g., ELISA, LDH assay). Allow cells to adhere and recover overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in your cell culture medium (e.g., 0, 10, 25, 50, 100, 200 µM). The "0 µM" sample should contain the same final concentration of DMSO as the highest inhibitor concentration to serve as the vehicle control.
-
Incubation: Remove the old medium and add the medium containing the inhibitor or vehicle. Pre-incubate the cells for 1-2 hours. This allows sufficient time for the inhibitor to permeate the cells and engage its target.
-
Inflammasome Activation: Add your chosen inflammasome activators (e.g., Priming: LPS at 1 µg/mL for 3-4 hours, followed by Activation: ATP at 5 mM or Nigericin at 10 µM for 1 hour).
-
Endpoint Analysis: Collect the cell culture supernatant to measure a downstream marker of Caspase-1 activity, such as secreted IL-1β (via ELISA) or cell lysis/pyroptosis (via LDH release assay).
-
Data Analysis: Plot the measured endpoint versus the inhibitor concentration to determine the IC50 (the concentration at which 50% of the activity is inhibited).
2.3: General Experimental Workflow
Once the optimal concentration is determined, you can proceed with your main experiments. The following workflow is a standard model for studying the inhibition of the NLRP3 inflammasome.
Sources
- 1. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cleavage of GSDMD by inflammatory caspases determines pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-1 inhibition prevents glial inflammasome activation and pyroptosis in models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of pyroptosis in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule inhibitor of caspase-1 inhibits NLRP3 inflammasome activation and pyroptosis to alleviate gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpcscientific.com [cpcscientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 16. rcsb.org [rcsb.org]
- 17. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Optimal Working Concentration of Ac-WEHD-CHO In Vitro: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth technical overview and practical protocols for determining and utilizing the optimal working concentration of Ac-WEHD-CHO in in vitro settings. This compound is a potent, reversible, and cell-permeable inhibitor of caspase-1, a key enzyme in the inflammatory process of pyroptosis. Understanding its precise application is critical for accurate and reproducible experimental outcomes.
Foundational Principles: Understanding this compound and its Target
This compound, with the sequence Acetyl-Trp-Glu-His-Asp-aldehyde, is a synthetic tetrapeptide that acts as a competitive inhibitor of caspase-1. Its design is based on the optimal recognition sequence for this enzyme, allowing it to bind to the active site and block its proteolytic activity.[1] Caspase-1 is a central mediator of inflammation, responsible for the cleavage of pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms. Furthermore, caspase-1 initiates a lytic, pro-inflammatory form of programmed cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).
It is crucial to distinguish pyroptosis from apoptosis. While both are forms of programmed cell death, apoptosis is generally considered immunologically silent. In contrast, pyroptosis results in cell lysis and the release of inflammatory cellular contents, amplifying the inflammatory response. The specific inhibition of caspase-1 by this compound allows for the targeted investigation of pyroptosis and its role in various physiological and pathological processes.
Specificity and Off-Target Considerations
While this compound is a highly potent inhibitor of caspase-1, it is important to acknowledge its potential for off-target effects, particularly at higher concentrations. The inhibitor also demonstrates activity against other caspases, primarily members of the inflammatory caspase subfamily and some initiator caspases of apoptosis.
Table 1: Specificity Profile of this compound
| Caspase Target | Caspase Family | Relative Inhibitory Activity | Notes |
| Caspase-1 | Inflammatory | High | Primary target; potent inhibition. |
| Caspase-4 | Inflammatory | Moderate to High | Shares substrate preference with caspase-1. |
| Caspase-5 | Inflammatory | Moderate to High | Human homolog of mouse caspase-11; shares substrate preference.[2][3] |
| Caspase-8 | Apoptotic (Initiator) | Low to Moderate | Some cross-reactivity has been reported. |
Due to this cross-reactivity, it is imperative for researchers to empirically determine the optimal working concentration of this compound for their specific cell type and experimental conditions to maximize caspase-1 inhibition while minimizing off-target effects.
Determining the Optimal Working Concentration: A Step-by-Step Approach
The ideal working concentration of this compound is the lowest concentration that effectively inhibits the desired biological effect of caspase-1 (e.g., IL-1β secretion or pyroptotic cell death) without inducing cytotoxicity or other off-target effects. A systematic approach involving a dose-response analysis is recommended.
Key Experiment: IC50 Determination in a Cell-Based Assay
The half-maximal inhibitory concentration (IC50) is a critical parameter to determine the potency of this compound in your specific experimental system. The following protocol outlines a general method for determining the IC50 for the inhibition of caspase-1 activity in a macrophage cell line, such as THP-1.
Protocol 1: IC50 Determination of this compound in PMA-differentiated THP-1 Cells
Materials:
-
This compound
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Caspase-1 activity assay kit (e.g., fluorescent or colorimetric)
-
96-well cell culture plates (clear for microscopy, black for fluorescence, or clear for colorimetric assays)
-
Complete RPMI-1640 medium (with 10% FBS and antibiotics)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating with 50-100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, complete RPMI-1640 and allow the cells to rest for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare a serial dilution of this compound in complete RPMI-1640. A suggested starting range is 100 µM down to 1 nM.
-
Remove the medium from the differentiated THP-1 cells and add the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO or sterile water, depending on the inhibitor's solvent).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Induction of Pyroptosis:
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Following priming, induce inflammasome activation and pyroptosis by adding an appropriate stimulus, such as 10-20 µM Nigericin or 5 mM ATP, for 1-2 hours.
-
-
Caspase-1 Activity Measurement:
-
Following the induction period, measure caspase-1 activity in the cell lysates or culture supernatants using a commercial caspase-1 activity assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of caspase-1 inhibition for each concentration of this compound relative to the vehicle-treated, pyroptosis-induced control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Visualization 1: Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Recommended Working Concentrations and Application-Specific Protocols
Based on published literature and the known potency of this compound, a general starting range for in vitro cell-based assays is between 10 µM and 50 µM. However, the optimal concentration is highly dependent on the cell type, the stimulus used to induce pyroptosis, and the specific endpoint being measured. For instance, in a study investigating the role of caspase-5, a related inhibitor Z-WEHD-fmk was used at a concentration of 2 µM in human retinal pigment epithelial cells.[3] In another study, various caspase inhibitors were used at 40 µM in THP-1 cells.[4]
Table 2: Suggested Starting Concentrations of this compound for Different Cell Lines
| Cell Line | Application | Suggested Starting Concentration | Notes |
| THP-1 (human monocyte-derived macrophages) | Pyroptosis Inhibition | 20 - 50 µM | Optimization is crucial. Lower concentrations may be sufficient depending on the stimulus. |
| J774A.1 (mouse macrophages) | Pyroptosis Inhibition | 20 - 50 µM | Similar to THP-1 cells, empirical determination is recommended. |
| Bone Marrow-Derived Macrophages (BMDMs) | Inflammasome Activation Studies | 10 - 40 µM | Primary cells may exhibit different sensitivities. |
| CHO (Chinese Hamster Ovary) Cells | Apoptosis/Cell Viability Studies | 10 - 50 µM | While not a primary model for pyroptosis, this compound can be used to investigate the role of caspases in other cell death pathways. |
Protocol for Inhibiting Pyroptosis in Macrophages
This protocol provides a framework for using this compound to specifically inhibit caspase-1-mediated pyroptosis in a macrophage cell line.
Protocol 2: Inhibition of Pyroptosis in PMA-Differentiated THP-1 Cells
Materials:
-
This compound (at the predetermined optimal concentration)
-
PMA-differentiated THP-1 cells in a 24- or 48-well plate
-
LPS (1 µg/mL)
-
Nigericin (10-20 µM) or ATP (5 mM)
-
Assay reagents for measuring cell death (e.g., LDH release assay kit) and/or IL-1β secretion (e.g., ELISA kit)
Procedure:
-
Pre-treatment with Inhibitor:
-
Treat the differentiated THP-1 cells with the optimal working concentration of this compound (or a range of concentrations for optimization) for 1-2 hours. Include a vehicle control.
-
-
Induction of Pyroptosis:
-
Prime the cells with 1 µg/mL LPS for 3-4 hours.
-
Induce pyroptosis with Nigericin or ATP for the desired time (typically 1-6 hours).
-
-
Assessment of Pyroptosis Inhibition:
-
Cell Lysis: Collect the cell culture supernatants and measure the release of lactate dehydrogenase (LDH) as an indicator of cell lysis.
-
IL-1β Secretion: Collect the cell culture supernatants and quantify the concentration of mature IL-1β using an ELISA kit.
-
-
Data Analysis:
-
Compare the levels of LDH release and IL-1β secretion in the this compound-treated wells to the vehicle-treated controls. A significant reduction in both readouts indicates successful inhibition of pyroptosis.
-
Visualization 2: Caspase-1 Mediated Pyroptosis Pathway
Caption: The central role of Caspase-1 in pyroptosis.
Troubleshooting and Best Practices
-
Solubility and Stability: this compound is typically soluble in DMSO or water. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before differentiation and treatment. High cell passage numbers can affect experimental outcomes.
-
Cytotoxicity of the Inhibitor: At very high concentrations, this compound itself may induce cytotoxicity. It is advisable to perform a simple cell viability assay (e.g., MTT or trypan blue exclusion) with the inhibitor alone to determine its toxic concentration range for your specific cell line.
-
Positive and Negative Controls: Always include appropriate controls in your experiments. A positive control for pyroptosis (LPS + Nigericin/ATP without inhibitor) and a negative control (untreated cells) are essential for data interpretation.
Conclusion
This compound is an invaluable tool for dissecting the molecular mechanisms of caspase-1-mediated inflammation and pyroptosis. By carefully determining the optimal working concentration through systematic dose-response experiments and employing well-controlled assays, researchers can achieve reliable and specific inhibition of caspase-1 activity. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and effectively utilize this compound in their in vitro studies.
References
-
Cepham Life Sciences. (n.d.). Caspase-1 Assay Kit, Colorimetric with Ac-WEHD-pNA substrate. Retrieved from [Link]
- Singh, R., Kumar, S., & Sharma, A. (2018). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. 3 Biotech, 8(1), 33.
- Bentley, J., et al. (2020). A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. Journal of Immunology, 205(10), 2827-2838.
- Lee, M. S., et al. (2019). Inhibition of Macrophage Pyroptosis – A New Therapeutic Strategy to Alleviate T-2 Toxin-Induced Subacute Liver Injury by Directly Competing with the Key Target. Journal of Agricultural and Food Chemistry.
- O'Brien, M., et al. (2017). A direct, bioluminescent caspase-1 assay for monitoring inflammasome activation. The Journal of Immunology, 198(1 Supplement), 127.13.
- Mohamed, A., et al. (2022). Evaluating apoptotic gene efficiency for CHO culture performance using targeted integration.
- Ley, T. J. (1995). Apoptosis in CHO cell batch cultures: examination by flow cytometry. Cytotechnology, 17(1-3), 1-11.
- Zhang, Y., et al. (2016). Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice. Chinese Medical Journal, 129(1), 72-79.
- Chen, S., et al. (2022). Inhibition of macrophage inflammasome assembly and pyroptosis with GC-1 ameliorates acute lung injury. Theranostics, 12(1), 1-16.
- Chen, A., et al. (2006). Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1. Infection and Immunity, 74(5), 2749-2759.
- Wang, H., et al. (2018). The predominant pathway of apoptosis in THP-1 macrophage-derived foam cells induced by 5-Aminolevulinic acid-mediated sonodynamic therapy is the mitochondria-caspase pathway despite the participation of endoplasmic reticulum stress.
-
ResearchGate. (n.d.). IC50 and EC50 analysis using the luminescent caspase assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro. Retrieved from [Link]
- Geyer, M., et al. (2024). Caspase-5: Structure, Pro-Inflammatory Activity and Evolution. International Journal of Molecular Sciences, 25(9), 4704.
- Lin, H., et al. (2009). Expression and Functional Roles of Caspase-5 in Inflammatory Responses of Human Retinal Pigment Epithelial Cells. Investigative Ophthalmology & Visual Science, 50(12), 5989-5998.
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). Could someone tell me which is the best protocol to determine and compare the IC50 of different competitive antagonists? Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing Use of Ac-YVAD-cmk as Inflammasome Inhibitor in THP-1 Macrophages? Retrieved from [Link]
-
LI-COR. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]
-
Star Protocols. (2021). Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells. Retrieved from [Link]
-
Star Protocols. (2022). Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo. Retrieved from [Link]
-
ECI Digital Archives. (2023). Amino acid degradation pathway inhibitors trigger apoptosis in Chinese Hamster Ovary cells. Retrieved from [Link]
-
BioProcess International. (2020). CHO Cell Line Investigation for CMC Readiness. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Modeling apoptosis resistance in CHO cells with CRISPR-mediated knockouts of Bak1, Bax, and Bok. Retrieved from [Link]
-
PubMed. (2021). Characterization of cell cycle and apoptosis in Chinese hamster ovary cell culture using flow cytometry for bioprocess monitoring. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). CHO Lot Release Testing. Retrieved from [Link]
-
MDPI. (2023). Study on Effects of Different Concentration Adjuvants on the Properties of Prochloraz Emulsion in Water Solution Droplets and Deposition. Retrieved from [Link]
-
Springer Nature. (2025). Evaluating the impact of media and feed combinations on CHO cell culture performance and monoclonal antibody (trastuzumab) production. Retrieved from [Link]
-
PubMed Central (PMC). (2024). The Ac-DEVD-CHO caspase-3/DEVDase inhibitor suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.). Retrieved from [Link]
Sources
- 1. Caspase-1 Assay Kit, Colorimetric with Ac-WEHD-pNA substrate – Cepham Life Sciences [cephamlsi.com]
- 2. mdpi.com [mdpi.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Simultaneous Induction of Apoptotic and Survival Signaling Pathways in Macrophage-Like THP-1 Cells by Shiga Toxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Sensitivity Caspase-1 Activity Assays Using Ac-WEHD-CHO
Introduction: Targeting the Inflammasome's Executioner
Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine-aspartic protease that functions as the central executioner of the inflammasome signaling pathway.[1] Inflammasomes are multi-protein cytosolic complexes that assemble in response to a wide array of pathogenic and endogenous danger signals.[2][3] Upon assembly, the inflammasome platform facilitates the auto-activation of pro-caspase-1 into its catalytically active form.[4] Active caspase-1 then drives a potent inflammatory response by cleaving the precursor forms of the cytokines interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms.[1][2] Additionally, caspase-1 initiates a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D (GSDMD).[1][4]
Given its central role in inflammation, dysregulation of caspase-1 activity is implicated in a host of chronic inflammatory diseases, including cardiometabolic disorders, neurodegenerative diseases, and certain cancers.[1] This has positioned caspase-1 as a high-value therapeutic target for drug discovery and a critical biomarker for studying inflammatory processes.
Ac-WEHD-CHO is a synthetic tetrapeptide aldehyde that acts as a highly potent, cell-permeable, and reversible inhibitor of caspase-1.[5][6] Its sequence, Ac-Trp-Glu-His-Asp-CHO, is designed based on the optimal tetrapeptide recognition motif for caspase-1, making it an invaluable tool for specifically probing the enzyme's activity in various experimental settings.[5][7] With a reported inhibitory constant (Ki) in the picomolar range, it is one of the most potent reversible peptide-based inhibitors described for any protease.[5] These application notes provide a comprehensive guide to leveraging this compound for the accurate and sensitive measurement of caspase-1 activity.
Scientific Principles
The Inflammasome and Caspase-1 Activation
Canonical inflammasome activation is a tightly regulated two-step process. A "priming" signal, often via Toll-like receptors (TLRs), induces the transcription of pro-IL-1β and components of the inflammasome, such as NLRP3.[8] A second "activation" signal (e.g., ATP, crystalline uric acid, bacterial toxins) triggers the oligomerization of a sensor protein (like NLRP3), the adaptor protein ASC, and pro-caspase-1.[2][8] This proximity-induced dimerization leads to the autoproteolytic cleavage and activation of caspase-1.[4]
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Mechanism of Inhibition by this compound
This compound is a reversible transition-state analog inhibitor. The C-terminal aldehyde group (-CHO) is key to its mechanism. It forms a reversible covalent bond (a thiohemiacetal) with the cysteine residue in the active site of caspase-1, effectively blocking substrate access and preventing catalysis. The WEHD peptide sequence provides high specificity for the active site pocket of caspase-1.[7]
Principles of Fluorometric Activity Assays
The most common method for measuring caspase-1 activity is a fluorometric assay. This assay utilizes a synthetic peptide substrate, such as Ac-YVAD-AFC or Ac-WEHD-AFC, which links the caspase-1 recognition sequence to a fluorescent reporter molecule, 7-amino-4-trifluoromethylcoumarin (AFC).[9]
-
Intact Substrate: The substrate itself is weakly fluorescent in the blue range (excitation ~400 nm).[9]
-
Cleavage Event: In the presence of active caspase-1, the enzyme cleaves the peptide bond after the aspartate residue.
-
Signal Generation: This cleavage liberates the free AFC fluorophore, which exhibits strong yellow-green fluorescence at a different wavelength (emission ~505 nm).[9][10]
-
Quantification: The rate of increase in fluorescence intensity at 505 nm is directly proportional to the caspase-1 enzymatic activity in the sample.
This compound is used as a specific inhibitor to confirm that the measured activity is indeed from caspase-1. A reduction in the fluorescent signal in the presence of this compound validates the specificity of the assay.
Experimental Design & Protocols
A robust caspase-1 assay requires careful planning and the inclusion of appropriate controls. The following protocols are designed for a 96-well plate format, ideal for screening and comparative analysis.
Essential Reagents and Materials
| Reagent/Material | Recommended Specifications | Storage |
| This compound Inhibitor | Purity ≥90% (HPLC), e.g., CPC Scientific[5] | -20°C |
| Caspase-1 Substrate | Ac-YVAD-AFC or Ac-WEHD-AFC, 1 mM in DMSO | -20°C, protected from light |
| Active Caspase-1 | Recombinant Human Caspase-1 (for positive control) | -80°C |
| Cell Lysis Buffer | 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, pH 7.4 | 4°C |
| Assay Buffer (2X) | 100 mM HEPES, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, pH 7.4 | 4°C |
| Dithiothreitol (DTT) | 1 M stock in dH₂O | -20°C |
| 96-Well Plates | Black, clear-bottom plates for fluorescence | Room Temp. |
| Fluorescence Plate Reader | Capable of Ex/Em = 400/505 nm | - |
Protocol 1: Caspase-1 Inhibition Assay in Cell Lysates
This protocol measures endogenous caspase-1 activity from cells stimulated to activate the inflammasome.
Workflow Overview:
Caption: Experimental workflow for a cell lysate-based caspase-1 inhibition assay.
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1 monocytes) at a density of 1-5 x 10⁶ cells per sample.
-
Induce inflammasome activation. A common method is priming with LPS (1 µg/mL) for 3-4 hours, followed by activation with Nigericin (10 µM) or ATP (5 mM) for 30-60 minutes.
-
Include an untreated (negative) control culture.
-
-
Preparation of Cell Lysate:
-
Harvest cells by centrifugation (400 x g, 5 min, 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer per 1-5 x 10⁶ cells.[9][10]
-
Incubate on ice for 10-15 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic lysate) to a new, pre-chilled tube. Determine protein concentration if desired.
-
-
Assay Setup:
-
Prepare fresh 2X Assay Buffer containing 20 mM DTT (add 20 µL of 1 M DTT per 1 mL of buffer).[9]
-
In a black 96-well plate, set up the following reactions in duplicate or triplicate:
-
Sample Wells: 50 µL cell lysate + 50 µL 2X Assay Buffer w/ DTT.
-
Inhibitor Wells: 50 µL cell lysate + this compound (to final concentration, e.g., 100 nM) + 2X Assay Buffer w/ DTT to 100 µL.
-
Negative Control: 50 µL lysate from untreated cells + 50 µL 2X Assay Buffer w/ DTT.
-
Buffer Blank: 50 µL Cell Lysis Buffer + 50 µL 2X Assay Buffer w/ DTT.
-
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Data Acquisition and Analysis:
-
Measure fluorescence using a plate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[9][10]
-
Data Analysis:
-
Subtract the fluorescence value of the Buffer Blank from all other readings.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_Sample)) * 100
-
-
Protocol 2: Determining the IC₅₀ of this compound
This protocol is used to determine the concentration of this compound required to inhibit 50% of caspase-1 activity.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Use a known amount of active, purified recombinant caspase-1 as the enzyme source.
-
Prepare a serial dilution of this compound in 1X Assay Buffer (e.g., from 1 µM down to 1 pM).
-
-
Assay Setup:
-
In a 96-well plate, add:
-
50 µL of 2X Assay Buffer w/ DTT.
-
Recombinant Caspase-1 (e.g., 1-5 units/well).
-
10 µL of the this compound serial dilutions (or vehicle control - DMSO/buffer).
-
Add dH₂O to bring the volume to 95 µL.
-
-
Include a "No Enzyme" control.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 5 µL of 1 mM Ac-YVAD-AFC substrate.
-
Immediately begin reading the plate kinetically every 2-5 minutes for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).
-
-
Data Analysis:
-
For each concentration, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot (ΔRFU/min).
-
Normalize the rates by setting the vehicle control (no inhibitor) to 100% activity.
-
Plot the % activity against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.
-
Data Interpretation and Validation
Essential Controls for Assay Trustworthiness
A self-validating protocol relies on a comprehensive set of controls.
| Control Type | Purpose | Expected Outcome |
| Negative Control | Lysate from unstimulated/untreated cells. | Very low to no fluorescence signal above blank. |
| Positive Control | Lysate from stimulated cells OR purified active caspase-1. | Strong, time-dependent increase in fluorescence. |
| Inhibitor Control | Positive sample treated with this compound. | Signal should be significantly reduced, approaching negative control levels. |
| Vehicle Control | Positive sample treated with the solvent used for the inhibitor (e.g., DMSO). | Signal should be equivalent to the positive control. |
| Blank Control | All reaction components except the enzyme source (lysate/recombinant enzyme). | Minimal signal; used for background subtraction. |
Understanding Inhibitor Selectivity
While this compound is highly potent against caspase-1, it's crucial to acknowledge potential off-target effects. It has been reported to inhibit caspase-4, -5, and -14, and at much higher concentrations, caspase-8.[5][6][11] When making claims about caspase-1-specific effects in a biological system, it is best practice to complement inhibitor data with other methods, such as Western blotting for cleaved IL-1β or GSDMD, or by using genetic models (e.g., Casp1 knockout cells).[11]
Troubleshooting
| Problem | Possible Cause | Solution |
| High background fluorescence | Substrate degradation. | Aliquot substrate and protect from light and freeze-thaw cycles. Prepare fresh assay buffer. |
| Autofluorescence from cell lysate. | Run a lysate blank (lysate + buffer, no substrate) and subtract this value. | |
| No/Low signal in positive control | Inactive enzyme. | Use fresh recombinant enzyme or confirm inflammasome activation via another method (e.g., IL-1β ELISA). |
| Incorrect filter settings. | Verify plate reader excitation/emission wavelengths are set to ~400/505 nm.[10] | |
| Insufficient DTT. | DTT is essential for caspase activity. Ensure it is added fresh to the assay buffer.[9] | |
| High signal in negative control | Spontaneous cell death or non-specific protease activity. | Ensure healthy cell cultures. Consider adding a broad-spectrum protease inhibitor cocktail to the lysis buffer (note: this may interfere with caspases). |
| Inhibitor shows no effect | Inhibitor degraded or incorrect concentration. | Use fresh inhibitor stock. Verify calculations and perform a dose-response curve to find the optimal concentration. |
Conclusion
This compound is a powerful and specific tool for the investigation of caspase-1 activity. When used within a well-controlled experimental design, as detailed in these notes, it allows for the precise quantification of inflammasome activation in both biochemical and cell-based assays. By understanding the principles of the assay, the mechanism of the inhibitor, and the importance of rigorous controls, researchers can generate reliable and publication-quality data, advancing our understanding of inflammation and related diseases.
References
-
Broz, P., and Dixit, V. M. (2016). Inflammasomes: mechanism of assembly, regulation and signalling. Nature Reviews Immunology. Available at: [Link]
-
Zahid, A., Li, B., and Kombe, A. J. K. (2021). Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. Mediators of Inflammation. Available at: [Link]
-
Martinon, F., Burns, K., and Tschopp, J. (2002). The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis. Molecular Cell. Available at: [Link]
-
Flores, I. (2018). Characterization of Caspase 1 Substrate Specificity Utilizing Luminescent Reporter Constructs. Loyola eCommons. Available at: [Link]
-
Miao, E. A., and Rajan, J. V. (2011). Inflammasome activation leads to Caspase-1–dependent mitochondrial damage and block of mitophagy. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Man, S. M., and Kanneganti, T. D. (2016). Caspase-1 activation by inflammasomes leads to pro-inflammatory cytokine production. ResearchGate. Available at: [Link]
-
Pop, C., and Salvesen, G. S. (2018). Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1. Journal of Biological Chemistry. Available at: [Link]
-
Juliana, C., and Broz, P. (2020). Inflammatory caspase substrate specificities. ASM Journals. Available at: [Link]
-
Bio-Rad Laboratories. Instructions for Using Caspase Substrates and Inhibitors. Bio-Rad. Available at: [Link]
-
Erlmann, P. (2014). Which is the best protocol for caspase-3 activity detection in vitro? ResearchGate. Available at: [Link]
-
Biocompare. What to Consider When Choosing Apoptotic Assays. Biocompare. Available at: [Link]
-
O'Brien, M., et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods. Available at: [Link]
Sources
- 1. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. abcam.cn [abcam.cn]
- 11. Caspase assay selection guide | Abcam [abcam.com]
Application Note: Ac-WEHD-CHO for the Targeted Inhibition of Macrophage Pyroptosis
Introduction: The Fiery Demise of Macrophages and Its Control
Pyroptosis is a highly inflammatory form of programmed cell death, playing a critical role in the innate immune response to pathogen invasion and other danger signals.[1][2] In macrophages, this lytic cell death pathway is a double-edged sword. While essential for clearing infections by eliminating the replicative niche of intracellular pathogens, its dysregulation can lead to excessive inflammation and contribute to the pathology of various inflammatory diseases. Central to the execution of pyroptosis is the activation of caspase-1, a cysteine protease that acts as the engine of this inflammatory cascade.[1][2]
Upon activation within a multi-protein complex known as the inflammasome, caspase-1 orchestrates two key downstream events: the cleavage of the pore-forming protein Gasdermin D (GSDMD) and the maturation of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming large pores that disrupt the osmotic balance, leading to cell swelling and eventual lysis.[3][4] This rupture releases the mature cytokines and other cellular contents into the extracellular space, amplifying the inflammatory response. Given the pivotal role of caspase-1, its selective inhibition presents a powerful strategy for dissecting the pyroptotic pathway and exploring potential therapeutic interventions for inflammatory disorders.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ac-WEHD-CHO, a potent and reversible inhibitor of caspase-1, to modulate pyroptosis in macrophages. We will delve into the underlying mechanisms, provide detailed, field-proven protocols for its application, and offer insights into the interpretation of results.
This compound: A Precision Tool for Caspase-1 Inhibition
This compound is a synthetic tetrapeptide aldehyde that mimics the optimal recognition sequence for caspase-1.[5] The WEHD sequence has been identified as a superior substrate for caspase-1 compared to the YVAD sequence derived from its natural substrate, pro-IL-1β.[4][5] The aldehyde functional group (CHO) at the C-terminus of the peptide forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1, effectively blocking its enzymatic activity.
Key Properties of this compound:
| Property | Description |
| Sequence | Ac-Trp-Glu-His-Asp-CHO |
| Mechanism | Reversible covalent inhibitor of caspase-1 |
| Specificity | High selectivity for caspase-1. While it can inhibit other inflammatory caspases like caspase-4 and caspase-5, it shows significantly less activity against apoptotic caspases such as caspase-3, -8, and -9 at working concentrations.[6][7] |
| Application | In vitro inhibition of caspase-1 activity to study pyroptosis and cytokine maturation. |
The high specificity of this compound for caspase-1 makes it an invaluable tool for distinguishing pyroptosis from other forms of cell death, such as apoptosis, which is mediated by a different set of caspases.
Visualizing the Pyroptosis Pathway and Inhibition
To understand the experimental approach, it is crucial to visualize the molecular events. The following diagrams illustrate the canonical pyroptosis pathway and the mechanism of its inhibition by this compound.
Caption: Canonical Pyroptosis Pathway in Macrophages.
Sources
- 1. Scholars@Duke publication: Detection of pyroptosis by measuring released lactate dehydrogenase activity. [scholars.duke.edu]
- 2. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ac-WEHD-CHO treatment of Chinese hamster ovary (CHO) cells
Application Notes & Protocols
Topic: Ac-WEHD-CHO Treatment of Chinese Hamster Ovary (CHO) Cells: A Guide to Inhibiting Caspase-1-Mediated Processes
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chinese Hamster Ovary (CHO) cells are the predominant host for the production of recombinant protein therapeutics. However, cellular stresses inherent to high-density fed-batch cultures can trigger programmed cell death pathways, such as apoptosis and pyroptosis, which significantly limit culture viability and productivity.[1][2][3] Caspase-1, a key inflammatory caspase, is a critical mediator of pyroptosis, a lytic form of cell death, and is responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[4][5] This guide provides a comprehensive overview and detailed protocols for the use of this compound, a potent and reversible peptide aldehyde inhibitor of caspase-1, in CHO cell cultures.[6] We will explore the underlying mechanism of caspase-1 activation via the inflammasome complex, provide step-by-step methodologies for inhibitor preparation and cell treatment, and detail downstream assays to validate the efficacy of caspase-1 inhibition. The strategic application of this compound serves as a powerful tool to dissect caspase-1 signaling and as a potential strategy to enhance the robustness of CHO cell culture processes.
Introduction: The Role of Caspase-1 in CHO Cell Fate
Caspases are a family of cysteine proteases that play essential roles in orchestrating programmed cell death.[7] While effector caspases like caspase-3 and -7 are central to apoptosis, inflammatory caspases, such as caspase-1, mediate a distinct, pro-inflammatory cell death pathway known as pyroptosis.[2][8]
In the context of biopharmaceutical manufacturing, CHO cell apoptosis is a well-documented challenge that curtails the productive lifespan of cultures.[1] Pyroptosis, while less characterized in CHO production systems, represents a potent threat due to its lytic nature, which leads to the release of cellular contents and can provoke wider inflammatory responses within the culture, further compromising cell viability.
Caspase-1 is activated through a multi-protein complex called the inflammasome.[5][9] Upon sensing pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), sensor proteins (e.g., NLRP3) oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its proximity-induced auto-activation.[9][10] Activated caspase-1 then executes its downstream functions:
-
Cytokine Maturation: It cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active, secretable forms.[4]
-
Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory contents.[8][9]
This compound is a synthetic tetrapeptide (Ac-Trp-Glu-His-Asp-CHO) designed as a highly potent, reversible inhibitor that mimics the optimal recognition motif for caspase-1.[6] Its aldehyde functional group interacts with the active site of the caspase. By specifically targeting caspase-1, this compound allows researchers to block its downstream effects and investigate the role of pyroptosis in CHO cell pathophysiology.
Mechanism of Action: Inflammasome-Mediated Caspase-1 Activation
The diagram below illustrates the canonical inflammasome pathway and highlights the point of intervention for this compound. The formation of this platform is a critical upstream event, and its inhibition is a key strategy to prevent inflammatory cell death.
Caption: Caspase-1 activation pathway and inhibition by this compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| This compound | CPC Scientific, Enzo Life Sciences | Molecular Weight: 611.61 g/mol .[6] Store desiccated at -20°C. |
| CHO-K1 or other CHO cell line | ATCC, ECACC | Ensure cells are healthy and in logarithmic growth phase. |
| Cell Culture Medium | Gibco, Lonza | Ham's F-12K or DMEM, supplemented as required.[11] |
| Fetal Bovine Serum (FBS) | Gibco, Hyclone | Heat-inactivated. Typically 10% v/v. |
| Penicillin-Streptomycin | Gibco, Sigma-Aldrich | 100 U/mL penicillin, 100 µg/mL streptomycin. |
| Trypsin-EDTA | Gibco, Sigma-Aldrich | 0.25% Trypsin, 0.53 mM EDTA for adherent cells.[11] |
| Phosphate-Buffered Saline (PBS) | Gibco, Lonza | Calcium and Magnesium-free. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For inhibitor stock solution (optional) and cell cryopreservation. |
| Sterile Water (Nuclease-Free) | Thermo Fisher Scientific | Primary solvent for this compound.[12] |
| 96-well flat-bottom plates | Corning, Falcon | Tissue-culture treated, sterile. |
| MTT Reagent | Sigma-Aldrich, Thermo Fisher | For cell viability assay.[13][14] |
| Solubilization Solution | Thermo Fisher Scientific | e.g., 10% SDS in 0.01 M HCl for MTT assay.[15] |
| Pyroptosis/Apoptosis Inducer | Varies | e.g., Nigericin, ATP, Staurosporine (for positive controls). |
| Caspase-1 Activity Assay Kit | Promega, Abcam | Fluorometric or colorimetric, using a specific substrate (e.g., Ac-YVAD-pNA).[16] |
Experimental Protocols
The following protocols provide a workflow for preparing the inhibitor, treating CHO cells, and assessing the biological consequences of caspase-1 inhibition.
Caption: General experimental workflow for this compound treatment.
Protocol 1: Preparation of this compound Stock Solution
Causality: Proper solubilization and storage of the inhibitor are critical for maintaining its activity and ensuring reproducible results. This compound is water-soluble, which simplifies preparation for aqueous cell culture environments.[12]
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to pellet the powder.
-
Based on the molecular weight (611.61 g/mol ), calculate the volume of sterile water required to create a high-concentration stock solution (e.g., 10 mM).
-
Example: To make a 10 mM stock from 1 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 611.61 g/mol ) = 0.0001635 L = 163.5 µL.
-
-
-
Add the calculated volume of sterile water to the vial. Vortex gently until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. The solution is reported to be stable for at least one month when stored at -20°C.[12]
Protocol 2: CHO Cell Culture and Seeding
Causality: Establishing a healthy, logarithmically growing cell population is fundamental to any cell-based assay. Seeding density must be optimized to ensure cells are not confluent or starved at the time of analysis, which could otherwise confound results by inducing non-specific cell death.
-
Maintain Culture: Culture CHO cells in your preferred medium (e.g., Ham's F-12K with 10% FBS) in a humidified incubator at 37°C with 5-8% CO₂.[11]
-
Subculture: Passage adherent cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.[11] Dilute suspension cultures to maintain logarithmic growth.[17]
-
Cell Seeding for Assay:
-
Harvest and count viable cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in pre-warmed culture medium. A typical density for a 96-well plate is 5 x 10³ to 2 x 10⁴ cells per well.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 18-24 hours to allow cells to adhere and recover.
-
Protocol 3: Treatment of CHO Cells with this compound
Causality: A dose-response experiment is essential to determine the optimal, non-toxic concentration of the inhibitor. Pre-incubation allows the inhibitor to enter the cells and engage its target before the introduction of a death stimulus.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in fresh, serum-free or complete culture medium. A typical final concentration range to test is 1 µM to 50 µM.
-
Control Wells: Prepare wells for the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with the highest concentration of the solvent (e.g., water) used for the inhibitor.
-
Positive Control: Cells treated with a known inducer of pyroptosis/apoptosis.
-
-
Inhibitor Treatment:
-
Carefully remove the medium from the wells containing the seeded CHO cells.
-
Add 100 µL of the appropriate this compound working solution or control medium to each well.
-
Pre-incubate the cells with the inhibitor for 1-2 hours in the incubator.
-
-
(Optional) Induction of Cell Death:
-
If testing the protective effect of the inhibitor, add a known stimulus (e.g., Nigericin for NLRP3 inflammasome activation) to the appropriate wells.
-
Incubate for the desired period (e.g., 4 to 24 hours), depending on the stimulus and the endpoint being measured.
-
Protocol 4: Assessing Cell Viability with MTT Assay
Causality: The MTT assay measures the metabolic activity of cells, which correlates with viability.[13] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, providing a quantitative readout of cell health.[14]
-
Add MTT Reagent: Following the treatment incubation period, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well (final concentration ~0.5 mg/mL).[13]
-
Incubate: Incubate the plate for 4 hours at 37°C. During this time, viable cells will produce purple formazan crystals.
-
Solubilize Crystals: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[15]
-
Incubate Overnight: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[13] Alternatively, shake on an orbital shaker for 15 minutes.[14]
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[13][14]
Data Interpretation and Expected Results
The results should demonstrate a dose-dependent protective effect of this compound against a caspase-1-dependent death stimulus.
| Treatment Group | Stimulus | Expected Outcome | Rationale |
| Untreated Control | None | High Viability (~100%) | Baseline cell health. |
| Vehicle Control | Stimulus | Low Viability | Demonstrates the cytotoxic effect of the stimulus. |
| This compound (Low dose) | Stimulus | Intermediate Viability | Partial inhibition of caspase-1. |
| This compound (High dose) | Stimulus | High Viability | Effective inhibition of caspase-1 prevents cell death. |
| This compound alone | None | High Viability (~100%) | Confirms the inhibitor is not cytotoxic at the tested concentrations. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inhibitor Precipitates | Stock concentration is too high; improper solvent. | Ensure stock is within solubility limits (e.g., ≤10 mg/mL in water).[12] Warm slightly if needed. |
| No Protective Effect | Cell death is not caspase-1 dependent; inhibitor concentration too low; inhibitor degraded. | Use a different death stimulus; increase inhibitor concentration; use a fresh aliquot of inhibitor. Confirm caspase-1 activation in your model. |
| Inhibitor is Cytotoxic | Concentration is too high. | Perform a dose-response curve without a stimulus to determine the maximum non-toxic concentration. |
| High Background in MTT | Contamination; phenol red or serum interference. | Ensure sterile technique. Use serum-free medium during the MTT incubation step and include a media-only background control.[14] |
References
- Vertex AI Search.
- CPC Scientific. This compound.
- PubMed.
- Roche.
- OpenWetWare. Maintenance of HFE-producing CHO cells.
- Benchling. How to Set Up a CHO Cell Culture Workflow in Your Lab.
- Abcam. MTT assay protocol.
- Texas Children's Hospital. MTT Cell Assay Protocol.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
- Santa Cruz Biotechnology.
- Santa Cruz Biotechnology. caspase-1 Inhibitors.
- Thermo Fisher Scientific.
- Thermo Fisher Scientific. FreeStyle CHO-S cells User Guide.
- ResearchGate. Some commonly used caspase substrates and inhibitors lack the specificity required to monitor individual caspase activity.
- STEMCELL Technologies. Protocol Resources for CHO Cell Development.
- Fisher Scientific. Enzo Life Sciences this compound (5mg).
- ASM Journals.
- ResearchGate.
- MDPI. Rapid Identification of Chinese Hamster Ovary Cell Apoptosis and Its Potential Role in Process Robustness Assessment.
- ResearchGate.
- BMC Biotechnology.
- PubMed.
- PubMed.
- Nature. Inflammasome activation and regulation: toward a better understanding of complex mechanisms.
- Benchchem.
- Nature Communications. A metabolic CRISPR-Cas9 screen in Chinese hamster ovary cells identifies glutamine-sensitive genes.
- MDPI.
- ResearchGate. Long term treatment of CHO cells with a proteasome inhibitor increases....
- PubMed.
- YouTube. ExpiCHO: Transient CHO Expression Protocol.
- PubMed.
- ResearchGate.
- PubMed. Expression in CHO cells of a bacterial biosynthetic pathway producing a small non-ribosomal peptide aldehyde prevents proteolysis of recombinant proteins.
- ResearchGate. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro.
- eLife. Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages.
- PubMed. Cell culture media impact on drug product solution stability.
- American Chemical Society. Amino acid metabolism in CHO cells.
- PubMed.
- DORAS | DCU Research Repository. Investigating the role of fatty acids in CHO cell culture and the development of novel genome engineering tools.
- YouTube. Inflammasomes at the Crossroads of Basic Science and Therapeutic Intervention.
- Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients.
- Cell.
- Journal of Molecular Structure.
- Biotechnology Journal.
- ResearchGate.
- ResearchGate.
Sources
- 1. Rapid Identification of Chinese Hamster Ovary Cell Apoptosis and Its Potential Role in Process Robustness Assessment [mdpi.com]
- 2. Caspase-7 deficiency in Chinese hamster ovary cells reduces cell proliferation and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. Inflammasome activation and regulation: toward a better understanding of complex mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. Caspase substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Pharmacological Regulation of Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. CHO Cell Culture [cho-cell-transfection.com]
- 12. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: A Guide to Assessing the Efficacy of Ac-WEHD-CHO in Neuronal Cells
Introduction: Targeting Caspase-1 for Neuroprotection
In the intricate landscape of neuronal health and disease, programmed cell death and neuroinflammation are pivotal processes that contribute to the progression of various neurological disorders. A key mediator in these pathways is Caspase-1, a cysteine protease that, once activated, orchestrates a potent inflammatory response and a form of lytic cell death known as pyroptosis.[1][2][3] The activation of caspase-1 is a critical event, often triggered by multi-protein complexes called inflammasomes, which assemble in response to cellular danger signals.[4][5][6] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, amplifying the inflammatory cascade.[1][7] Given its central role in driving both inflammation and cell death, inhibiting caspase-1 presents a promising therapeutic strategy for neuroprotection.[7][8][9]
Ac-WEHD-CHO is a cell-permeable peptide aldehyde that acts as a reversible inhibitor of caspase-1.[10] By specifically targeting the active site of this enzyme, this compound offers a powerful tool to dissect the role of caspase-1 in neuronal injury models and to evaluate the potential of caspase-1 inhibition as a neuroprotective intervention. These application notes provide a comprehensive guide for researchers to design and execute robust experiments to assess the efficacy of this compound in neuronal cell cultures. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation.
The Central Role of Caspase-1 in Neuronal Pyroptosis
Understanding the mechanism of action of this compound necessitates a grasp of the pathway it inhibits. The diagram below illustrates the canonical inflammasome pathway leading to caspase-1 activation and pyroptosis, and the point of intervention for this compound.
Caption: Caspase-1 activation pathway and inhibition by this compound.
Experimental Design: A Self-Validating Approach
A robust assessment of this compound efficacy hinges on a well-controlled experimental design. The following workflow provides a framework for inducing neuronal injury, applying the inhibitor, and subsequently measuring its protective effects through a multi-assay approach.
Caption: Experimental workflow for assessing this compound efficacy.
Key Experimental Groups
For each assay, it is crucial to include the following control groups to ensure the validity of your results:
| Group | Description | Purpose |
| Vehicle Control | Neuronal cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. | To control for any effects of the solvent on cell viability and caspase activity. |
| Injury Model | Neuronal cells subjected to the chosen injury stimulus (e.g., glutamate) and treated with vehicle. | To establish the baseline level of cell death and caspase-1 activation in your model. |
| This compound + Injury | Neuronal cells pre-treated or co-treated with various concentrations of this compound and the injury stimulus. | To determine the dose-dependent neuroprotective effect of the inhibitor. |
| This compound Alone | Neuronal cells treated with the highest concentration of this compound without the injury stimulus. | To assess any potential cytotoxicity of the inhibitor itself. |
Protocols for Efficacy Assessment
Here, we provide detailed protocols for a suite of assays to comprehensively evaluate the neuroprotective effects of this compound.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a reliable method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[11][12][13]
Materials:
-
96-well clear flat-bottom plates
-
Cell culture medium
-
LDH assay kit (commercially available kits are recommended for consistency) or in-house prepared reagents (10x LDH buffer, NADH solution, sodium pyruvate solution)
-
Triton X-100 (for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at 340 nm or 490 nm depending on the kit.
Protocol:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere and differentiate.
-
Treatment: Induce neuronal injury and treat with this compound as per your experimental design. Include wells for "maximum LDH release" by adding 0.5-1% Triton X-100 to a set of untreated wells 30-60 minutes before the assay.[11]
-
Sample Collection: Carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.[11]
-
Assay Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50-100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Apoptosis Assessment: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[14][15][16]
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1-0.5% Triton X-100 in PBS)[14]
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.[14]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.[14]
-
TUNEL Reaction: Wash with PBS. Prepare the TUNEL reaction mixture according to the kit's protocol and add it to the cells. Incubate for 60 minutes at 37°C in a humidified chamber.[14][15]
-
Washing: Wash the cells thoroughly with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes at room temperature.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
Quantification: The apoptotic index can be calculated as: (number of TUNEL-positive neurons / total number of DAPI-positive neurons) × 100%.[15]
Target Engagement: Caspase-1 Activity Assay
Directly measuring the enzymatic activity of caspase-1 is crucial to confirm that this compound is engaging its target. This can be achieved using colorimetric or more sensitive bioluminescent assays.[2][4][17]
Materials:
-
Cell lysate buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 0.1 mM EDTA)[18]
-
Caspase-1 activity assay kit (colorimetric or luminescent, containing a specific caspase-1 substrate like Z-WEHD-pNA or Z-WEHD-aminoluciferin)[4]
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample. Prepare the reaction mixture containing the caspase-1 substrate according to the kit's instructions and add it to the lysates.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance (for colorimetric assays) or luminescence (for bioluminescent assays) using a microplate reader.
-
Data Analysis: Express the caspase-1 activity relative to the vehicle-treated control group.
Target Engagement: Western Blot for Cleaved Caspase-1
Western blotting provides a semi-quantitative method to visualize the active form of caspase-1. Pro-caspase-1 is cleaved into p20 and p10 subunits upon activation, and antibodies specific to the cleaved p20 subunit are commercially available.[19][20][21]
Materials:
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-1 (p20)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Extract total protein from treated cells and quantify as described in the caspase-1 activity assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-1 overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the band corresponding to cleaved caspase-1 (p20, approximately 20-25 kDa) indicates the level of caspase-1 activation.[20]
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the efficacy of the caspase-1 inhibitor this compound in neuronal cell models. By employing a multi-faceted approach that evaluates cytotoxicity, apoptosis, and direct target engagement, researchers can generate comprehensive and reliable data. This will not only elucidate the role of caspase-1 in specific neuronal injury paradigms but also contribute to the broader understanding of neuroinflammatory and cell death pathways, paving the way for the development of novel neuroprotective therapeutics.
References
-
Freyer, D., & Harms, C. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol, 7(11), e2308. [Link]
-
Bio-protocol. (n.d.). LDH assay. [Link]
- (2025). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Source not available].
-
Taylor & Francis Online. (n.d.). TUNEL assay – Knowledge and References. [Link]
-
Freyer, D., & Harms, C. (2017). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. PubMed, 34541076. [Link]
-
Frontiers in Molecular Neuroscience. (2022). The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets. [Link]
-
Bio-protocol. (n.d.). Apoptosis (TUNEL assay). [Link]
-
ResearchGate. (n.d.). Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures | Request PDF. [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
-
O'Brien, M. et al. (2017). A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells. Journal of Immunological Methods, 447, 1-13. [Link]
-
Gorman, A. M., Orrenius, S., & Ceccatelli, S. (1998). Apoptosis in neuronal cells: role of caspases. Neuroreport, 9(10), R49-55. [Link]
-
National Institutes of Health. (2015). Neuronal NLRP1 inflammasome activation of Caspase-1 coordinately regulates inflammatory interleukin-1-beta production and axonal degeneration-associated Caspase-6 activation. [Link]
-
Liang, D., et al. (2020). Caspase-1 inhibition prevents neuronal death by targeting the canonical inflammasome pathway of pyroptosis in a murine model of cerebral ischemia. CNS Neuroscience & Therapeutics, 26(9), 925-939. [Link]
-
Ravid, O., et al. (2021). Caspase-1: an important player and possible target for repair of the blood-brain barrier underlying neurodegeneration. Neural Regeneration Research, 16(4), 645-649. [Link]
-
Creative Bioarray. (n.d.). TUNEL Apoptosis Assay (Fluorescent). [Link]
-
Frontiers in Cell and Developmental Biology. (2020). Caspases in the Developing Central Nervous System: Apoptosis and Beyond. [Link]
-
National Institutes of Health. (2022). Protocol to study cell death using TUNEL assay in Drosophila imaginal discs. [Link]
-
PNAS. (2002). Caspase-1 and -3 are sequentially activated in motor neuron death in Cu,Zn superoxide dismutase-mediated familial amyotrophic lateral sclerosis. [Link]
-
ResearchGate. (n.d.). Caspase-1 expression by western blot. Sham group compared with the.... [Link]
-
Wu, D. C., et al. (2005). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Journal of Neurochemistry, 95(3), 850-860. [Link]
-
ResearchGate. (n.d.). Ac-DEVD-CHO and Ac-LEHD-CHO prevented cell death of cortical neurons.... [Link]
-
The Journal of Biological Chemistry. (2005). An Early and Robust Activation of Caspases Heads Cells for a Regulated Form of Necrotic-like Cell Death. [Link]
-
Liang, D., et al. (2020). Caspase-1 inhibition prevents neuronal death by targeting the canonical inflammasome pathway of pyroptosis in a murine model of cerebral ischemia. CNS Neuroscience & Therapeutics, 26(9), 925-939. [Link]
-
National Institutes of Health. (2019). Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway. [Link]
-
Frontiers in Cellular Neuroscience. (2021). Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. [Link]
-
National Institutes of Health. (2021). Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation. [Link]
-
Cold Spring Harbor Perspectives in Biology. (2014). Caspase Functions in Cell Death and Disease. [Link]
-
National Institutes of Health. (2020). Neuroprotection of hydroxysafflor yellow A in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis. [Link]
-
Frontiers in Aging Neuroscience. (2021). Caspase-1: A Promising Target for Preserving Blood–Brain Barrier Integrity in Acute Stroke. [Link]
-
National Institutes of Health. (2025). Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway. [Link]
-
National Institutes of Health. (2024). Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.). [Link]
-
Yun, C. Y., et al. (2007). Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. Metabolic Engineering, 9(5-6), 461-472. [Link]
Sources
- 1. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]
- 2. Caspase-1 Activity Assay Kit (Colorimetric) (NBP2-54815): Novus Biologicals [novusbio.com]
- 3. Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-1: A Promising Target for Preserving Blood–Brain Barrier Integrity in Acute Stroke [frontiersin.org]
- 7. Caspase-1: an important player and possible target for repair of the blood-brain barrier underlying neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-1 inhibition prevents neuronal death by targeting the canonical inflammasome pathway of pyroptosis in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation [frontiersin.org]
- 10. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.8. LDH assay [bio-protocol.org]
- 13. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clyte.tech [clyte.tech]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Apoptosis (TUNEL assay) [bio-protocol.org]
- 17. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 18. Neuronal NLRP1 inflammasome activation of Caspase-1 coordinately regulates inflammatory interleukin-1-beta production and axonal degeneration-associated Caspase-6 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biocompare.com [biocompare.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. bio-techne.com [bio-techne.com]
Application Notes and Protocols: Harnessing the Power of Ac-WEHD-CHO in Combination with Other Inhibitors for Advanced Cell Death Research
Introduction: Beyond a Single Target – The Rationale for Combination Inhibition Strategies
The study of programmed cell death is a cornerstone of modern cell biology and drug discovery. The tetrapeptide aldehyde Ac-WEHD-CHO is a highly potent and reversible inhibitor of caspase-1, a key mediator of inflammation and pyroptosis.[1] It also exhibits inhibitory activity against caspase-4 and caspase-5, further solidifying its role in modulating inflammatory cell death pathways.[2][3] While the use of this compound as a standalone tool has yielded significant insights, the complexity and crosstalk of cellular death pathways necessitate more sophisticated approaches. This guide provides an in-depth exploration of the strategic use of this compound in combination with other inhibitors to dissect intricate cellular mechanisms, offering researchers a powerful toolkit to unravel the complexities of apoptosis, pyroptosis, and necroptosis.
The Scientific Imperative for Combined Inhibition
Cell death is not a monolithic process. Apoptosis, pyroptosis, and necroptosis are distinct pathways with unique molecular machinery, yet they are interconnected through a complex network of signaling crosstalk.[4][5] For instance, under certain conditions, the activation of the pyroptotic initiator caspase-1 can lead to the activation of the apoptotic executioner caspases-3 and -7.[4] Conversely, apoptotic caspases can cleave and inactivate Gasdermin D (GSDMD), the pore-forming effector of pyroptosis.[4] This intricate interplay necessitates the use of multiple inhibitors to isolate and understand specific pathways. By combining this compound with inhibitors of other caspases or key proteins in other death pathways, researchers can:
-
Dissect the crosstalk between pyroptosis and apoptosis: By inhibiting caspase-1 with this compound and apoptotic caspases with specific inhibitors, one can determine the contribution of each pathway to a particular cell death stimulus.
-
Elucidate the sequence of caspase activation: The timing of inhibitor addition (pre-treatment vs. co-treatment) can help to establish the hierarchy of caspase activation in a given model system.
-
Uncover synergistic or antagonistic interactions: Combining inhibitors can reveal unexpected relationships between different cell death pathways and may lead to the discovery of novel therapeutic strategies.[6][7]
-
Investigate the role of pyroptosis in the context of other cellular processes: Co-administration of this compound with inhibitors of processes like DNA repair (e.g., PARP inhibitors) or other forms of programmed cell death (e.g., necroptosis inhibitors) can reveal novel connections and therapeutic vulnerabilities.[8][9]
Core Concepts in Designing Combination Inhibition Experiments
Successful combination studies require careful planning and execution. Key considerations include:
-
Inhibitor Specificity and Potency: Understand the selectivity profile of each inhibitor. While this compound is a potent caspase-1 inhibitor, it's crucial to be aware of its effects on caspases-4 and -5.[2][3]
-
Concentration Optimization: The optimal concentration for each inhibitor should be determined empirically for the specific cell type and experimental conditions. A full dose-response curve for each inhibitor individually should be performed before combination studies.
-
Timing of Administration: The order and timing of inhibitor addition are critical.
-
Pre-treatment: Adding one inhibitor before the cell death stimulus and the second inhibitor can help to establish a causal relationship between the targeted pathways.
-
Co-treatment: Simultaneous addition of inhibitors is useful for studying synergistic or antagonistic effects.
-
-
Appropriate Controls: Include single-inhibitor controls at the same concentrations used in the combination experiments to accurately assess the effects of the combination.
-
Multi-parametric Readouts: Employ a range of assays to obtain a comprehensive understanding of the cellular response. This may include cell viability assays, specific caspase activity assays, western blotting for cleavage of key substrates (e.g., PARP, GSDMD), and flow cytometry for markers of apoptosis and pyroptosis.[1][10][11]
Visualization of Key Signaling Pathways
To better understand the targets of this compound and its combination partners, the following diagrams illustrate the core apoptosis and pyroptosis pathways.
Figure 2: The intrinsic and extrinsic apoptosis pathways, showing the inhibitory effect of Ac-DEVD-CHO on the executioner Caspase-3.
Experimental Protocols
Protocol 1: Dissecting Pyroptosis vs. Apoptosis using this compound and Ac-DEVD-CHO
Objective: To determine the relative contributions of caspase-1-mediated pyroptosis and caspase-3-mediated apoptosis in response to a specific stimulus.
Materials:
-
This compound (Caspase-1 inhibitor)
-
Ac-DEVD-CHO (Caspase-3/7 inhibitor) [12][13]* Cell line of interest (e.g., THP-1 monocytes, bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Stimulus to induce cell death (e.g., LPS and Nigericin, or other inflammasome activators)
-
Reagents for cell viability assessment (e.g., CellTiter-Glo®, MTS assay)
-
Reagents for LDH release assay (marker of pyroptosis)
-
Reagents for Caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7)
-
Reagents for Western blotting (antibodies against Caspase-1, GSDMD, Caspase-3, PARP)
Experimental Workflow:
Figure 3: Workflow for dissecting pyroptosis and apoptosis using combined caspase inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability/caspase activity, 6-well for Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare stock solutions of this compound and Ac-DEVD-CHO in DMSO. On the day of the experiment, dilute the inhibitors to their final working concentrations in cell culture medium. A typical starting concentration range for both inhibitors is 10-50 µM.
-
Pre-incubation: Remove the culture medium from the cells and replace it with medium containing the inhibitors or vehicle control (DMSO). The treatment groups should be:
-
Vehicle Control (no stimulus)
-
Stimulus Only
-
This compound + Stimulus
-
Ac-DEVD-CHO + Stimulus
-
This compound + Ac-DEVD-CHO + Stimulus Incubate the cells for 1 hour at 37°C.
-
-
Stimulation: Add the cell death-inducing stimulus to the appropriate wells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours). The optimal time will depend on the cell type and stimulus.
-
Endpoint Analysis:
-
Cell Viability: Measure cell viability using a suitable assay.
-
LDH Release: Collect the cell culture supernatant to measure LDH release as an indicator of pyroptosis.
-
Caspase-3/7 Activity: Measure caspase-3/7 activity using a luminescent or fluorescent assay.
-
Western Blotting: Lyse the cells and perform Western blot analysis for the cleavage of caspase-1, GSDMD, caspase-3, and PARP.
-
Data Interpretation:
| Treatment Group | Expected Outcome on Viability | Expected LDH Release | Expected Caspase-3/7 Activity |
| Stimulus Only | Decreased | Increased | May be increased (crosstalk) |
| This compound + Stimulus | Partially rescued | Decreased | May be decreased or unaffected |
| Ac-DEVD-CHO + Stimulus | Partially rescued | May be unaffected or increased | Decreased |
| Combination + Stimulus | Synergistically rescued | Decreased | Decreased |
Protocol 2: Investigating the Interplay of Pyroptosis and Necroptosis with this compound and Necrostatin-1
Objective: To determine if inhibition of pyroptosis shunts the cell death pathway towards necroptosis.
Materials:
-
This compound (Caspase-1 inhibitor)
-
Necrostatin-1 (Nec-1) (RIPK1 inhibitor) [9]* Cell line of interest (e.g., L929, HT-29)
-
Cell culture medium and supplements
-
Stimulus to induce mixed cell death (e.g., TNF-α in combination with a pan-caspase inhibitor like Z-VAD-FMK to induce necroptosis)
-
Reagents for cell viability assessment
-
Reagents for measuring necroptosis (e.g., propidium iodide uptake by flow cytometry)
-
Reagents for Western blotting (antibodies against RIPK1, RIPK3, MLKL phosphorylation)
Experimental Workflow:
Figure 4: Workflow for investigating the interplay between pyroptosis and necroptosis.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Preparation: Prepare stock solutions of this compound and Necrostatin-1 in DMSO. A typical starting concentration for Necrostatin-1 is 10-30 µM.
-
Pre-incubation: Pre-incubate cells with the inhibitors or vehicle for 1 hour.
-
Stimulation: Add the stimulus (e.g., TNF-α + Z-VAD-FMK).
-
Incubation: Incubate for the desired time course.
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability.
-
Flow Cytometry: Stain cells with propidium iodide (PI) and analyze by flow cytometry to quantify necrotic cell death.
-
Western Blotting: Analyze cell lysates for the phosphorylation of RIPK1, RIPK3, and MLKL.
-
Data Interpretation:
| Treatment Group | Expected Outcome on Viability | Expected PI Uptake | Expected p-MLKL Levels |
| Stimulus Only | Decreased | Increased | Increased |
| This compound + Stimulus | May have minimal effect | May have minimal effect | May be unaffected or increased |
| Necrostatin-1 + Stimulus | Rescued | Decreased | Decreased |
| Combination + Stimulus | Synergistically rescued | Decreased | Decreased |
Protocol 3: Exploring the Synergy between Caspase-1 Inhibition and PARP Inhibition
Objective: To investigate if inhibiting pyroptosis with this compound enhances the efficacy of PARP inhibitors in cancer cells.
Materials:
-
This compound (Caspase-1 inhibitor)
-
PARP inhibitor (e.g., Olaparib, Talazoparib) [8][14]* Cancer cell line of interest
-
Cell culture medium and supplements
-
Reagents for cell viability/clonogenic assays
-
Reagents for DNA damage assessment (e.g., γH2AX staining)
-
Reagents for Western blotting
Experimental Workflow:
Figure 5: Workflow for assessing the synergy between Caspase-1 and PARP inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells for viability or clonogenic assays.
-
Inhibitor Preparation: Prepare stock solutions of this compound and the chosen PARP inhibitor in DMSO.
-
Treatment: Treat cells with the inhibitors alone or in combination. Both simultaneous and sequential treatment schedules can be explored.
-
Incubation: Incubate cells for 24-72 hours for viability assays, or for a longer duration for clonogenic assays.
-
Endpoint Analysis:
-
Cell Viability/Clonogenic Assay: Determine the effect on cell proliferation and survival.
-
Synergy Analysis: Use software like CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blotting: Analyze markers of apoptosis (cleaved PARP, cleaved caspase-3) and DNA damage (γH2AX).
-
Data Interpretation: A synergistic effect (CI < 1) would indicate that the combination of this compound and a PARP inhibitor is more effective at killing cancer cells than either agent alone. This could be accompanied by increased markers of apoptosis and DNA damage in the combination treatment group.
Conclusion: A Versatile Tool for Unraveling Cellular Complexity
This compound, when used thoughtfully in combination with other specific inhibitors, transcends its role as a simple caspase-1 inhibitor and becomes a sophisticated tool for dissecting the intricate and interconnected pathways of programmed cell death. The protocols outlined in this guide provide a starting point for researchers to design and execute experiments that can yield novel insights into fundamental cellular processes and potentially identify new therapeutic strategies for a range of diseases. As our understanding of cell death continues to evolve, the creative and rigorous application of combination inhibitor studies will undoubtedly play a pivotal role in advancing the field.
References
-
Taabazuing, C. Y., Okondo, M. C., & Bachovchin, D. A. (2017). Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages. Cell Chemical Biology, 24(4), 507–514.e4. [Link]
- Stennicke, H. R., & Salvesen, G. S. (2000). Caspases--a family of cysteine proteases. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1477(1-2), 299-306.
-
McStay, G. P., & Green, D. R. (2014). Measuring apoptosis: caspase inhibitors and activity assays. Cold Spring Harbor Protocols, 2014(8), pdb.top070359. [Link]
-
Kim, M. S., et al. (2020). Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors. Cell Death & Disease, 11(10), 869. [Link]
-
ABClonal. (2024). Research Methods for Cell Pyroptosis. Retrieved from [Link]
- Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters.
-
Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 1(5), a001904. [Link]
-
Taabazuing, C. Y., Okondo, M. C., & Bachovchin, D. A. (2017). Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages. Cell Chemical Biology, 24(4), 507–514.e4. [Link]
-
Garcia-Calvo, M., et al. (1998). Inhibition of Human Caspases by Peptide-based and Macromolecular Inhibitors. Journal of Biological Chemistry, 273(49), 32608-32613. [Link]
-
O'Reilly, L. A., et al. (2022). Crosstalk Between Pyroptosis and Apoptosis in Hepatitis C Virus-induced Cell Death. bioRxiv. [Link]
-
Liu, C., et al. (2022). Flow cytometry analysis of the inhibitory effect of combined drugs on the apoptosis of HK-2 cells. ResearchGate. [Link]
-
Gougeon, M. L. (n.d.). Analysis of Apoptosis by Flow-cytometry. [Link]
-
Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Retrieved from [Link]
-
Jantas, D., et al. (2020). Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition. Neurotoxicity Research, 37(2), 379-395. [Link]
-
Chen, X., et al. (2019). Inhibition of apoptosis in breast cancer cells by si-FoxO3a through the protein digestion and absorption signaling pathway. Oncology Letters, 18(5), 4839-4848. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 1(5), a001904. [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
- Hardy, J. A., & Wells, J. A. (2004). Searching for new allosteric sites in enzymes. Current Opinion in Structural Biology, 14(6), 706-715.
- Denault, J. B., & Salvesen, G. S. (2003). Caspases: keys in the ignition of cell death. Chemical Reviews, 103(11), 4489-4500.
-
Wang, S., et al. (2020). Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation. Molecules, 25(21), 5035. [Link]
-
Afonso, M. B., et al. (2015). Regulated Necrosis Orchestrates Microglial Cell Death in Manganese-Induced Toxicity. Journal of Neuroscience, 35(23), 8870-8882. [Link]
-
Al-Obeed, O., et al. (2022). Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine. Antioxidants, 11(11), 2207. [Link]
-
Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]
-
Chen, Y. R., et al. (2011). Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro. Zhonghua Yan Ke Za Zhi, 47(1), 42-47. [Link]
-
ResearchGate. (n.d.). Binding interactions for Ac-DNLD-CHO and Ac-DEVD-CHO on the active site.... Retrieved from [Link]
-
ResearchGate. (n.d.). Ac-DEVD-CHO and Ac-LEHD-CHO prevented cell death of cortical neurons.... Retrieved from [Link]
-
Cancer Institute NSW. (2019). Chemotherapy Protocol - GYNAECOLOGICAL CANCERS - OLAPARIB (tablets). Retrieved from [Link]
-
ResearchGate. (n.d.). Drug combinations induce caspase-dependent apoptosis and G2/M phase and.... Retrieved from [Link]
-
Jantas, D., et al. (2020). Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition. Neurotoxicity Research, 37(2), 379-395. [Link]
-
Poreba, M., et al. (2019). Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells. Cell Death & Differentiation, 26(11), 2475-2488. [Link]
-
ResearchGate. (2015). Why are pre-treatment studies preferred over co-treatment or post-treatment studies for in vitro studies?. Retrieved from [Link]
- Krumrine, J., et al. (2007). Screening for Caspase-3 Inhibitors: Effect of a Reducing Agent on Identified Hit Chemotypes. Journal of Biomolecular Screening, 12(1), 10-20.
-
Hu, H. M., et al. (2023). Dual blockade of DPP-4 and CXCL12/CXCR4 axes synergistically protects podocytes in lupus nephritis. Frontiers in Immunology, 14, 1245037. [Link]
-
Toldo, S., et al. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. International Journal of Molecular Sciences, 23(3), 1834. [Link]
-
Kim, H. S., et al. (2023). Discovery and characterization of antitumor gut microbiota from amphibians and reptiles: Ewingella americana as a novel therapeutic agent with dual cytotoxic and immunomodulatory properties. Gut Microbes, 15(1), 2234024. [Link]
-
Oza, A. M., et al. (2015). Olaparib combined with chemotherapy for recurrent platinum-sensitive ovarian cancer: a randomised phase 2 trial. The Lancet Oncology, 16(1), 87-97. [Link]
-
ResearchGate. (n.d.). Fig. 5 The effect of combined treatment with necrostatin-1 (Nec-1) and.... Retrieved from [Link]
-
Dana-Farber Cancer Institute. (n.d.). A Phase 2 Study of the PARP Inhibitor Olaparib (AZD2281) in IDH1 and IDH2 mutant Advanced Solid Tumors. Retrieved from [Link]
-
OncLive. (2024). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. Retrieved from [Link]
-
Cho, Y., et al. (2009). RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation. PLoS ONE, 4(8), e6800. [Link]
-
Yap, T. A., et al. (2022). Sequential Dosing of Olaparib and Adavosertib in Patients With Advanced Tumors. The ASCO Post. [Link]
Sources
- 1. Caspase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring apoptosis: caspase inhibitors and activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Crosstalk Between Pyroptosis and Apoptosis in Hepatitis C Virus-induced Cell Death [frontiersin.org]
- 6. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic interactions with PI3K inhibition that induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olaparib combined with chemotherapy for recurrent platinum-sensitive ovarian cancer: a randomised phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bu.edu [bu.edu]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. mdpi.com [mdpi.com]
- 14. uhs.nhs.uk [uhs.nhs.uk]
Application Note: Long-Term Stability of Ac-WEHD-CHO in Solution
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide to understanding and evaluating the long-term stability of the caspase-1 inhibitor, Ac-WEHD-CHO, in solution. As a peptide aldehyde, this compound is susceptible to various degradation pathways that can impact its biological activity and the reproducibility of experimental results. This document delves into the chemical nature of this compound, outlines its primary degradation mechanisms, and provides detailed protocols for establishing its stability under various storage conditions. By following the methodologies described herein, researchers can ensure the integrity of their this compound solutions, leading to more reliable and accurate experimental outcomes.
Introduction: The Criticality of this compound Stability
This compound is a potent, reversible, and cell-permeable inhibitor of caspase-1, as well as caspases-4 and -5.[1] Its tetrapeptide sequence (Trp-Glu-His-Asp) is an optimal recognition motif for these enzymes, making it a valuable tool in the study of apoptosis and inflammation.[2] The C-terminal aldehyde (CHO) group is the key functional moiety responsible for its inhibitory activity, forming a reversible covalent bond with the active site cysteine of the caspase.
However, the very chemical features that make this compound an effective inhibitor also render it susceptible to degradation in solution. The peptide backbone and the side chains of its constituent amino acids, along with the reactive aldehyde group, can undergo modifications that lead to a loss of potency. Therefore, a thorough understanding of its stability is paramount for any researcher utilizing this compound. This application note serves as a practical guide for establishing empirical stability data for this compound in user-defined solvent systems and storage conditions.
Understanding the Chemical Landscape of this compound Degradation
The stability of this compound in solution is not absolute and is influenced by a multitude of factors including the solvent system, pH, temperature, and exposure to light and oxygen. The primary degradation pathways can be categorized based on the susceptible moieties within the molecule.
The Vulnerable C-Terminal Aldehyde
The aldehyde group is an electrophilic moiety that is prone to oxidation to the corresponding carboxylic acid. This transformation is a critical degradation pathway as the carboxylic acid derivative lacks the ability to form the crucial thiohemiacetal adduct with the caspase's active site cysteine, thereby rendering the inhibitor inactive. This oxidation can be accelerated by the presence of dissolved oxygen and certain metal ions.
Amino Acid Side Chain Modifications
The amino acid sequence of this compound contains residues that are particularly susceptible to chemical modification:
-
Tryptophan (Trp): The indole side chain of tryptophan is highly susceptible to oxidation.[1][2][3][4] This can be initiated by light, heat, and the presence of reactive oxygen species, leading to the formation of various degradation products such as N-formylkynurenine and kynurenine.[1][2] These modifications alter the structure and hydrophobicity of the peptide, which can affect its binding to caspase-1.
-
Histidine (His): The imidazole ring of histidine is susceptible to oxidation, which can be catalyzed by metal ions.[5][6] Oxidation can lead to the formation of 2-oxo-histidine, asparagine, and aspartate.[6] The protonation state of the imidazole ring is pH-dependent, which can influence the peptide's conformation and susceptibility to degradation.[7][8][9]
-
Aspartic Acid (Asp) and Glutamic Acid (Glu): These acidic residues can be involved in hydrolysis of the peptide backbone, particularly at low pH.[5][10]
Peptide Backbone Hydrolysis
Under non-ideal pH conditions (either strongly acidic or alkaline), the peptide bonds of the backbone can undergo hydrolysis, leading to the fragmentation of the inhibitor.[11][12] This process is generally slower at neutral pH.
Recommended Storage and Handling of this compound
Based on available data and general principles of peptide chemistry, the following recommendations are provided for the storage and handling of this compound.
Solid Form
Lyophilized this compound is significantly more stable than its solvated counterpart. For long-term storage, the solid powder should be kept at -20°C or lower in a tightly sealed container, protected from light and moisture.[1][2][3]
In Solution
Once reconstituted, the stability of this compound is limited. Manufacturer's data suggests that aqueous solutions can be stable for up to one month when stored at -20°C and protected from light.[1][3] For longer-term storage of stock solutions, it is advisable to store at -80°C.
Key Considerations for Solution Storage:
-
Solvent Choice: While this compound is soluble in water[1][3], Dimethyl Sulfoxide (DMSO) is also a common solvent for preparing concentrated stock solutions of peptide inhibitors. It is crucial to use anhydrous, high-purity DMSO as water content can promote hydrolysis.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is imperative to aliquot the stock solution into single-use volumes immediately after preparation.
-
Protection from Light and Air: Both the solid and solvated forms of this compound should be protected from light. When preparing solutions, minimizing headspace in the storage vial can reduce exposure to oxygen.
Protocols for Assessing the Long-Term Stability of this compound
The following protocols are designed to enable researchers to empirically determine the stability of this compound in their specific experimental solutions. A combination of a long-term stability study and a forced degradation study will provide a comprehensive stability profile.
Experimental Workflow for Stability Assessment
The overall workflow for assessing the stability of this compound is depicted below.
Figure 1: General workflow for conducting a long-term stability study of this compound.
Protocol 1: Long-Term Stability Study
This protocol is designed to evaluate the stability of this compound under typical laboratory storage conditions over an extended period.
Materials:
-
Lyophilized this compound
-
Anhydrous, high-purity DMSO
-
Test solvents (e.g., phosphate-buffered saline (PBS) pH 7.4, cell culture medium)
-
Sterile, low-binding microcentrifuge tubes
-
HPLC or UPLC system with UV detector
-
Mass spectrometer (recommended for identification of degradants)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Procedure:
-
Prepare Stock Solution: Carefully weigh the lyophilized this compound and dissolve it in anhydrous DMSO to a concentration of 10 mM. This will serve as the master stock solution.
-
Prepare Test Solutions: Dilute the master stock solution to a final working concentration (e.g., 100 µM) in your test solvents.
-
Aliquot for Time Points: Dispense the test solutions into single-use aliquots for each time point and storage condition. A typical time course could be 0, 1, 2, 4, 8, and 12 weeks.
-
Storage: Store the aliquots at your desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). Protect all samples from light.
-
Time Point Analysis:
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Analyze the T=0 samples immediately to establish a baseline.
-
Analyze the samples by reverse-phase HPLC-MS.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in the chromatogram for each sample.
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Analyze the mass spectrometry data to identify the masses of any new peaks that appear in the chromatogram, which correspond to degradation products.
-
Protocol 2: Forced Degradation Study
This study is designed to accelerate the degradation of this compound to rapidly identify potential degradation pathways and products.
Procedure:
-
Prepare Test Samples: Prepare solutions of this compound (e.g., 100 µM) in appropriate solvents.
-
Apply Stress Conditions:
-
Acidic: Add HCl to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours.
-
Basic: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours.
-
Oxidative: Add hydrogen peroxide to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal: Incubate a solution at 60°C for one week.
-
Photolytic: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples and analyze all samples by HPLC-MS as described in Protocol 1.
-
Data Interpretation: Compare the chromatograms and mass spectra of the stressed samples to a control (unstressed) sample to identify and characterize the degradation products.
HPLC-MS Analytical Method
A robust analytical method is crucial for separating this compound from its potential degradation products.
Table 1: Recommended HPLC-MS Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 220 nm and 280 nm (for Tryptophan) |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-1000 |
Interpreting Stability Data
The data generated from these studies will allow you to define the shelf-life of your this compound solutions under your specific experimental conditions. A common criterion for stability is the time at which the concentration of the parent compound has decreased to 90% of its initial value.
The forced degradation study will provide valuable insights into the likely degradation products. For example:
-
A peak with a mass increase of 16 Da could indicate oxidation (e.g., on the tryptophan or histidine residue, or the aldehyde group).
-
Peaks with lower masses could indicate hydrolytic cleavage of the peptide backbone.
Figure 2: Simplified potential degradation pathways for this compound.
Conclusion
The stability of this compound in solution is a critical factor that can significantly impact the reliability and reproducibility of research findings. While general guidelines for storage exist, it is incumbent upon the researcher to verify the stability of this inhibitor in their specific experimental context. The protocols and information provided in this application note offer a robust framework for conducting these essential stability studies. By investing the effort to understand and quantify the stability of this compound, researchers can proceed with their experiments with a higher degree of confidence in the integrity of their results.
References
-
Finckh, M., et al. (1998). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. Journal of Agricultural and Food Chemistry, 46(7), 2698-2705. Retrieved from [Link]
-
Pattison, D. I., & Davies, M. J. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Critical Reviews in Food Science and Nutrition, 61(13), 2195-2212. Retrieved from [Link]
-
L'Hôte, O., & L'Hôte, O. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 329-346. Retrieved from [Link]
-
Al-Talla, Z. A., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449. Retrieved from [Link]
-
Capasso, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A, 113(30), 8679-8687. Retrieved from [Link]
-
Guryanov, I., et al. (2016). Glutamic Acid Selective Chemical Cleavage of Peptide Bonds. Organic Letters, 18(5), 1136-1139. Retrieved from [Link]
-
Bechinger, B. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. International Journal of Molecular Sciences, 22(10), 5348. Retrieved from [Link]
- Chi, E. Y., et al. (2003). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Technology, 27(3), 88-94.
-
Villaverde, A., et al. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial Cell Factories, 10, 101. Retrieved from [Link]
-
Kropshofer, H., et al. (1998). A pH-sensitive histidine residue as control element for ligand release from HLA-DR molecules. Proceedings of the National Academy of Sciences, 95(26), 15462-15467. Retrieved from [Link]
-
Zhong, H., & Zhang, Z. (2008). The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. Journal of the American Society for Mass Spectrometry, 19(11), 1641-1650. Retrieved from [Link]
-
Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society Interface, 2(5), 441-452. Retrieved from [Link]
-
Lee, Y. S., et al. (2009). Practical synthesis of peptide C-terminal aldehyde on a solid support. Journal of the Korean Chemical Society, 53(6), 702-706. Retrieved from [Link]
-
Waters Corporation. (n.d.). Hydrolysis of Purified Proteins and Peptides. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Retrieved from [Link]
-
Leah4sci MCAT Prep. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
Sources
- 1. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Glutamic Acid Selective Chemical Cleavage of Peptide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. m.youtube.com [m.youtube.com]
How to prepare a stock solution of Ac-WEHD-CHO
Application Notes and Protocols
Topic: Preparation of High-Purity Stock Solutions of the Caspase-1 Inhibitor Ac-WEHD-CHO
Abstract
This compound is a potent, reversible, and cell-permeable tetrapeptide aldehyde inhibitor of caspase-1, with significant activity against related inflammatory caspases such as caspase-4 and caspase-5.[1][2] Its precise and reliable application in research and drug development hinges on the correct preparation of a stable, high-purity stock solution. This guide provides a detailed protocol grounded in scientific principles, explaining the critical considerations for solvent selection, handling, and storage to ensure the inhibitor's integrity and maximize experimental reproducibility.
Scientific Principles and Key Considerations
The successful preparation of an this compound stock solution is not merely a matter of dissolution; it requires an understanding of the peptide's chemical nature to preserve its biological activity.
Mechanism of Inhibition and Chemical Structure
This compound, with the sequence Ac-Trp-Glu-His-Asp-CHO, is designed to mimic the optimal tetrapeptide recognition motif for caspase-1.[1] The C-terminal aldehyde group (-CHO) is the functional "warhead" that forms a reversible covalent bond (a thiohemiacetal) with the catalytic cysteine residue in the active site of the caspase enzyme. This interaction blocks substrate access and potently inhibits enzymatic activity.[3][4] The peptide backbone ensures high specificity for the target caspase.
The presence of a Tryptophan (Trp) residue makes the peptide susceptible to oxidation.[5] Therefore, minimizing exposure to air and using high-purity, oxygen-free solvents where possible is a key consideration for maintaining long-term stability.
Physicochemical Properties & Solvent Selection
This compound is typically supplied as a lyophilized white to off-white powder, often as a trifluoroacetate (TFA) salt.[1][6] This form enhances stability for long-term storage.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃N₇O₉ | [1] |
| Molecular Weight | 611.61 g/mol | [1] |
| Appearance | White to off-white powder | [2][6] |
| Purity (HPLC) | Typically ≥90% | [2][6] |
| Primary Solvent | Sterile, high-purity Water | [2][6] |
| Alternative Solvent | Anhydrous, sterile DMSO | [5] |
Solvent Choice Rationale:
-
Sterile Water: Manufacturer datasheets indicate good solubility in water, with concentrations of 10 mg/mL being achievable.[2][6] This is the recommended starting solvent due to its biocompatibility in most cell-based assays. The peptide contains multiple hydrophilic and charged residues (Glu, His, Asp), which facilitates aqueous solubility.
-
DMSO (Dimethyl Sulfoxide): If aqueous solubility proves difficult, or for applications requiring higher concentrations, DMSO is a common alternative for dissolving peptides.[5] It is crucial to use anhydrous (water-free) DMSO to prevent hydrolysis and degradation of the peptide. However, researchers must be mindful that DMSO can have independent biological effects and may not be suitable for all experimental systems.
It is strongly advised to avoid using buffered solutions, such as PBS, for initial reconstitution. Salts in buffers can significantly hinder the solubility of lyophilized peptides.[5]
Materials and Equipment
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision micropipettes and sterile tips
-
Vortex mixer
-
Benchtop microcentrifuge
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Detailed Protocol for Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution. Always refer to the manufacturer's product-specific datasheet for any variations.
Step 1: Equilibration and Preparation
-
Before opening, allow the vial containing the lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing onto the peptide, which can compromise its stability and affect the accuracy of weighing.[5]
-
Briefly centrifuge the vial at a low speed (e.g., ~2000 x g for 1 minute) to ensure all lyophilized powder is collected at the bottom of the vial.
Step 2: Solvent Addition and Dissolution
-
Calculate the required solvent volume. To prepare a 10 mM stock solution from 1 mg of this compound (MW = 611.61 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 611.61 g/mol ) = 0.0001635 L
-
Volume (µL) = 163.5 µL
-
-
Using a calibrated micropipette, carefully add the calculated volume (e.g., 163.5 µL for 1 mg) of your chosen solvent (anhydrous DMSO recommended for stability) to the vial.
-
Cap the vial tightly and vortex gently for 30-60 seconds to dissolve the peptide.
-
Visually inspect the solution against a light source. A successfully reconstituted solution should be clear and free of any visible particulates.[5][7] If dissolution is incomplete, sonication in a water bath for 5-10 minutes may facilitate the process.
Workflow Visualization and Data Summary
The following diagram illustrates the logical flow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stock Concentration | 1-10 mM | Prepare a higher concentration than the final working concentration.[5] |
| Solvent for 1 mg | 163.5 µL for 10 mM | Adjust volume based on desired concentration and vial size. |
| Storage (Lyophilized) | -20°C | Stable for years in a desiccated environment.[1][5] |
| Storage (Stock Solution) | -20°C for up to 1 month[2][6] -80°C for up to 6 months[8] | Protect from light. Aliquoting is mandatory to avoid freeze-thaw cycles. |
Quality Control and Best Practices for Stability
-
Avoid Repeated Freeze-Thaw Cycles: This is the most common cause of peptide degradation. Once the stock solution is prepared, it is imperative to aliquot it into single-use volumes in sterile, low-protein-binding tubes.[5][8] This ensures that the main stock is not repeatedly temperature-cycled.
-
Proper Labeling: Clearly label each aliquot with the compound name (this compound), concentration, date of preparation, and solvent used.
-
Protection from Light: Some peptides can be light-sensitive. Storing aliquots in an opaque box or wrapping tubes in aluminum foil is good practice, especially for long-term storage.[2][6]
-
Verification: Before use in a critical experiment, thaw a single aliquot and visually inspect it for any signs of precipitation or cloudiness, which could indicate degradation or reduced solubility.
Conclusion
The biological activity of this compound is directly dependent on its structural integrity. By following this detailed protocol, which emphasizes proper handling, solvent selection, and storage, researchers can prepare stable, reliable stock solutions. Adherence to these steps—particularly the equilibration of the vial before opening and the aliquoting of the final stock solution—is critical for ensuring the validity and reproducibility of experimental results in the study of caspase-mediated inflammatory pathways.
References
-
JPT Peptide Technologies. How to Reconstitute Peptides. [Link]
-
PubMed. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. [Link]
-
PubMed. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. [Link]
-
National Center for Biotechnology Information. Caspase Substrates and Inhibitors. [Link]
-
National Center for Biotechnology Information. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. [Link]
-
YouTube. Peptide Reconstitution Instructions. [Link]
-
Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. [Link]
-
MDPI. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biosynth.com [biosynth.com]
- 6. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. jpt.com [jpt.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Guide: Troubleshooting Ac-WEHD-CHO Inhibition of Caspase-1
Prepared by: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering a common yet perplexing issue: the failure of Ac-WEHD-CHO to inhibit caspase-1 activity in their experiments. My goal is to provide you not just with a checklist, but with the underlying scientific rationale to diagnose and resolve this problem effectively. We will move from foundational knowledge to a logical troubleshooting workflow, addressing potential issues with your reagents, your experimental setup, and the underlying biology of your system.
Part 1: Foundational Knowledge - Understanding Your Tools
Before troubleshooting, it's essential to have a firm grasp of the components involved. Let's address the most fundamental questions.
Q1: What is this compound and how is it supposed to work?
This compound is a synthetic tetrapeptide aldehyde that acts as a highly potent, reversible inhibitor of caspase-1.[1] The sequence Trp-Glu-His-Asp (WEHD) was identified as an optimal recognition motif for caspase-1, making this inhibitor more potent than first-generation inhibitors based on the YVAD sequence found in pro-IL-1β.[2]
Mechanism of Action: The aldehyde group (-CHO) on the C-terminus of the peptide forms a reversible covalent bond (a thiohemiacetal) with the cysteine residue in the catalytic active site of caspase-1. This interaction physically blocks the substrate from accessing the enzyme, thereby inhibiting its proteolytic activity.
While highly potent for caspase-1, it's crucial to remember it is not entirely specific. It can also inhibit other inflammatory caspases, notably caspase-4, caspase-5, and caspase-14, albeit with lower affinity.[3]
Q2: How is caspase-1 activated in the first place?
Understanding the activation pathway is critical because your experimental outcome might be driven by a pathway that circumvents classical caspase-1 inhibition. Caspase-1 is synthesized as an inactive zymogen (pro-caspase-1) and requires a large, multi-protein platform called an inflammasome for its activation.[4][5]
There are two major pathways for inflammasome activation:
-
The Canonical Pathway: This is the most studied pathway. It involves a sensor protein (like NLRP3, NLRC4, or AIM2) that detects a specific danger or pathogen signal. This sensor oligomerizes and recruits an adaptor protein called ASC, which in turn recruits multiple pro-caspase-1 molecules. This induced proximity forces the pro-caspase-1 molecules to cleave and activate each other.[4][6] Activated caspase-1 then cleaves its targets: pro-IL-1β, pro-IL-18, and Gasdermin D (GSDMD), leading to cytokine release and a lytic cell death called pyroptosis.[5][7]
-
The Non-Canonical Pathway: This pathway is a critical confounding factor in many experiments. It is triggered by the direct sensing of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[8][9] In mice, this is mediated by caspase-11 , and in humans, by caspase-4 and -5 .[10][11] These caspases, upon binding LPS, auto-activate and directly cleave GSDMD to induce pyroptosis. Importantly, this can occur independently of caspase-1.[11] Active caspase-11/4/5 can also trigger a secondary activation of the canonical NLRP3 inflammasome, which then uses caspase-1 to process cytokines.[11]
This distinction is vital: if your primary readout is cell death (pyroptosis), it could be mediated by caspase-11/4/5, which are less potently inhibited by this compound, explaining the apparent failure of your caspase-1 specific inhibitor.
Part 2: A Logical Troubleshooting Workflow
When an experiment fails, it's tempting to blame the most complex component. However, the most effective troubleshooting follows a logical progression from the simplest to the most complex possibilities. Use this workflow to systematically diagnose the issue.
Troubleshooting Flow Diagram
Here is a visual guide to the diagnostic process. Start at the top and work your way down.
Caption: A step-by-step workflow for troubleshooting failed caspase-1 inhibition.
Step A: Is the Inhibitor Itself the Problem?
This is the most common and easily correctable source of error. An inhibitor cannot work if it is inactive, improperly dissolved, or used at the wrong concentration.
FAQ: How can I be sure my this compound is active and used correctly?
1. Review Storage and Handling:
-
Lyophilized Powder: Store at -20°C.[3] The compound is stable under these conditions.
-
Reconstituted Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12] A working solution in aqueous buffer is only stable for a short period.
2. Confirm Solubility:
-
This compound is soluble in water or DMSO.[3] When diluting your DMSO stock into aqueous cell culture media or assay buffer, ensure it disperses completely. Precipitates indicate the inhibitor is not bioavailable. A final DMSO concentration of <0.5% is recommended to avoid solvent-induced artifacts.
3. Perform a Dose-Response Experiment:
-
Do not rely on a single concentration from the literature. The optimal concentration is system-dependent. Perform a titration to find the IC50 in your model. A typical starting range for cell-based assays is 10-50 µM.
4. Validate with a Positive Control (Cell-Free Assay):
-
The definitive way to confirm inhibitor activity is to test it in a simple, cell-free system where complexities like cell permeability are removed.
| Parameter | Recommendation | Source |
| Storage (Lyophilized) | -20°C | [3] |
| Storage (DMSO Stock) | -20°C (short-term) or -80°C (long-term) | [12] |
| Recommended Solvent | DMSO (anhydrous) | [12] |
| Typical Cell-Based IC50 | 10 - 50 µM (system dependent) | [13] |
| Final DMSO in Assay | < 0.5% (v/v) | General best practice |
Protocol 1: Cell-Free Validation of this compound Activity
This protocol tests if your inhibitor can block the activity of purified, active caspase-1.
Materials:
-
Recombinant active human caspase-1
-
This compound inhibitor stock solution (in DMSO)
-
Caspase assay buffer (e.g., 50mM HEPES, pH 7.4, 100mM NaCl, 10mM DTT, 1mM EDTA, 10% glycerol, 0.1% CHAPS)
-
96-well black microplate
-
Plate reader capable of fluorescence detection (Ex/Em ~400/505 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Serially dilute your this compound stock in assay buffer to create a range of concentrations (e.g., 1 µM down to 10 pM). Include a "no inhibitor" control (assay buffer + DMSO).
-
Add Caspase-1: To each well of the 96-well plate, add 50 µL of recombinant caspase-1 diluted in assay buffer to its optimal working concentration.
-
Add Inhibitor: Add 10 µL of your diluted inhibitor (or control) to the corresponding wells.
-
Incubate: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the Ac-WEHD-AFC substrate (at 2x final concentration) to all wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in the reader and measure fluorescence kinetically every 1-2 minutes for 30-60 minutes.
-
Analyze Data: Calculate the rate of AFC release (slope of fluorescence vs. time). Plot the rate against the inhibitor concentration to determine the IC50. A successful validation will show a dose-dependent decrease in caspase-1 activity.
Step B: Is My Experimental Setup Flawed?
If your inhibitor is active, the next step is to scrutinize your experimental design.
FAQ: My inhibitor works in a cell-free assay but not on my cells. What's wrong?
1. Cell Permeability: this compound is described as cell-permeable, but efficiency can vary dramatically between cell types.[3] If your cells have a particularly resilient membrane, the inhibitor may not be reaching its intracellular target.
- Troubleshooting: Increase pre-incubation time or concentration. Consider using a different inhibitor with a known high permeability, like the irreversible Z-WEHD-FMK, as a positive control.
2. Pre-incubation Time: As a reversible inhibitor, this compound needs to be present before caspase-1 is activated. If you add your stimulus and inhibitor simultaneously, the rapid activation of caspase-1 may outcompete the inhibitor binding.
- Troubleshooting: Always pre-incubate your cells with this compound for at least 30-60 minutes before adding the inflammatory stimulus. Optimize this time for your specific cell type.
3. Assay Specificity: Are you certain you are measuring caspase-1? Many popular fluorogenic substrates are not perfectly specific.
- The WEHD Substrate: Ac-WEHD-AFC is cleaved efficiently by caspase-1, but also by caspase-4 and caspase-5.[14][16][17] If your stimulus activates these caspases (as in the non-canonical pathway), you will see a signal that is not inhibited by a caspase-1-specific inhibitor.
- The YVAD Substrate: Substrates like Ac-YVAD-pNA are more specific to caspase-1 but are cleaved less efficiently.[18][19][20] If you see activity with a WEHD substrate but not a YVAD substrate, it strongly suggests the involvement of caspase-4 or -5.
Step C: Am I Overlooking a Biological Mechanism?
If your inhibitor and assay are sound, the cause is likely biological. This is where a deep understanding of the inflammasome pathways becomes critical.
FAQ: I've ruled out reagent and protocol errors. What biological factors could be causing this resistance?
1. The Non-Canonical Inflammasome Pathway is Active: This is the most likely biological explanation. As discussed, intracellular LPS triggers caspase-11 (mouse) or caspase-4/5 (human), which directly cleave GSDMD to cause pyroptosis.[8][10][11] This entire process can kill the cell without involving caspase-1. Since this compound is a much weaker inhibitor of these caspases, you will observe cell death (or GSDMD cleavage) despite its presence.
How to Test for This:
-
Genetic Knockout/Knockdown: The gold standard is to use cells deficient in Caspase-11 (or Caspase-4/5). If the observed phenotype (e.g., cell death) is abolished in these knockout cells, you have confirmed the non-canonical pathway is responsible.
-
Western Blot: Probe your cell lysates for cleaved GSDMD and cleaved caspase-1. If you see cleaved GSDMD but little to no cleaved caspase-1, it is a strong indicator of non-canonical activation.
-
Inhibitor Profile: Use an inhibitor with a different specificity profile. For example, a pan-caspase inhibitor should block the activity, confirming it is caspase-mediated.
Caption: The non-canonical inflammasome pathway.
2. Alternative Splicing of Caspase-1: While not yet widely reported as a mechanism for inhibitor resistance, alternative splicing is a powerful regulator of protein function, including for caspases like caspase-9.[21][22][23] It is biologically plausible that under certain conditions, your cells could express a splice variant of caspase-1. Such an isoform might lack a portion of the catalytic domain or have an altered conformation that reduces the binding affinity of this compound, rendering it less effective.
- Investigative Steps: This is an advanced hypothesis. To explore it, you would need to perform RT-PCR with primers flanking the exons that encode the catalytic domain of caspase-1 to see if multiple transcripts are present in your stimulated cells.
3. Overwhelming Caspase-1 Activation: A final possibility is purely stoichiometric. If your inflammatory stimulus is excessively strong, it may lead to the activation of a massive amount of pro-caspase-1. The sheer quantity of active enzyme could overwhelm your inhibitor, leading to significant substrate cleavage even if a large percentage of the enzyme is inhibited.
- Troubleshooting: Perform a stimulus titration. Reduce the concentration of your activating agent (e.g., LPS, nigericin, ATP) to see if inhibition by this compound is restored at lower levels of activation.
This guide provides a comprehensive framework for diagnosing why this compound may not be performing as expected in your experiments. By systematically evaluating your reagents, protocol, and the underlying biology, you can pinpoint the source of the issue and generate reliable, reproducible data.
References
-
Blake, D., Radens, C. M., Ferretti, M. B., Gazzara, M. R., & Lynch, K. W. (2022). Alternative splicing of apoptosis genes promotes human T cell survival. eLife, 11, e80953. [Link]
-
Broz, P., & Dixit, V. M. (2016). Inflammasomes: mechanism of assembly, regulation and signalling. Nature Reviews Immunology, 16(7), 407–420. [Link]
-
Diamond, C. E., Khameneh, H. J., Brough, D., & Mortellaro, A. (2015). Novel perspectives on non-canonical inflammasome activation. Immunology & Cell Biology, 93(8), 677-684. [Link]
-
Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of Biological Chemistry, 273(49), 32608–32613. [Link]
-
He, Y., Hara, H., & Núñez, G. (2016). Mechanism and Regulation of NLRP3 Inflammasome Activation. Trends in biochemical sciences, 41(12), 1012–1021. [Link]
-
Kayagaki, N., et al. (2015). Caspase-11 cleaves gasdermin D for non-canonical inflammasome signalling. Nature, 526(7575), 666–671. [Link]
-
Man, S. M., & Kanneganti, T. D. (2016). Regulation of inflammasome activation. Immunological reviews, 269(1), 6–21. [Link]
-
Rano, T. A., Timkey, T., Peterson, E. P., Rotonda, J., Nicholson, D. W., Becker, J. W., Chapman, K. T., & Thornberry, N. A. (1997). A combinatorial approach for determining protease specificities: application to interleukin-1beta converting enzyme (ICE). Chemistry & biology, 4(2), 149–155. [Link]
-
Thornberry, N. A., Rano, T. A., Peterson, E. P., Rasper, D. M., Timkey, T., Garcia-Calvo, M., Houtzager, V. M., Nordstrom, P. A., Roy, S., Vaillancourt, J. P., Chapman, K. T., & Nicholson, D. W. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Functional relationships established for key mediators of apoptosis. The Journal of biological chemistry, 272(29), 17907–17911. [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase 1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel perspectives on non-canonical inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Activation of the Non-canonical Inflammasome in Mouse and Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. An overview of the non-canonical inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ac-WEHD-AFC (CAS 210344-99-3) | Abcam [abcam.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Caspase-1 Assay Kit (Colorimetric) (ab273268) | Abcam [abcam.com]
- 19. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. The Three As: Alternative Splicing, Alternative Polyadenylation and their impact on Apoptosis in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alternative splicing of apoptosis genes promotes human T cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Troubleshooting Ac-WEHD-CHO solubility issues
Introduction
Welcome to the technical support center for Ac-WEHD-CHO (Acetyl-Tryptophyl-Glutamyl-Histidyl-Aspartal), a potent, reversible inhibitor of caspase-1 and related inflammatory caspases.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues that may arise during experimental workflows. Our goal is to equip you with the scientific rationale and practical steps to ensure the successful and reproducible use of this critical reagent.
Part 1: Understanding the Physicochemical Properties of this compound
Before troubleshooting, it's essential to understand the molecule you're working with. The solubility of a peptide is dictated by its amino acid composition, sequence, and terminal modifications.
Amino Acid Sequence Analysis: Ac-Trp-Glu-His-Asp-CHO
-
Tryptophan (Trp, W): A large, hydrophobic amino acid. Its presence can decrease aqueous solubility.[2] Tryptophan is also susceptible to oxidation, which can be exacerbated by certain organic solvents like DMSO and exposure to air.[3]
-
Glutamic Acid (Glu, E) & Aspartic Acid (Asp, D): These are acidic amino acids with carboxyl groups in their side chains. At a pH above their pKa (~4.25), they are negatively charged, which generally enhances aqueous solubility.[4][5]
-
Histidine (His, H): A basic amino acid with an imidazole side chain. Its charge is pH-dependent (pKa ~6.0). At pH below 6, it is positively charged, while at physiological pH (~7.4), it is predominantly neutral. This pH-dependent charge can be leveraged to improve solubility.[3][5]
-
N-terminal Acetylation (Ac): The acetylation of the N-terminus removes the positive charge, slightly increasing the overall negative charge of the peptide.[5]
-
C-terminal Aldehyde (CHO): This functional group is critical for the inhibitory mechanism, forming a reversible covalent bond with the catalytic cysteine in the caspase active site.[6][7] While essential for activity, the aldehyde group can be reactive and its stability should be considered.[8][9]
Calculating the Overall Charge at Neutral pH (pH 7.0)
To predict solubility, we can calculate the net charge of the peptide:[5]
| Residue/Group | Charge at pH 7.0 |
| N-terminal (Acetylated) | 0 |
| Tryptophan (W) | 0 |
| Glutamic Acid (E) | -1 |
| Histidine (H) | 0 |
| Aspartic Acid (D) | -1 |
| C-terminal (Aldehyde) | 0 |
| Total Net Charge | -2 |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My lyophilized this compound powder won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
Answer: This is a common issue that can arise from several factors, including peptide aggregation and localized concentration effects. Given that this compound is an acidic peptide, we can leverage pH to facilitate dissolution.
Causality: At neutral pH, the peptide has a net negative charge, which should promote solubility in water. However, lyophilized peptides can form intermolecular hydrogen bonds and hydrophobic interactions, leading to aggregation that is resistant to dissolution. Attempting to dissolve the peptide directly in a buffered solution can sometimes lead to precipitation if the local concentration exceeds its solubility limit before it is fully solvated.
Troubleshooting Workflow:
Caption: Using an organic solvent for difficult-to-dissolve this compound.
-
Solvent Choice: For peptides containing Tryptophan, DMF (N,N-Dimethylformamide) is often preferred over DMSO (Dimethyl sulfoxide). DMSO is an oxidizing agent and can modify the indole ring of Tryptophan, potentially affecting the inhibitor's activity. [3][10]* Procedure:
-
Add a very small amount of pure DMF (e.g., 10-20 µL for 1 mg of peptide) to the lyophilized powder.
-
Vortex until the peptide is completely dissolved.
-
Slowly add this concentrated stock to your final aqueous buffer with vigorous stirring. Ensure the final concentration of DMF in your assay is low (typically <1%) to avoid interfering with biological systems. [11]
-
Q3: After dissolving this compound and storing it at -20°C, I noticed precipitation upon thawing. How can I prevent this?
Answer: Freeze-thaw cycles can promote peptide aggregation and precipitation. The key is proper aliquoting and storage.
Causality: During the freezing process, the concentration of the peptide increases in the unfrozen liquid phase, which can force molecules together and lead to the formation of insoluble aggregates. Upon thawing, these aggregates may not readily redissolve.
Best Practices for Storage:
-
Aliquot: After initial reconstitution, immediately aliquot the stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Flash Freeze: If possible, flash freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to -80°C for long-term storage. This rapid freezing process minimizes the formation of large ice crystals and reduces the time the peptide spends in a highly concentrated state.
-
Storage Temperature: For long-term stability, -80°C is preferable to -20°C.
-
Thawing: When you need to use an aliquot, thaw it quickly in a room temperature water bath and spin it down in a microcentrifuge to pellet any minor aggregates before opening the cap.
Part 3: Self-Validating Protocols & Data Tables
Protocol 1: Standard Reconstitution of this compound (Aqueous Method)
-
Bring the vial of lyophilized this compound to room temperature before opening to prevent condensation. [12]2. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the required volume of sterile, deionized water to create a stock solution (e.g., 10 mM).
-
Vortex gently for 15-30 seconds.
-
If not fully dissolved, place the vial in a bath sonicator for 10 minutes.
-
Visually inspect for a clear, particulate-free solution.
-
Aliquot into single-use tubes and store at -80°C.
Solvent Compatibility Summary
| Solvent | Recommendation for this compound | Rationale & Key Considerations |
| Water / Mildly Basic Buffer (e.g., Ammonium Bicarbonate) | Primary Choice | Leverages the acidic nature (net charge -2) of the peptide for optimal aqueous solubility. [4][13] |
| Phosphate-Buffered Saline (PBS) | Good for Dilution | Use for diluting a concentrated aqueous stock. Direct reconstitution may be challenging. |
| DMF (N,N-Dimethylformamide) | Secondary Choice | Effective for highly aggregated peptide. Use minimal volume for initial stock. Less oxidative than DMSO. [10] |
| DMSO (Dimethyl Sulfoxide) | Use with Caution | Can oxidize the Tryptophan residue, potentially compromising inhibitor activity. [3]Not recommended unless necessary. |
| Acetic Acid / Acidic Buffers | Not Recommended | The peptide is already acidic. Lowering the pH will neutralize the Glu/Asp side chains, reducing charge and likely decreasing solubility. [4] |
References
-
SB-Peptide. Peptide Solubility Guidelines. [Link]
-
Bio-Synthesis Inc. (2025). How to Reconstitute Lyophilized Peptides: Best Practices. [Link]
-
Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]
-
Isca Biochemicals. (2023). Peptide solubility. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
GenScript. Guidelines for Dissolving Peptides. [Link]
-
PubMed Central. The Tryptophan/Histidine interaction in α-helices. [Link]
-
University of Rochester. Aldehyde and CyClick Cyclization Impacts on Peptide Cellular Permeability. [Link]
-
PubMed Central. Peptide Solubility Limits: Backbone and Side-Chain Interactions. [Link]
-
PubMed. Functionalization of peptides and proteins by aldehyde or keto groups. [Link]
-
ResearchGate. Functionalization of Peptides and Proteins by Aldehyde or Keto Groups. [Link]
-
ResearchGate. Do histidine, tryptophan and arginine amino acids degrade faster than others. [Link]
-
PubMed Central. Practical synthesis of peptide C-terminal aldehyde on a solid support. [Link]
-
MDPI. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
-
PubMed Central. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO. [Link]
-
ACS Publications. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. biobasic.com [biobasic.com]
- 6. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Functionalization of peptides and proteins by aldehyde or keto groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. jpt.com [jpt.com]
Potential off-target effects of Ac-WEHD-CHO in experiments
A Guide to Understanding and Mitigating Potential Off-Target Effects in Cellular Assays
Welcome to the technical support guide for Ac-WEHD-CHO, a widely used tetrapeptide aldehyde inhibitor. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to ensure the accuracy and reproducibility of your experiments. This guide moves beyond a simple datasheet to address the nuances of using this inhibitor, focusing on its potential off-target effects and providing clear, actionable troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding this compound.
Q1: What is this compound and what is its primary target?
This compound is a synthetic, reversible peptide inhibitor designed to mimic the optimal tetrapeptide recognition motif for Caspase-1.[1][2] Its primary target is Caspase-1 (also known as Interleukin-1 Converting Enzyme or ICE), a key inflammatory caspase that initiates pyroptotic cell death by cleaving Gasdermin D (GSDMD) and processes the pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their active forms.[3][4][5] The "CHO" moiety refers to the aldehyde functional group, which interacts with the catalytic cysteine in the caspase active site to form a reversible covalent bond.
Q2: What is the known selectivity profile of this compound?
While this compound is an exceptionally potent inhibitor of Caspase-1, it is not entirely specific. Like many peptide-based inhibitors, it can exhibit cross-reactivity with other caspases that share structural similarities in their substrate-binding pockets. It is crucial for researchers to be aware of this profile to correctly interpret experimental data.
Notably, this compound is also known to inhibit other inflammatory caspases, including Caspase-4 and Caspase-5 , and to a lesser extent, the apoptotic initiator Caspase-8 .[2][6] Human caspases-4 and -5 (caspase-11 in mice) are receptors for intracellular lipopolysaccharide (LPS) and can also cleave GSDMD to induce pyroptosis, representing a "non-canonical" inflammasome pathway.[7][8]
Table 1: Reported Inhibitory Profile of this compound
| Target | Reported Ki / IC50 | Pathway | Notes |
| Caspase-1 | 56 pM (Ki) | Inflammatory | Extremely potent inhibition.[2] |
| Caspase-5 | Inhibitor | Inflammatory | Known to be a target; specific Ki not widely published.[6] |
| Caspase-4 | Inhibitor | Inflammatory | Known to be a target; specific Ki not widely published.[6] |
| Caspase-8 | 21.1 nM (Ki) | Apoptotic | Significantly less potent than against Caspase-1, but potentially relevant at higher concentrations.[2] |
| Caspase-7 | Weakly Inhibits | Apoptotic | Crystal structure data shows binding, but kinetic data suggests weaker inhibition compared to other caspases.[9] |
Part 2: Troubleshooting Experimental Issues
This section is designed to help you diagnose and solve specific problems that may arise during your experiments.
Issue 1: Incomplete inhibition of pyroptosis (measured by LDH release or cell lysis) or cytokine release (IL-1β) despite using this compound.
-
Potential Cause: The pyroptotic stimulus in your system may be activating non-canonical inflammasome pathways mediated by Caspase-4 and/or Caspase-5.[7][8] For example, intracellular LPS from gram-negative bacteria directly activates these caspases, which then cleave GSDMD to induce cell death independently of the NLRP3/Caspase-1 axis.[3] Since this compound also inhibits Caspase-4 and -5, you might see partial inhibition, but differences in inhibitor potency against these targets or varying levels of caspase activation could lead to an incomplete blockade.
-
Recommended Solution & Validation:
-
Confirm Pathway Dependence: Use a more specific inhibitor if possible, or use genetic models (e.g., Caspase-1 knockout vs. Caspase-4/5/11 knockout cells) to dissect which pathway is dominant in your system.
-
Monitor GSDMD Cleavage: Perform a Western blot for the cleaved N-terminal fragment of GSDMD (p30).[4] This is the common executioner for both canonical (Caspase-1) and non-canonical (Caspase-4/5) pyroptosis. An incomplete reduction in GSDMD cleavage in the presence of the inhibitor points to residual caspase activity.
-
Dose-Response Curve: Perform a dose-response experiment with this compound. If pyroptosis is mediated by multiple caspases with different sensitivities to the inhibitor, you may see a biphasic inhibition curve.
-
Issue 2: Unexpected levels of apoptosis are observed when trying to inhibit pyroptosis.
-
Potential Cause: At higher concentrations, this compound can inhibit the initiator Caspase-8.[2] Caspase-8 is a critical node in the extrinsic apoptosis pathway and can also be involved in crosstalk with other cell death pathways.[3] Inhibiting Caspase-8 might shift the cellular decision-making process, potentially sensitizing cells to other death stimuli or revealing a secondary apoptotic phenotype that was previously masked by pyroptosis. Furthermore, some studies show binding to executioner caspases like Caspase-7, which could further complicate outcomes.[9]
-
Recommended Solution & Validation:
-
Orthogonal Apoptosis Assays: Run parallel assays to specifically measure apoptosis. A Western blot for cleaved PARP or cleaved Caspase-3 are gold standards.
-
Caspase Activity Assays: Use fluorogenic substrates specific for different caspases to profile the activity in your cell lysates. For example, use Ac-DEVD-AMC for Caspase-3/7 activity and Ac-IETD-AFC for Caspase-8 activity.[10][11] This will directly show if apoptotic caspases are being activated and whether this compound is impacting their activity.
-
Use a More Specific Apoptosis Inhibitor as a Control: Compare the effects of this compound to a pan-caspase inhibitor like Z-VAD-FMK or a more specific Caspase-8 inhibitor (e.g., Z-IETD-FMK) to understand the contribution of apoptosis to the observed cell death.[12]
-
Issue 3: High variability in results or a complete lack of inhibitor efficacy.
-
Potential Cause: Peptide aldehyde inhibitors can be susceptible to oxidation and degradation, especially after reconstitution and during freeze-thaw cycles. The solvent used (typically DMSO) and storage conditions are critical. Furthermore, the optimal concentration can be highly cell-type and stimulus-dependent.
-
Recommended Solution & Validation:
-
Proper Inhibitor Handling: Reconstitute the inhibitor in anhydrous, high-quality DMSO. Aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration is consistent across all conditions and is non-toxic to your cells (typically <0.5%).
-
Run Positive and Negative Controls: Always include an untreated control, a stimulus-only control (positive control for cell death), and a vehicle control (stimulus + DMSO).[13] This helps confirm that the observed effects are due to the inhibitor and not the solvent.
-
Titrate the Inhibitor: The effective concentration in a cell-based assay is often much higher than the biochemical Ki due to factors like cell permeability and stability. Always perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration for your specific experimental setup.
-
Part 3: Key Experimental Protocols
Here are step-by-step guides for essential validation experiments.
Protocol 1: Fluorometric Caspase Activity Assay in Cell Lysates
This protocol allows for the quantitative measurement of specific caspase activity in samples treated with this compound.
Materials:
-
96-well flat-bottom, opaque plate (white or black for fluorescence).
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT - add DTT fresh).
-
Fluorogenic Caspase Substrate (e.g., Ac-WEHD-AFC for Caspase-1, Ac-DEVD-AMC for Caspase-3/7). Stock at 10 mM in DMSO.
-
Fluorometric plate reader.
Procedure:
-
Sample Preparation:
-
Culture and treat your cells with your stimulus and various concentrations of this compound.
-
Harvest cells (adherent and suspension) and wash once with ice-cold PBS.
-
Lyse the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 50-100 µL for 1-2 million cells).[14]
-
Incubate on ice for 20 minutes.[15]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully transfer the supernatant (lysate) to a new pre-chilled tube.
-
Determine protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
-
Assay Setup:
-
In the 96-well plate, add 50 µL of 2X Reaction Buffer to each well.
-
Add cell lysate containing 20-50 µg of total protein to each well.
-
Add sterile, nuclease-free water to bring the volume in each well to 90 µL.
-
Prepare the substrate solution: Dilute the 10 mM stock substrate to a 20X working stock (e.g., 1 mM) in assay buffer. Add 10 µL of the 20X substrate to each well for a final concentration of 100 µM.
-
-
Measurement:
-
Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Measure fluorescence intensity every 5 minutes for 1-2 hours.
-
Calculate the rate of substrate cleavage (slope of fluorescence vs. time). Normalize activity to the protein concentration of the lysate.
-
Protocol 2: Western Blot for GSDMD and Caspase-3 Cleavage
This protocol provides an orthogonal validation by visualizing the cleavage of key pyroptotic and apoptotic substrates.
Procedure:
-
Sample Preparation: Treat and harvest cells as described above. Lyse cells directly in 1X Laemmli sample buffer containing a protease and phosphatase inhibitor cocktail. Sonicate briefly to shear DNA and reduce viscosity.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-16% Tris-Glycine gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Anti-GSDMD: Use an antibody that recognizes both full-length (~53 kDa) and the cleaved N-terminal fragment (p30).
-
Anti-Caspase-3: Use an antibody that detects both pro-caspase-3 (~35 kDa) and the cleaved, active form (p17/p19).
-
Loading Control: Use an antibody against a stable housekeeping protein (e.g., β-Actin, GAPDH).
-
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
Part 4: Diagrams
Visual aids to conceptualize the inhibitor's function and potential complications.
Caption: Canonical inflammasome pathway showing the primary inhibitory target of this compound.
Caption: On-target vs. potential off-target inhibitory effects of this compound.
Sources
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Ac-WEHD-CHO non-specific binding
A Senior Application Scientist's Guide to Controlling for Non-Specific Binding
Welcome to the Technical Support Center. As researchers leveraging the power of specific enzyme inhibitors, ensuring the validity of our results is paramount. The peptide aldehyde Ac-WEHD-CHO is a valuable tool for interrogating the roles of inflammatory caspases. However, its reactive aldehyde group, essential for its inhibitory function, can also be a source of non-specific binding and off-target effects.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental questions surrounding this compound and the nature of non-specific binding.
Q1: What is this compound and what is its primary target?
This compound is a synthetic tetrapeptide aldehyde designed as a reversible inhibitor of certain cysteine proteases. Its sequence (Trp-Glu-His-Asp) was identified as a highly favorable recognition motif for Caspase-1 .[1] It also shows potent inhibitory activity against Caspase-5 and, to a lesser extent, Caspase-4 , which are also classified as inflammatory caspases. Its primary use is to block the activity of these caspases to study their roles in processes like inflammasome activation and pyroptosis.
Q2: What exactly is "non-specific binding" in the context of an enzyme inhibitor?
Non-specific binding refers to the interaction of an inhibitor with molecules other than its intended target.[2][3] This can manifest in several ways:
-
Off-Target Enzyme Inhibition: The inhibitor binds to the active site of other, unintended enzymes (e.g., other caspases or cysteine proteases).[4]
-
Reaction with Cellular Components: The reactive aldehyde "warhead" can form covalent adducts with other nucleophilic molecules in the cell, such as free cysteine residues on abundant proteins.[5][6]
-
Hydrophobic or Charge-Based Interactions: The inhibitor may adhere to membranes, plasticware, or other proteins in a manner unrelated to its specific binding pocket recognition.[2][7]
These interactions can lead to false-positive results, where an observed biological effect is mistakenly attributed to the inhibition of the primary target (Caspase-1).
Q3: Why are peptide aldehydes like this compound susceptible to non-specific effects?
The susceptibility arises from the very feature that makes them effective inhibitors: the aldehyde group. This group is an electrophile that reacts with the nucleophilic cysteine in the caspase active site to form a reversible thiohemiacetal adduct.[8] However, this reactivity is not exclusive to the target caspase. The aldehyde can react with other biological nucleophiles, and the peptide backbone can have unforeseen interactions with other proteins, making careful validation essential.[5][6]
Part 2: Proactive Experimental Design - Your First Line of Defense
The most effective way to deal with non-specific binding is to design experiments that minimize its likelihood from the outset.
Q4: How do I determine the optimal, specific concentration of this compound to use?
Using an inhibitor at a concentration far exceeding its inhibitory constant (K_i) or IC_50 for the primary target dramatically increases the risk of off-target effects. The goal is to use the lowest concentration that achieves maximal inhibition of your target . This is determined by performing a dose-response curve.
Protocol 1: In Vitro IC_50 Determination for Caspase-1
This protocol allows you to determine the concentration of this compound that inhibits 50% of Caspase-1 activity in a controlled, cell-free system.
Materials:
-
Recombinant active Human Caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-pNA or the fluorogenic Ac-WEHD-AFC[9])
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)[10]
-
96-well microplate (black for fluorescent assays, clear for colorimetric)
-
Plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of your this compound stock solution in Assay Buffer. Aim for a wide range of final concentrations (e.g., 1 pM to 10 µM). Remember to include a DMSO-only vehicle control.
-
Enzyme & Inhibitor Pre-incubation: In the wells of the microplate, add a fixed amount of recombinant Caspase-1 to each of the inhibitor dilutions. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the caspase substrate to each well to initiate the enzymatic reaction.
-
Measure Activity: Immediately begin reading the plate kinetically in a plate reader at the appropriate wavelength (405 nm for pNA; Ex/Em ~400/505 nm for AFC) for 30-60 minutes.[11][12]
-
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the % activity versus the log of the inhibitor concentration.
-
Use a non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC_50 value.
-
Q5: What are the non-negotiable controls for any experiment using this compound?
Your data is only as good as your controls. Including the right controls allows you to isolate the specific effect of target inhibition from other variables.
| Control Type | Purpose | Rationale |
| Vehicle Control | To account for any effects of the inhibitor's solvent (usually DMSO). | Ensures that the observed biological effect is from the compound itself, not the solvent it's dissolved in.[4] |
| Negative Control | Untreated or unstimulated sample. | Establishes the baseline level of caspase activity or the biological endpoint in your system.[4] |
| Positive Control | Stimulated sample without inhibitor. | Confirms that the stimulation works and that you have a sufficient signal window to detect inhibition.[4] |
| Inactive Peptide Control | A structurally similar peptide that is not expected to inhibit the target (e.g., with a scrambled sequence or a non-reactive warhead). | This is a critical control. If the inactive peptide produces the same effect, it strongly suggests the activity is non-specific and independent of Caspase-1 inhibition. |
Part 3: Troubleshooting Guide - When You Suspect Off-Target Effects
Even with careful experimental design, you may observe results that suggest non-specific binding. This section provides a logical workflow to diagnose the issue.
Protocol 2: Off-Target Protease Panel Screening
Rationale: The most direct way to test for specificity is to measure the inhibitory activity of this compound against other related and abundant cellular proteases. Significant inhibition of other enzymes at concentrations near the IC_50 for Caspase-1 is a red flag for non-specific activity.
Procedure:
-
Acquire recombinant active enzymes for relevant off-targets. Good candidates include:
-
For each enzyme, determine the IC_50 of this compound using the same method described in Protocol 1 , but using the specific substrate and buffer conditions for that enzyme.
-
Compile the results into a selectivity table.
Example Data Presentation:
| Enzyme | This compound IC_50 | Selectivity (vs. Caspase-1) | Interpretation |
| Caspase-1 | 1.5 nM | - | Primary Target |
| Caspase-5 | 3.0 nM | 2-fold | Known cross-reactivity |
| Caspase-3 | > 10,000 nM | > 6,600-fold | Highly selective |
| Caspase-8 | 850 nM | 567-fold | Moderately selective |
| Cathepsin B | > 10,000 nM | > 6,600-fold | Highly selective |
A selectivity of >100-fold is generally considered good evidence of a specific inhibitor.
Protocol 3: Orthogonal Inhibition - Confirmation with a Different Tool
Rationale: If the biological effect is truly due to Caspase-1 inhibition, then a different, structurally unrelated Caspase-1 inhibitor should produce the same phenotype. If it doesn't, your observed effect may be an artifact of the this compound chemical structure.
Procedure:
-
Select a validated, specific, and structurally distinct Caspase-1 inhibitor (e.g., VX-765 or Pralnacasan/VX-740 ).[14]
-
Perform a dose-response experiment with the new inhibitor in your biological assay to find its optimal concentration.
-
Repeat your key experiment using the new inhibitor.
-
Interpretation: If both this compound and the orthogonal inhibitor produce the same result, you can be much more confident that the effect is mediated by Caspase-1.
Protocol 4: The Gold Standard - Genetic Controls
Rationale: The most definitive way to prove on-target activity is to remove the target itself. If the inhibitor has no effect in a system lacking the target protein, the effect must be target-dependent.
Procedure:
-
Use siRNA or shRNA to transiently knock down Caspase-1 expression in your cell line, or use a CRISPR/Cas9-generated Caspase-1 knockout cell line.
-
Validate the knockdown/knockout using Western Blot or qPCR.
-
Perform your experiment with this compound in both the control (wild-type or scrambled siRNA) cells and the knockdown/knockout cells.
-
Interpretation:
-
Effect is Lost: If this compound no longer produces the biological effect in the knockout/knockdown cells, this is strong evidence for on-target activity.
-
Effect Persists: If the inhibitor still causes the effect in cells lacking Caspase-1, the effect is unequivocally non-specific.
-
References
-
Yun, C. Y., Liu, S., Lim, S. F., Wang, T., Chung, B. Y. F., Teo, J. J., Chuan, K. H., Soon, A. S. C., Goh, K. S., & Song, Z. (2007). Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. Metabolic Engineering, 9(5-6), 463–474. [Link]
-
McStay, N., & Salvesen, G. S. (2014). Some commonly used caspase substrates and inhibitors lack the specificity required to monitor individual caspase activity. Apoptosis, 19(4), 621–629. Retrieved from [Link]
-
Crawford, E. D., & Wells, J. A. (2011). Caspase substrates and inhibitors. Cold Spring Harbor Perspectives in Biology, 3(8), a008680. [Link]
-
Okamoto, Y., et al. (2006). Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO. BMC Structural Biology, 6, 11. [Link]
-
Bio-Rad. (n.d.). Instructions for Using Caspase Substrates and Inhibitors. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 1 Activity Assay Kit (Colorimetric Method). Retrieved from [Link]
-
NIH Molecular Libraries Program. (2010). A small molecule inhibitor of Caspase 1. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. Retrieved from [Link]
-
GraphPad. (n.d.). Nonspecific binding. Prism 10 Curve Fitting Guide. [Link]
-
Zhang, L., et al. (2007). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(10), 1258–1264. [Link]
-
Al-Obeidi, F. A., & Al-Sabi, A. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5484. [Link]
-
Lins, R. J., et al. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. ChemMedChem, 2(7), 1035–1042. [Link]
-
Ahmad, I., et al. (2013). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. Journal of Pharmacological and Toxicological Methods, 67(2), 111–118. Retrieved from [Link]
-
Chen, Y., et al. (2022). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. Journal of Medicinal Chemistry, 65(15), 10328–10338. [Link]
-
Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. National Center for Biotechnology Information. [Link]
-
Li, P., & Jiang, M. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(11), 1048. [Link]
-
Rabinovitch, M., & De Stefano, M. J. (1973). Non-specific binding by macrophages: existence of different adhesive mechanisms and modulation by metabolic inhibitors. Journal of Cell Biology, 59(1), 165–176. [Link]
-
Uhlig, S., et al. (2007). Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. Intensive Care Medicine, 33(5), 863–871. [Link]
-
ResearchGate. (n.d.). Analyzing Binding Data. Retrieved from [Link]
-
Ryu, B. R., et al. (2000). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Neuroscience Letters, 280(1), 45–48. [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Ertl, L., et al. (2023). Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors—A Comprehensive Reactivity and Selectivity Study. International Journal of Molecular Sciences, 24(8), 7206. [Link]
-
Nicoya. (2018, November 30). Non Specific Binding [Video]. YouTube. [Link]
-
Walter, G., & Werchau, H. (1982). Cross-reactivity of antibodies against synthetic peptides. Journal of Cellular Biochemistry, 19(2), 119–125. [Link]
-
Gurda, B. L., et al. (2010). Examining the cross-reactivity and neutralization mechanisms of a panel of mAbs against adeno-associated virus serotypes 1 and 5. Journal of General Virology, 91(Pt 1), 104–114. [Link]
Sources
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-specific binding by macrophages: existence of different adhesive mechanisms and modulation by metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 13. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ac-WEHD-CHO for Caspase-1 Inhibition
Welcome to the technical support guide for Ac-WEHD-CHO, a highly potent, reversible inhibitor of caspase-1. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice for achieving maximal and reproducible inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic tetrapeptide aldehyde that acts as a very potent, cell-permeable, and reversible inhibitor of caspase-1 (also known as Interleukin-1 Converting Enzyme or ICE).[1][2][3][4][5] Its sequence, Trp-Glu-His-Asp (WEHD), represents the optimal recognition motif for caspase-1, allowing it to bind with extremely high affinity to the enzyme's active site.[6] The aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase-1 active site, effectively blocking its proteolytic activity.[7] With a reported dissociation constant (Ki) as low as 56 pM, it is one of the most potent reversible peptide-based inhibitors described for any protease.[5][6]
Q2: Besides caspase-1, does this compound inhibit other caspases?
A2: Yes, while this compound is most potent against caspase-1, it also shows inhibitory activity against other caspases, particularly those in the same subfamily. It is known to be a potent inhibitor of caspase-5 and also inhibits caspase-4.[3][4][8] Some studies have reported a Ki of 21.1 nM for caspase-8.[5] Therefore, when interpreting results, it's crucial to consider the potential for off-target inhibition, depending on the cellular context and the relative expression levels of different caspases.[8][9]
Q3: How should I reconstitute and store this compound?
A3: this compound is typically supplied as a powder (TFA salt) and is soluble in water (e.g., up to 10 mg/ml).[2][3] For long-term storage, the lyophilized powder should be kept at -20°C. Once reconstituted, the solution is reported to be stable for up to one month when stored at -20°C and protected from light.[2][3] To maintain stability, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide: Achieving Maximum Inhibition
This section addresses common issues encountered when using this compound and provides actionable solutions based on established principles of enzyme kinetics and assay development.
Q4: I'm observing lower-than-expected inhibition of caspase-1 activity. What are the likely causes and how can I fix this?
A4: Suboptimal inhibition can stem from several factors related to experimental timing and conditions. The most critical factor is often the incubation time.
-
The Problem of Timing: The interaction between a reversible inhibitor like this compound and its target enzyme, caspase-1, is a dynamic equilibrium. Maximum inhibition is achieved when this equilibrium is reached. An insufficient incubation time will result in an underestimation of the inhibitor's potency. Conversely, excessively long incubation times might introduce artifacts, especially in cell-based assays where the inhibitor's stability or cell health may decline.
-
The Solution - Empirical Optimization: The optimal incubation time is not a universal constant; it depends on multiple factors including enzyme concentration, inhibitor concentration, substrate concentration, temperature, and the specific assay system (cell lysate vs. live cells).[11][12][13][14] Therefore, a time-course experiment is essential to determine the ideal incubation window for your specific experimental setup.[12][15]
Q5: How do I design and perform a time-course experiment to optimize the incubation time?
A5: A kinetic assay, where the reaction progress is monitored over time, is the most reliable method to determine the optimal incubation period.[12] This allows you to identify the linear range of the enzymatic reaction and the point at which maximal inhibition is stably achieved.
Below is a detailed protocol for optimizing the pre-incubation time of this compound with your caspase-1 source (e.g., cell lysate) before adding the fluorogenic substrate.
Experimental Protocol: Optimization of Inhibitor Incubation Time
This protocol outlines a kinetic experiment to determine the optimal pre-incubation time for this compound with a caspase-1 source.
Objective: To find the shortest pre-incubation duration at which this compound achieves its maximum inhibitory effect before the addition of the caspase-1 substrate.
Materials:
-
This compound (Inhibitor)
-
Caspase-1 source (e.g., lysate from appropriately stimulated cells)
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC or Ac-WEHD-AFC)[1][9][16]
-
Assay Buffer (e.g., 50mM HEPES, pH 7.4, with DTT and other components as required)[17]
-
96-well microplate (black plates are recommended for fluorescence assays)[10][18]
-
Microplate reader capable of kinetic fluorescence measurement (Ex/Em = 400/505 nm for AFC-based substrates)[9][12]
Workflow Diagram:
Caption: Workflow for optimizing this compound pre-incubation time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare cell lysates containing active caspase-1 according to your established protocol. Ensure the protein concentration is consistent across samples.[19]
-
Prepare a working solution of this compound at a concentration known to be effective (e.g., 10x the expected final concentration).
-
Prepare the fluorogenic substrate (e.g., Ac-YVAD-AFC) in assay buffer at its working concentration (typically 20-50 µM).[12]
-
-
Plate Setup:
-
Design a 96-well plate map with wells for each condition (in triplicate):
-
Inhibited Wells: Lysate + this compound.
-
Uninhibited Control: Lysate + Vehicle (e.g., DMSO, the solvent for the inhibitor).
-
Blank: Assay Buffer only (to measure background fluorescence).
-
-
Add the cell lysate (or purified enzyme) to the "Inhibited" and "Uninhibited" wells.
-
Add the assay buffer to the "Blank" wells.
-
-
Pre-incubation:
-
Add the this compound working solution to the "Inhibited" wells and the corresponding volume of vehicle to the "Uninhibited" wells.
-
This step should be staggered for different pre-incubation time points (e.g., 0, 15, 30, 60, and 90 minutes). For the 0-minute time point, the inhibitor is added just before the substrate.
-
Incubate the plate at the assay temperature (typically 37°C).[12]
-
-
Initiate Reaction and Measure:
-
After each designated pre-incubation time, add the substrate solution to all wells to start the enzymatic reaction.
-
Immediately place the plate in a pre-warmed microplate fluorometer.
-
Measure the fluorescence intensity (Ex/Em = 400/505 nm) kinetically, taking readings every 5-10 minutes for at least 1-2 hours.[12]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
For each pre-incubation time point, plot the Relative Fluorescence Units (RFU) against the measurement time for both the inhibited and uninhibited samples.
-
Calculate the initial reaction velocity (slope) from the linear portion of each curve.
-
Calculate the percent inhibition for each pre-incubation time: % Inhibition = (1 - (Velocity_inhibited / Velocity_uninhibited)) * 100.
-
Plot the percent inhibition against the pre-incubation time. The optimal time is the point at which the inhibition curve plateaus, indicating that equilibrium has been reached and maximum inhibition is achieved.
-
Data Summary Table: Example Results
The table below illustrates hypothetical results from the optimization experiment described above.
| Pre-incubation Time (min) | Uninhibited Velocity (RFU/min) | Inhibited Velocity (RFU/min) | Percent Inhibition (%) |
| 0 | 510.5 | 183.8 | 64.0 |
| 15 | 512.1 | 87.1 | 83.0 |
| 30 | 509.8 | 56.1 | 89.0 |
| 60 | 511.3 | 41.9 | 91.8 |
| 90 | 510.9 | 42.4 | 91.7 |
| 120 | 508.5 | 42.7 | 91.6 |
In this example, maximum inhibition is achieved after 60 minutes of pre-incubation. Further increases in pre-incubation time do not significantly increase the level of inhibition. Therefore, 60 minutes would be selected as the optimal pre-incubation time for subsequent endpoint assays.
Q6: My signal-to-noise ratio is low, or I have high background fluorescence. What should I do?
A6: High background can obscure the true inhibitory effect.
-
Check Substrate and Buffer: Ensure your substrate has not auto-hydrolyzed. Prepare it fresh if necessary. Your assay buffer should be free of contaminants that might fluoresce at the measurement wavelengths.
-
Optimize Cell Number/Protein Concentration: Too much cell lysate can lead to high background from other cellular components. Titrate the amount of lysate to find a concentration that gives a robust signal for the uninhibited control without excessive background.
-
Consider Proteasome Inhibitors: In some cell-based systems, non-specific cleavage of the caspase substrate can occur due to proteasome activity. Including a proteasome inhibitor like MG-132 in the assay reagent can help reduce this background signal.[18]
-
Allow Unbound Inhibitor to Diffuse: In live-cell imaging experiments using fluorescently-labeled inhibitors (FLICA), a wash step followed by a 30-60 minute incubation in fresh media can help reduce background from unbound inhibitor that has not diffused out of the cells.[20]
By systematically addressing these common issues, particularly through the empirical determination of the optimal incubation time, you can ensure that your experiments with this compound yield accurate and highly reproducible data on caspase-1 inhibition.
References
- Schroder, K., & Tschopp, J. (2010). The inflammasomes. Cell, 140(6), 821–832.
- Thornberry, N. A., et al. (1997). A combinatorial approach defines specificities of members of the caspase family and granzyme B. Journal of Biological Chemistry, 272(29), 17907–17911.
- Garcia-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. Journal of Biological Chemistry, 273(49), 32608–32613.
- Promega Corporation. (n.d.). FAQ: Caspase-Glo® 1 Inflammasome Assay.
- Abcam. (2021). Caspase 1 Assay Kit (Fluorometric) (ab39412).
- BenchChem. (n.d.). Optimizing incubation time for Ac-LEVD-AFC caspase assay.
- Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from Monash University Student Academic Success.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Sigma-Aldrich. (n.d.). Enzyme Inhibition By Reaction Conditions.
- Rano, T. A., et al. (1997). A positional-scanning synthetic combinatorial library reveals the specificities of caspases-1, -3, -6, -7 and -8. Chemistry & Biology, 4(2), 149–155.
- CPC Scientific. (n.d.). This compound.
- Enzo Life Sciences. (n.d.). This compound (1mg).
- Brophy, C. M., et al. (2001). Differential kinetics of intracellular caspase-1-like and caspase-3-like enzyme activity in human alloreactive CD4(+) and CD8(+) T cells undergoing apoptosis. Immunology, 104(3), 279–288.
- Boucher, D., et al. (2018). Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. The Journal of Experimental Medicine, 215(3), 827–840.
- Schembri, L., et al. (2006). A common allosteric site and mechanism in caspases. Proceedings of the National Academy of Sciences, 103(20), 7475–7480.
- Julio, M. K., et al. (2024). Inflammatory caspase substrate specificities. Microbiology Spectrum, 12(6), e00548-24.
- Bio-Rad Laboratories. (n.d.). Instructions for Using Caspase Substrates and Inhibitors.
- Novus Biologicals. (n.d.). Caspase-3 Activity Assay Kit (Colorimetric) NBP2-54838 Manual.
- Promega Corporation. (n.d.). Timing your apoptosis assays.
Sources
- 1. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. Caspase assay selection guide | Abcam [abcam.com]
- 9. abcam.cn [abcam.cn]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. monash.edu [monash.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. slideshare.net [slideshare.net]
- 14. senecalearning.com [senecalearning.com]
- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 16. scbt.com [scbt.com]
- 17. pnas.org [pnas.org]
- 18. FAQ: Caspase-Glo® 1 Inflammasome Assay [worldwide.promega.com]
- 19. mpbio.com [mpbio.com]
- 20. researchgate.net [researchgate.net]
Ac-WEHD-CHO Technical Support Center: A Guide for Researchers
Welcome to the Ac-WEHD-CHO Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a potent, reversible inhibitor of caspase-1, this compound is a critical tool for studying inflammation, pyroptosis, and other caspase-1-mediated processes. This resource provides in-depth technical guidance in a question-and-answer format to address specific issues you may encounter, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and mechanism of action of this compound.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a highly potent and reversible inhibitor of caspase-1.[1] Its sequence, Trp-Glu-His-Asp (WEHD), mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), a key substrate of caspase-1. The aldehyde group at the C-terminus of the peptide reversibly interacts with the active site cysteine of caspase-1, thereby blocking its enzymatic activity.[1]
Q2: What is the inhibitory specificity of this compound?
This compound is a very potent inhibitor of caspase-1 with a Ki of 56 pM.[2] It also inhibits other caspases, but with significantly lower affinity. For instance, its Ki for caspase-8 is 21.1 nM.[2] It is also known to inhibit caspase-4 and caspase-5.[3][4] This cross-reactivity should be considered when designing experiments and interpreting results.
Q3: How should I dissolve and store this compound?
This compound is typically supplied as a lyophilized powder. For cell-based assays, it is recommended to reconstitute it in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[1] Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the inhibitor. Store the stock solution at -20°C for long-term stability.[2][3] A solution stored at -20°C and protected from light is stable for at least one month.[3]
Q4: What is a typical working concentration for this compound in cell culture experiments?
The optimal working concentration of this compound will vary depending on the cell type, experimental conditions, and the specific research question. However, a common starting point for many cell-based assays is in the range of 10-100 µM. It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific cell line and experimental setup.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Q5: I am not observing the expected inhibition of caspase-1 activity. What could be the issue?
Several factors could contribute to a lack of caspase-1 inhibition:
-
Inhibitor Degradation: Ensure that the this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.[3] The stability of the inhibitor in your specific cell culture medium at 37°C should also be considered, as prolonged incubation times may lead to degradation.
-
Insufficient Concentration: The effective concentration of the inhibitor can be cell-type dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your system.
-
Cell Permeability Issues: While this compound is cell-permeable, its uptake can vary between cell lines. Ensure adequate incubation time for the inhibitor to penetrate the cells and reach its target.
-
Experimental Timing: The timing of inhibitor addition relative to the stimulus is critical. For optimal results, pre-incubate the cells with this compound for a sufficient period (e.g., 30-60 minutes) before applying the inflammatory stimulus.
-
Assay Sensitivity: The method used to measure caspase-1 activity may not be sensitive enough to detect partial inhibition. Consider using a more sensitive assay, such as a fluorogenic substrate-based assay.
Q6: I am observing significant cytotoxicity or a decrease in cell viability after treating my cells with this compound. How can I address this?
Unintended cytotoxicity can be a concern with any chemical inhibitor. Here are some steps to troubleshoot this issue:
-
Determine the IC50: It is crucial to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This can be done using standard cell viability assays such as MTT, XTT, or a neutral red uptake assay.[5][6] A dose-response curve will help you identify a concentration that effectively inhibits caspase-1 without causing significant cell death.
-
Reduce Incubation Time: If possible, reduce the duration of exposure to this compound.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.5%).[1]
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cytotoxicity.[7] Consider using the lowest effective concentration determined from your dose-response experiments.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells (cells treated with the solvent alone) and untreated cells, to accurately assess the cytotoxic effects of the inhibitor itself.
Q7: How can I be sure that the observed effects are specific to caspase-1 inhibition and not due to off-target effects?
Distinguishing between on-target and off-target effects is a critical aspect of using chemical inhibitors. Here are some strategies:
-
Use a Structurally Different Caspase-1 Inhibitor: To confirm that the observed phenotype is due to caspase-1 inhibition, use another potent and specific caspase-1 inhibitor with a different chemical structure, such as Ac-YVAD-CMK.[8] If both inhibitors produce the same effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The gold standard for confirming specificity is to use genetic approaches. Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the expression of caspase-1 in your cells. If the phenotype observed with this compound is recapitulated in the caspase-1 deficient cells, it strongly supports a specific on-target effect.
-
Rescue Experiments: In some cases, it may be possible to perform a rescue experiment by overexpressing a form of caspase-1 that is resistant to this compound.
-
Measure Activity of Other Caspases: Since this compound can inhibit other caspases at higher concentrations, it is advisable to measure the activity of other relevant caspases (e.g., caspase-3, -8, -9) in your experimental system to rule out significant off-target inhibition.
Part 3: Experimental Protocols and Data Presentation
This section provides a framework for key experiments involving this compound and how to present the resulting data.
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol outlines the steps to determine the IC50 value for this compound-induced cytotoxicity in your cell line of interest.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere and recover overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Data Presentation: Cytotoxicity of this compound
The results of the cytotoxicity assay should be presented in a clear and concise manner. A table summarizing the IC50 values for different cell lines and incubation times is highly recommended.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| THP-1 (human monocytic) | 24 | >100 |
| Jurkat (human T lymphocyte) | 24 | 75.3 |
| HeLa (human cervical cancer) | 48 | 52.1 |
Note: The above values are for illustrative purposes only and will need to be experimentally determined for your specific cell lines and conditions.
Protocol 2: Assessing Inflammasome Activation with this compound
This protocol provides a general workflow for investigating the effect of this compound on inflammasome activation, as measured by IL-1β secretion.
Materials:
-
Your cell line of interest (e.g., macrophages)
-
Complete cell culture medium
-
LPS (Lipopolysaccharide) for priming
-
Inflammasome activator (e.g., ATP, nigericin)
-
This compound
-
ELISA kit for IL-1β
-
Cell lysis buffer
-
Western blot reagents
Procedure:
-
Cell Priming: Seed your cells and prime them with LPS (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Pre-treatment: Pre-incubate the primed cells with the desired concentration of this compound or vehicle control for 30-60 minutes.
-
Inflammasome Activation: Add the inflammasome activator (e.g., 5 mM ATP for 30 minutes) to the wells.
-
Sample Collection: Collect the cell culture supernatants. Lyse the cells to obtain cell lysates.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis (Optional): Use the cell lysates to perform a western blot to analyze the cleavage of caspase-1 and gasdermin D, which are hallmarks of inflammasome activation.
Visualization of Experimental Workflow
A clear diagram of the experimental workflow can aid in understanding and reproducibility.
Caption: Workflow for assessing inflammasome activation.
Part 4: Understanding the Broader Context: Signaling Pathways
To effectively troubleshoot and interpret your results, it is essential to understand the signaling pathways in which this compound plays a role.
The Canonical Inflammasome Pathway
The canonical inflammasome pathway is a central component of the innate immune response. It is a multi-step process that leads to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines.
Caption: Canonical inflammasome pathway and the point of inhibition by this compound.
This diagram illustrates that this compound directly targets and inhibits active caspase-1, thereby preventing the cleavage of pro-inflammatory cytokines and gasdermin D, which ultimately blocks pyroptosis and inflammation.
References
- (Reference for general inform
-
(Reference for inflammasome activation protocols)[9]
-
(Reference for troubleshooting caspase inhibitor experiments)[10]
-
(Reference for this compound product information)[1]
-
(Reference for this compound Ki values)[2]
-
(Reference for this compound solubility and storage)[3]
-
(Reference for this compound caspase-4 and -5 inhibition)[4]
-
(Reference for general information on off-target effects of inhibitors)[7]
-
(Reference for general troubleshooting of caspase assays)[10]
-
(Reference for general cell viability assay protocols)[5][11][12]
-
(Reference for inflammasome and pyroptosis research methods)[13][14][15][16]
-
(Reference for off-target effects of drugs on cellular signaling)[17]
-
(Reference for CHO cell culture and stability)[2][18][19][20][21][22][23][24]
-
(Reference for using caspase inhibitors in cell culture)[1][3][25]
-
(Reference for IC50 values of compounds in cell lines)[4][26][27][28][29]
-
(Reference for off-target effects in CRISPR, analogous concept)[7][32][33][34]
-
(Reference for general cell viability assay protocols)[5][11][12][35]
-
(Reference for CHO cell culture and stability)[2][18][19][20][21][22][23][24]
-
(Reference for CHO cell physiology)[22]
-
(Reference for pyroptosis research methods)[14]
-
(Reference for inflammasome protocols)[36]
-
(Reference for pyroptosis monitoring)[15]
-
(Reference for IC50 values)[29]
-
(Reference for off-target effects)[32]
-
(Reference for cell viability protocols)[35]
-
(Reference for pyroptosis)[16]
-
(Reference for NLRP3 inhibitors)[30]
-
(Reference for off-target effects)[33]
-
(Reference for caspase inhibitors)[8]
-
(Reference for off-target activity)[34]
-
(Reference for NLRP3 inhibitors)[31]
-
(Reference for CHO cell proliferation)[23]
-
(Reference for CHO cell morphology)[24]
Sources
- 1. How to Use Inhibitors [sigmaaldrich.com]
- 2. Evaluation of Chinese hamster ovary cell stability during repeated batch culture for large-scale antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. dojindo.com [dojindo.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Ameliorating macrophage pyroptosis via ANXA1/NLRP3/Caspase-1/GSDMD pathway: Ac2-26/OGP-loaded intelligent hydrogel enhances bone healing in diabetic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved CHO Cell Line Stability and Recombinant Protein Expression During Long-Term Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Chinese hamster ovary cell line stability and recombinant antibody expression during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. micronanoeducation.org [micronanoeducation.org]
- 22. Physiological alterations of GS-CHO cells in response to adenosine monophosphate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Enhancing the productivity and proliferation of CHO-K1 cells by oncoprotein YAP (Yes-associated protein) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. THE EFFECT OF CELL-TO-CELL CONTACT ON THE SURFACE MORPHOLOGY OF CHINESE HAMSTER OVARY CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-rad.com [bio-rad.com]
- 26. rsc.org [rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Inhibiting the NLRP3 Inflammasome | MDPI [mdpi.com]
- 32. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Seed sequences mediate off-target activity in the CRISPR-interference system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. vigo-avocats.com [vigo-avocats.com]
- 36. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Ac-WEHD-CHO Treatment
A Guide for Senior Application Scientists
FAQ 1: My target inflammatory caspases don't seem to be inhibited. Why is pyroptosis or IL-1β secretion still occurring?
You've treated your cells with Ac-WEHD-CHO, expecting to block caspase-1, -4, and -5 activity, yet the downstream readouts, like lytic cell death (pyroptosis) and IL-1β maturation, persist. This common issue points to several potential upstream failures in the experimental setup.
Core Scientific Principle: An inhibitor is only effective if it is stable, soluble, and reaches its target at a sufficient concentration to achieve inhibition. Verifying these foundational parameters is the first step in troubleshooting.
Initial Causality Analysis
-
Inhibitor Integrity: Peptide aldehydes can be susceptible to degradation if not handled or stored properly. Multiple freeze-thaw cycles or improper storage temperatures can compromise the compound's activity.
-
Working Concentration: The reported Ki for this compound against caspase-1 is exceptionally low (56 pM), but the effective concentration in a whole-cell assay (EC50) will be significantly higher due to cell permeability and intracellular factors.[1] Your current concentration may be insufficient.
-
Solubility Issues: If the inhibitor precipitates out of the media, its effective concentration will plummet. This can happen if the final DMSO concentration is too high or if the media has components that reduce solubility.
-
Assay Timing: Caspase activation can be a rapid event. The inhibitor must be present before or concurrently with the activation signal. If added too late, the enzymatic cascade may have already proceeded past the point of effective inhibition.
Troubleshooting Workflow: Verifying Inhibitor Activity
This workflow provides a systematic approach to diagnose the root cause of inhibitor inactivity.
Caption: Decision tree for troubleshooting this compound inactivity.
Featured Protocol: Validating Inhibitor Potency with a Cell Lysate Assay
This protocol allows you to test the inhibitor's activity directly on caspases within a cell lysate, bypassing issues of cell permeability.
Objective: To determine if the current stock of this compound can inhibit caspase-1 activity in a controlled, cell-free environment.
Materials:
-
THP-1 monocytes (or another relevant cell line)
-
LPS (Lipopolysaccharide)
-
Nigericin
-
Lysis Buffer (e.g., RIPA)
-
This compound (your stock and a fresh, validated stock if possible)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
96-well black plate
-
Fluorometer
Procedure:
-
Prepare Lysate:
-
Prime THP-1 cells with LPS (1 µg/mL) for 3-4 hours.
-
Induce inflammasome activation with Nigericin (10 µM) for 30 minutes.
-
Harvest cells and lyse them on ice using Lysis Buffer.
-
Centrifuge to pellet debris and collect the supernatant containing active caspases.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Incubate at 37°C for 30 minutes.
-
-
Substrate Reaction:
-
Add 50 µL of the caspase-1 substrate solution (e.g., Ac-YVAD-AFC at 50 µM final concentration) to each well.
-
Immediately measure fluorescence (Excitation: ~400 nm, Emission: ~505 nm) over time (e.g., every 5 minutes for 1 hour).
-
-
Analysis:
-
Calculate the rate of substrate cleavage (slope of fluorescence vs. time).
-
Plot the rate of cleavage against the inhibitor concentration to determine if your this compound stock effectively inhibits caspase-1 activity.
-
FAQ 2: Pyroptosis is blocked, but my cells are still dying. What is happening?
You've successfully used this compound to inhibit pyroptosis—as confirmed by reduced LDH release or GSDMD cleavage—but you observe that cell death still occurs, perhaps with different kinetics or morphology (e.g., membrane blebbing).
Core Scientific Principle: Cellular death pathways are interconnected. Inhibiting one pathway can reroute the death signal to an alternative execution program.[2][3] This phenomenon is a critical consideration when interpreting results from any cell death inhibitor.
Mechanistic Insight: The Cell Death Pathway Switch
Upon inflammasome activation, caspase-1 activation is a key event. While its canonical role is to cleave Gasdermin D (GSDMD) and induce pyroptosis, it can also cleave other substrates. In the absence of GSDMD, or when its function is blocked, caspase-1 can directly cleave Bid, a pro-apoptotic protein.[4] Cleaved Bid (tBid) then translocates to the mitochondria, initiating the intrinsic apoptosis pathway, leading to caspase-9 and caspase-3 activation. Therefore, blocking inflammatory caspases might prevent lytic pyroptosis but inadvertently promote a slower, apoptotic cell death.
Caption: this compound blocks the canonical pyroptosis pathway, potentially shunting the signal to apoptosis.
Troubleshooting Strategy: Identifying the Alternative Death Pathway
To confirm a switch in cell death pathways, you must probe for markers of other known cell death modalities like apoptosis and necroptosis.
| Experimental Question | Primary Assay | Confirmatory Assay | Expected Result if Apoptosis is Activated |
| Are executioner caspases active? | Western Blot for Cleaved Caspase-3/7 | Fluorogenic DEVD-ase activity assay[5] | Increased cleaved Caspase-3/7 bands |
| Is the mitochondrial pathway engaged? | Western Blot for Cytochrome c release | Annexin V / PI Staining by Flow Cytometry | Cytochrome c present in cytoplasm |
| Is necroptosis involved? | Western Blot for p-MLKL | Co-treatment with Necroptosis Inhibitor (e.g., Nec-1s) | No change in p-MLKL; Nec-1s has no effect |
FAQ 3: I'm observing unexpected phenotypes, like altered autophagy or cytoskeletal changes, that seem unrelated to inflammation. Is this an off-target effect?
You are confident in your on-target inhibition, but the inhibitor is causing other cellular changes that complicate data interpretation. This is a crucial challenge, as the chemical nature of this compound can lead to off-target activities.
Core Scientific Principle: this compound is a peptide aldehyde. This class of compounds is known to have inhibitory activity against other cysteine proteases beyond caspases, such as calpains and cathepsins, due to similarities in their active sites.[6][7][8]
Potential Off-Target Pathways
-
Calpains: These are calcium-activated cysteine proteases involved in cytoskeletal remodeling, cell motility, and a form of caspase-independent cell death.[9] Inhibition of calpains could explain observed changes in cell morphology or adhesion.
-
Cathepsins: These are lysosomal proteases that, when released into the cytosol, can initiate cell death pathways.[10][11] Some peptide aldehydes show potent inhibition of cathepsins like Cathepsin L and B.[6][12]
-
Proteasome: At high concentrations, some peptide aldehydes can inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and induction of cellular stress.
Caption: On-target vs. potential off-target effects of this compound.
Experimental Design for Deconvolution
Dissecting on-target from off-target effects requires a rigorous set of controls. The goal is to demonstrate that the phenotype of interest is specifically due to the inhibition of the intended inflammatory caspases and not another protease.
A Self-Validating Protocol:
-
Dose-Response Correlation: Perform a detailed dose-response curve for this compound. Does the unexpected phenotype titrate with the same concentration range that inhibits IL-1β release? If the phenotype only appears at much higher concentrations, it is more likely an off-target effect.
-
Use a Structurally Different Inhibitor: Employ an inhibitor with a different chemical scaffold but the same target, such as the irreversible peptide fluoromethylketone (FMK) inhibitor, Z-WEHD-FMK.[13] If both inhibitors produce the primary effect (caspase inhibition) but only this compound produces the unexpected phenotype, it strongly implicates an off-target effect specific to the peptide aldehyde class.
-
Genetic Knockdown/Knockout: The gold standard control. Use cells with a genetic deletion of Caspase-1 (and/or Caspase-4/5). In these cells, the stimulus should not induce the phenotype of interest. Furthermore, treating these knockout cells with this compound should not produce the unexpected phenotype if that phenotype is a downstream consequence of on-target inhibition. If the phenotype still appears, it is definitively an off-target effect.
-
Inactive Control Peptide: Synthesize or obtain an inactive version of the peptide, such as one with a non-reactive warhead or a scrambled amino acid sequence. This control helps rule out effects caused by the peptide sequence itself, independent of its protease-inhibiting activity.
By systematically applying these controls, you can build a compelling case for the true molecular mechanism underlying your observations, ensuring the trustworthiness and authority of your research.
References
-
Julien, O., & Wells, J. A. (2017). Caspases and their substrates. Cell Death & Differentiation, 24(8), 1380–1389. Available at: [Link]
-
Yun, C. Y., Liu, S., Lim, S. F., Wang, T., Chung, B. Y. F., Teo, J. J., Chuan, K. H., Soon, A. S. C., Goh, K. S., & Song, Z. (2007). Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. Metabolic Engineering, 9(5-6), 406–418. Available at: [Link]
-
McStay, G. P., Salvesen, G. S., & Green, D. R. (2008). Measuring Apoptosis: Caspase Inhibitors and Activity Assays. Cold Spring Harbor Protocols, 2008(2), pdb.prot4930. Available at: [Link]
-
Wu, C. H., Chen, Y. L., Chen, C. M., & Wu, Y. C. (2002). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta Pharmacologica Sinica, 23(10), 889–896. Available at: [Link]
-
Bhosle, S. M., La-Beck, N. M., & Tichy, E. D. (2021). A long way to go: caspase inhibitors in clinical use. Cellular and Molecular Life Sciences, 78(23), 7311–7335. Available at: [Link]
-
ResearchGate. (2017). Cleaved caspases troubleshooting. Retrieved from [Link]
-
Nayeem, M. J., & Fulzele, A. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids, 36(3), 102636. Available at: [Link]
-
Chen, K. W., Demarco, B., Heilig, R., Shkarina, K., Boettcher, A., Farady, C. J., Pelczar, P., & Broz, P. (2014). Caspase-1-Dependent and -Independent Cell Death Pathways in Burkholderia pseudomallei Infection of Macrophages. PLoS Pathogens, 10(3), e1003986. Available at: [Link]
-
Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1989). Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition, 3(3), 195–202. Available at: [Link]
-
RCSB PDB. (2007). 2QLJ: Crystal Structure of Caspase-7 with Inhibitor this compound. Retrieved from [Link]
-
Leist, M., & Jäättelä, M. (2001). Caspase-Independent Cell Death Mechanisms. In Madame Curie Bioscience Database. Landes Bioscience. Available at: [Link]
-
Naeem, M., Majeed, W., Ho, J., & Ul-Haq, Z. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Genomics, 14(1), 35. Available at: [Link]
-
Zamyatnin, A. A., Jr, Kiselev, K. V., & Solovyev, A. G. (2024). Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.). Planta, 259(2), 34. Available at: [Link]
-
Li, R., Arastu-Kapur, S., & McKerrow, J. H. (2022). Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. Frontiers in Chemistry, 10, 894379. Available at: [Link]
-
Tummers, B., Demon, D., & Vandenabeele, P. (2020). Caspase-1 cleaves Bid to release mitochondrial SMAC and drive secondary necrosis in the absence of GSDMD. Life Science Alliance, 3(6), e202000637. Available at: [Link]
-
Sasaki, T., Kikuchi, T., Yumoto, N., Yoshimura, N., & Murachi, T. (1989). Inhibitory Effect of di- and Tripeptidyl Aldehydes on Calpains and Cathepsins. Journal of Enzyme Inhibition, 3(3), 195–202. Available at: [Link]
-
Kaneko, Y., Sato, R., & Aoyagi, H. (2010). Evaluation of Chinese hamster ovary cell stability during repeated batch culture for large-scale antibody production. Journal of Bioscience and Bioengineering, 109(3), 274–280. Available at: [Link]
-
Al-Lamki, R. S., & Thiru, S. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences, 25(10), 5433. Available at: [Link]
-
Ley, D., & Heinzle, E. (2022). Enhancing stability of recombinant CHO cells by CRISPR/Cas9-mediated site-specific integration into regions with distinct histone modifications. Frontiers in Bioengineering and Biotechnology, 10, 1010719. Available at: [Link]
-
Ahmad, M., & Ahmad, S. (2014). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. Journal of Pharmacy & Bioallied Sciences, 6(1), 18–23. Available at: [Link]
-
Naeem, M., & Ul-Haq, Z. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1639. Available at: [Link]
-
van Delft, M. F., & Puthalakath, H. (2009). Cell Death Independent of Caspases: A Review. Clinical Cancer Research, 15(18), 5699–5706. Available at: [Link]
-
CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Yamashita, D. S., Smith, W. W., Zhao, B., Janson, C. A., Tomaszek, T. A., Bossard, M. J., Levy, M. A., Oh, H.-J., Carr, T. J., Thompson, S. K., & McQueney, M. S. (1997). Synthesis of peptide aldehyde derivatives as selective inhibitors of human cathepsin L and their inhibitory effect on bone resorption. Journal of Medicinal Chemistry, 40(12), 1795–1804. Available at: [Link]
-
Chera, B., & S. K. (2021). Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson's Disease. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]
-
Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. [Link]
-
Fouladi, M., & M. A. (2020). Improved CHO Cell Line Stability and Recombinant Protein Expression During Long-Term Culture. Methods in Molecular Biology, 2095, 239–251. Available at: [Link]
-
Kay, C., & R. L. (2020). Non-canonical roles of caspase-4 and caspase-5 in heme driven- IL-1β release and cell death. bioRxiv. Available at: [Link]
-
Browne, S. M., & Al-Rubeai, M. (2007). Determination of Chinese hamster ovary cell line stability and recombinant antibody expression during long-term culture. Cytotechnology, 55(2-3), 149–161. Available at: [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-1-Dependent and -Independent Cell Death Pathways in Burkholderia pseudomallei Infection of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. life-science-alliance.org [life-science-alliance.org]
- 5. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]
- 8. allpeptide.com [allpeptide.com]
- 9. Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson’s Disease [mdpi.com]
- 10. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synthesis of peptide aldehyde derivatives as selective inhibitors of human cathepsin L and their inhibitory effect on bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
Ac-WEHD-CHO interference with fluorescence-based assays
A Guide to Troubleshooting Interference in Fluorescence-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is Ac-WEHD-CHO and what is its primary function in research?
This compound is a potent, reversible, and cell-permeable peptide inhibitor of caspase-1 (ICE).[1][2][3] Its sequence, Ac-Trp-Glu-His-Asp-CHO, represents the optimal tetrapeptide recognition motif for caspase-1, making it a highly specific tool for studying the roles of this enzyme in biological processes like apoptosis and inflammation.[1] It has also been shown to inhibit other inflammatory caspases, including caspase-4, caspase-5, and caspase-14.[2][3] The aldehyde (-CHO) group forms a reversible covalent bond with the active site cysteine of the caspase, blocking its proteolytic activity.
Q2: I'm observing unexpectedly high background fluorescence in my assay when this compound is present. What is the likely cause?
The most common cause of elevated background signals when using small molecule inhibitors is compound autofluorescence .[4][5] This means the inhibitor molecule itself absorbs light at or near the excitation wavelength of your assay's fluorophore and emits light in the detection window, leading to a false-positive signal that is independent of enzyme activity.[4][6] Many organic molecules, particularly those containing aromatic ring systems like the tryptophan residue in this compound, are intrinsically fluorescent.[4][5]
Q3: What chemical features of this compound might contribute to its autofluorescence?
Q4: Can this compound also cause my fluorescence signal to decrease?
Yes. While autofluorescence leads to artificially high signals, a compound can also cause fluorescence quenching , which results in a lower-than-expected signal.[4][6] Quenching occurs when the inhibitor absorbs the excitation light intended for the fluorophore or absorbs the light emitted by the fluorophore, a phenomenon known as the inner filter effect.[6] This can lead to false-negative results or an underestimation of biological activity.[4]
Troubleshooting Guide: A Step-by-Step Protocol for Diagnosing Interference
If you suspect this compound is interfering with your assay, it is critical to perform a set of control experiments to confirm and quantify the effect.
Core Principle: Isolate the Variable
The central principle of troubleshooting is to isolate the potential source of the artifact. In this case, you must determine the fluorescence contribution of the inhibitor itself, separate from any biological activity.
Mandatory Control Experiment: The "Inhibitor-Only" Control
This is the most crucial step to diagnose autofluorescence. This control contains all assay components except the biological source of activity (e.g., enzyme, cells, or lysate), but with the inhibitor at the highest concentration used in your experiment.
Step-by-Step Protocol:
-
Prepare Assay Wells: Set up a multi-well plate as you would for your main experiment.
-
Create Control Groups:
-
Blank: Contains only assay buffer and vehicle (e.g., DMSO). This measures the background of the buffer and plate.
-
"Inhibitor-Only" Control: Contains assay buffer, vehicle, and this compound at the final experimental concentration.
-
Experimental Wells: Contain the full system: assay buffer, vehicle, this compound, and the biological sample (cells, lysate, etc.).
-
-
Incubate: Follow your standard experimental incubation period.
-
Read Fluorescence: Use a plate reader to measure the fluorescence intensity at the excitation and emission wavelengths specific to your assay's fluorophore.
Interpreting the Results:
-
If the "Inhibitor-Only" control shows a significantly higher fluorescence signal than the Blank, autofluorescence is confirmed .
-
The magnitude of this signal represents the false-positive contribution of this compound to your total readings.
Mitigation Strategies and Solutions
Once interference is confirmed, you can employ several strategies to obtain reliable data.
Strategy 1: Background Subtraction
The simplest approach is to correct your data mathematically.
Step-by-Step Protocol:
-
Run the "Blank" and "Inhibitor-Only" controls alongside every experiment as described above.
-
Calculate the average fluorescence of the "Inhibitor-Only" replicates. This is your background interference value .
-
For each experimental well, subtract this background interference value from the total measured fluorescence. The result is the corrected fluorescence, which reflects true biological activity.
Corrected Signal = (Signal from Experimental Well) - (Average Signal from "Inhibitor-Only" Wells)
Strategy 2: Spectral Separation
If the background signal from this compound is very high, it can reduce the dynamic range of your assay. A more robust solution is to switch to a fluorophore that does not have spectral overlap with the inhibitor.
-
Characterize Inhibitor Spectrum: If you have access to a scanning spectrophotometer, determine the approximate excitation and emission peaks of this compound in your assay buffer.
-
Choose a Red-Shifted Dye: Autofluorescence from small molecules is often most prominent in the blue and green regions of the spectrum.[4][5] Switching to fluorophores that excite and emit at longer wavelengths (e.g., in the red or far-red spectrum) can often circumvent the interference entirely.
-
Validate: Always re-validate with an "inhibitor-only" control after switching fluorophores to ensure the interference has been eliminated.
Table 1: Spectral Properties of Common Fluorophores
This table can help you select a dye with spectral properties that are distinct from the likely interference range of this compound (UV-blue/green).
| Fluorophore | Common Use | Excitation Max (nm) | Emission Max (nm) | Potential for Interference |
| AFC | Caspase Substrate | ~380 | ~460 | High |
| AMC | Caspase Substrate | ~360 | ~460 | High |
| Hoechst 33342 | DNA Stain | 361 | 497 | High |
| FITC | Antibody Label | 495 | 520 | Moderate to High |
| Rhodamine B | General Label | 540 | 625 | Lower |
| Cy5 | Antibody Label | 650 | 670 | Low |
Data sourced from multiple references.[9][10][11][12]
Strategy 3: Utilize Orthogonal Assays
The gold standard for validating findings is to use an entirely different detection method that is not subject to the same artifacts.[5][6]
-
Colorimetric Assays: Instead of a fluorogenic substrate like Ac-WEHD-AFC, use a colorimetric substrate such as Ac-YVAD-pNA.[13] The cleavage of pNA is measured by absorbance at 405 nm, a method that is not affected by fluorescence.
-
Western Blotting: Analyze the cleavage of downstream protein targets of caspase-1 (e.g., pro-IL-1β) via Western blot. This directly measures a biological consequence of enzyme activity.
-
Luminescence-Based Assays: Certain commercial caspase assays use luminescence as a readout, which is mechanistically distinct from fluorescence and less prone to interference from autofluorescent compounds.
References
- Benchchem. (n.d.). Technical Support Center: Navigating Interference in Fluorescence-Based Assays.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 36–46. Available from: [Link]
-
Vector Laboratories. (2022, May 31). Optimize your immunofluorescent staining: Tips to overcome background interference. Retrieved from YouTube. Available from: [Link]
-
National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. Retrieved from NCBI Bookshelf. Available from: [Link]
- ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
- Benchchem. (n.d.). A Comparative Guide to Aldehyde Quantification: Fluorescent Probes vs. Chlorodimedone.
- Royal Society of Chemistry. (2025). Formaldehyde sensing by fluorescent organic sensors.
-
PubMed. (2004). Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. PubMed. Available from: [Link]
-
PubMed. (2002). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. PubMed. Available from: [Link]
-
Royal Society of Chemistry. (2023). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells. RSC Publishing. Available from: [Link]
-
PubMed. (2007). Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. PubMed. Available from: [Link]
-
National Institutes of Health. (2022). Identifying Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening. PMC. Available from: [Link]
-
PubMed Central. (2024). Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.). PubMed Central. Available from: [Link]
- Benchchem. (n.d.). Z-WEHD-FMK: Irreversible Caspase Inhibitor for Inflammation and Infectious Disease Research.
-
Springer. (2010). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. Apoptosis, 15(3), 319–329. Available from: [Link]
-
ChemistryViews. (2018, November 9). Identifying Biogenic Aldehydes with Fluorescent Fingerprinting. Retrieved from ChemistryViews. Available from: [Link]
-
FluoroFinder. (n.d.). Hoechst (33342) Dye Profile. Retrieved from FluoroFinder. Available from: [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formaldehyde sensing by fluorescent organic sensors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00858A [pubs.rsc.org]
- 9. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Ac-WEHD-CHO and Ac-YVAD-CHO for Caspase-1 Inhibition
A Senior Application Scientist's Guide to Selecting the Optimal Tool for Inflammasome Research
In the intricate world of inflammatory signaling, caspase-1 stands as a central executioner. Its activation within inflammasome complexes triggers the maturation of potent pro-inflammatory cytokines, IL-1β and IL-18, and initiates a fiery form of programmed cell death known as pyroptosis. For researchers dedicated to unraveling the mechanisms of inflammatory diseases, the ability to precisely inhibit caspase-1 is paramount. Among the arsenal of available chemical tools, two tetrapeptide aldehyde inhibitors, Ac-WEHD-CHO and Ac-YVAD-CHO, have emerged as common choices. This guide provides an in-depth, evidence-based comparison to inform the selection of the most appropriate inhibitor for your experimental needs.
The Foundation: Caspase-1 Specificity
Caspases achieve their specificity through the recognition of a four-amino-acid sequence (P4-P3-P2-P1) in their substrates, with cleavage occurring after the P1 aspartate residue. The distinct preferences at the P4-P2 positions among different caspases form the basis for designing selective inhibitors.
-
Ac-YVAD-CHO was designed based on the cleavage site within pro-IL-1β, the primary substrate of caspase-1. The Tyr-Val-Ala-Asp sequence provides a strong anchor to the active site of caspase-1.[1][2]
-
This compound , conversely, is based on a substrate sequence (Trp-Glu-His-Asp) identified through substrate library screening as an optimal recognition motif for caspase-1.[3] This sequence is cleaved with significantly higher efficiency by recombinant caspase-1 in vitro compared to the YVAD sequence.
This fundamental difference in their peptide sequences dictates their potency and selectivity, a critical consideration for interpreting experimental outcomes.
At a Glance: Key Performance Characteristics
| Feature | This compound | Ac-YVAD-CHO | Rationale & Implications |
| Peptide Sequence | Ac-Trp-Glu-His-Asp-CHO | Ac-Tyr-Val-Ala-Asp-CHO | WEHD is an optimized, high-efficiency sequence for caspase-1 recognition, while YVAD mimics a natural substrate cleavage site. |
| Potency (Caspase-1) | Extremely High (Ki = 56 pM) | Very High (Ki = 0.76 nM)[4] | Both are potent, sub-nanomolar inhibitors. This compound demonstrates superior potency in cell-free assays due to its optimized recognition sequence. |
| Primary Selectivity | Caspase-1, Caspase-4, Caspase-5[5][6] | Caspase-1[4] | This is the most critical differentiator. This compound inhibits multiple inflammatory caspases, whereas Ac-YVAD-CHO is more selective for caspase-1. |
| Cell Permeability | Yes[5] | Yes | Both inhibitors are modified to be cell-permeable, allowing their use in cell-based assays. |
| Mode of Inhibition | Reversible[5] | Reversible[7] | Both inhibitors feature a C-terminal aldehyde group that forms a reversible covalent bond with the catalytic cysteine in the caspase active site. |
Deep Dive: Potency and Selectivity Profiles
The true value of an inhibitor lies not just in its on-target potency but also in its off-target effects. The choice between this compound and Ac-YVAD-CHO should be guided by the specific caspases one wishes to target or avoid.
Ac-YVAD-CHO: The Selective Caspase-1 Blocker
Ac-YVAD-CHO is a highly potent inhibitor of caspase-1, with a reported inhibition constant (Ki) of 0.76 nM.[4] Its selectivity profile is well-documented, showing significantly less activity against other caspases.
Table 1: Selectivity Profile of Ac-YVAD-CHO [4]
| Caspase | Inhibition Constant (Ki) | Selectivity vs. Caspase-1 |
| Caspase-1 | 0.76 nM | - |
| Caspase-4 | 163 - 970 nM | ~214 to 1276-fold |
| Caspase-5 | 163 - 970 nM | ~214 to 1276-fold |
| Caspase-8 | 163 - 970 nM | ~214 to 1276-fold |
| Caspase-9 | 163 - 970 nM | ~214 to 1276-fold |
| Caspase-10 | 163 - 970 nM | ~214 to 1276-fold |
| Caspase-2 | >10,000 nM | >13,157-fold |
| Caspase-3 | >10,000 nM | >13,157-fold |
| Caspase-6 | >10,000 nM | >13,157-fold |
| Caspase-7 | >10,000 nM | >13,157-fold |
This high degree of selectivity makes Ac-YVAD-CHO the preferred tool when the experimental goal is to specifically interrogate the role of the canonical inflammasome and caspase-1, without confounding effects from inhibiting other inflammatory caspases.
This compound: The Pan-Inflammatory Caspase Inhibitor
This compound is an exceptionally potent caspase-1 inhibitor, with a reported Ki of just 56 pM. However, its optimized WEHD sequence is also recognized by other inflammatory caspases, namely caspase-4 and caspase-5 in humans (and their murine ortholog, caspase-11).[5][6][8]
Therefore, this compound is the inhibitor of choice when the objective is to block pyroptosis and cytokine processing downstream of both canonical (caspase-1-dependent) and non-canonical (caspase-4/5-dependent) inflammasome activation.
Signaling Pathway Context
To visualize where these inhibitors act, consider the canonical and non-canonical inflammasome pathways.
Figure 1: Inflammasome signaling pathways and inhibitor targets.
Experimental Workflows & Protocols
To empirically determine the efficacy and selectivity of these inhibitors in your system, the following protocols provide a robust framework.
In Vitro IC50 Determination for Caspase-1
This assay determines the concentration of inhibitor required to reduce the activity of purified caspase-1 by 50%.
Causality Behind Choices:
-
Fluorogenic Substrate (Ac-WEHD-AFC): We use the optimal WEHD sequence conjugated to a fluorophore (AFC) to ensure a high signal-to-noise ratio and maximum sensitivity for detecting caspase-1 activity.[8]
-
Recombinant Active Caspase-1: Using a purified, active enzyme removes cellular complexity, allowing for a direct measurement of the inhibitor's effect on the enzyme itself.
-
Serial Dilution: A wide range of inhibitor concentrations is necessary to generate a complete dose-response curve, from which an accurate IC50 value can be calculated.
Figure 2: Workflow for in vitro IC50 determination.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2.
-
Inhibitors: Perform a 10-point serial dilution of Ac-YVAD-CHO and this compound (e.g., from 1 µM to 50 pM) in assay buffer. Include a vehicle-only control (e.g., DMSO).
-
Enzyme: Dilute recombinant active human caspase-1 to a final concentration of ~1 unit/well in chilled assay buffer.
-
Substrate: Dilute Ac-WEHD-AFC to a final concentration of 50 µM in assay buffer.
-
-
Assay Plate Setup (Black 96-well plate):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of each inhibitor dilution or vehicle control.
-
Add 20 µL of diluted caspase-1.
-
Incubate for 30 minutes at 37°C to allow inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to all wells.
-
-
Measure Fluorescence:
-
Immediately begin reading the plate in a microplate fluorometer (Excitation: 400 nm, Emission: 505 nm) every 2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) from the linear portion of the fluorescence curve for each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC50 value.
-
Cell-Based Assay for Pyroptosis and IL-1β Secretion
This assay measures the ability of the inhibitors to block caspase-1-dependent events in a cellular context.
Causality Behind Choices:
-
THP-1 Macrophages: This human monocytic cell line is a standard model for inflammasome studies. Differentiation with PMA yields macrophage-like cells that provide robust inflammasome activation.
-
LPS Priming (Signal 1): LPS treatment upregulates the expression of NLRP3 and pro-IL-1β, priming the cells for inflammasome activation.[9]
-
Nigericin Activation (Signal 2): Nigericin, a potassium ionophore, induces potassium efflux, a potent trigger for NLRP3 inflammasome assembly and caspase-1 activation.[9]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of pyroptotic cell death. Measuring its activity in the supernatant is a reliable proxy for pyroptosis.
-
IL-1β ELISA: An enzyme-linked immunosorbent assay (ELISA) provides a highly specific and quantitative measurement of mature IL-1β secreted into the culture supernatant.
Figure 3: Workflow for cell-based inflammasome inhibition assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace with fresh media and rest for 24 hours.
-
-
Inhibitor Treatment:
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of Ac-YVAD-CHO or this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle control for 1 hour.
-
-
Inflammasome Priming and Activation:
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 4 hours at 37°C.
-
Activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM and incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the culture supernatant for analysis.
-
-
Pyroptosis Measurement (LDH Assay):
-
Use a commercial LDH cytotoxicity assay kit.
-
Transfer 50 µL of supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate and measure absorbance on a plate reader. Calculate % cytotoxicity relative to a positive control (lysed cells).
-
-
IL-1β Measurement (ELISA):
-
Use a commercial human IL-1β ELISA kit.
-
Perform the ELISA on the collected supernatants according to the manufacturer's protocol.
-
Calculate the concentration of IL-1β based on the standard curve.
-
Conclusion and Recommendations
The choice between this compound and Ac-YVAD-CHO is not a matter of which is "better," but which is the most appropriate tool for the scientific question at hand.
-
Choose Ac-YVAD-CHO when your research is focused specifically on the canonical inflammasome and the direct role of caspase-1 . Its superior selectivity ensures that your results can be more confidently attributed to the inhibition of caspase-1 alone, minimizing off-target effects on caspases-4 and -5.
-
Choose this compound when you aim to achieve a broad blockade of inflammatory caspases . This is ideal for experiments where the goal is to inhibit pyroptosis and IL-1β/18 processing regardless of whether it is initiated by canonical (caspase-1) or non-canonical (caspase-4/5) pathways. Its higher potency may also be advantageous in certain contexts.
Ultimately, a thorough understanding of the distinct selectivity profiles of these inhibitors is crucial for designing rigorous experiments and generating unambiguous, publishable data in the dynamic field of inflammation research.
References
-
Thornberry, N. A., et al. (1992). A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes. Nature, 356(6372), 768–774. [Link]
-
Rano, T. A., et al. (1997). A combinatorial approach for determining protease specificities: application to interleukin-1beta converting enzyme (ICE). Chemistry & biology, 4(2), 149–155. [Link]
-
Ray, A. M., & Dittel, B. N. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in molecular biology (Clifton, N.J.), 1172, 83–90. [Link]
-
InvivoGen. Ac-YVAD-cmk. Product Page. [Link]
-
RCSB PDB. 2H5I: Crystal structure of caspase-3 with inhibitor Ac-DEVD-Cho. Database Entry. [Link]
-
Martinon, F., & Tschopp, J. (2007). Inflammatory caspases: linking an intracellular innate immune system to autoinflammatory diseases. Cell, 128(3), 489-502. [Link]
-
Cao, Y., et al. (2005). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta pharmacologica Sinica, 26(2), 150–154. [Link]
-
Uhl, A., et al. (2004). Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. Intensive care medicine, 30(3), 497–504. [Link]
-
Graphviz. Official Website. [Link]
-
Garcia-Calvo, M., et al. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of biological chemistry, 273(49), 32608–32613. [Link]
-
Shobha, V., et al. (2010). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. Inflammation research, 59(1), 1-8. [Link]
Sources
- 1. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Inflammatory caspase regulation: Maintaining balance between inflammation and cell death in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Crossroads of Cell Death: A Comparative Guide to Ac-WEHD-CHO and Z-VAD-FMK Specificity
In the intricate landscape of cellular signaling, the precise modulation of apoptosis and inflammation is paramount for researchers in both basic science and therapeutic development. Central to these processes are caspases, a family of cysteine-aspartic proteases that act as key executioners and regulators. The ability to selectively inhibit specific caspases is crucial for dissecting their individual roles and for developing targeted therapies. This guide provides an in-depth, objective comparison of two widely used caspase inhibitors, Ac-WEHD-CHO and Z-VAD-FMK, focusing on their specificity, mechanism of action, and potential off-target effects, supported by experimental data and protocols.
The Critical Role of Caspase Inhibition
Caspases are broadly categorized into initiators (e.g., caspase-8, -9) and executioners (e.g., caspase-3, -7) of apoptosis, as well as inflammatory caspases (e.g., caspase-1, -4, -5). Understanding the specific contributions of each caspase to a biological outcome requires tools that can discriminate between these closely related enzymes. The ideal inhibitor offers high potency for its intended target and minimal activity against other caspases and cellular proteases.
Z-VAD-FMK: The Broad-Spectrum Blocker
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor that has long been a staple in apoptosis research. Its peptide sequence mimics the cleavage site of many caspases, and the fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine in the active site, leading to irreversible inactivation.[1]
Z-VAD-FMK potently inhibits a wide range of human caspases, including caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2, against which it exhibits weak activity.[1][2] This broad-spectrum activity makes it a useful tool for determining if a cellular process is caspase-dependent.
This compound: A More Targeted Approach
This compound (N-acetyl-tryptophanyl-glutamyl-histidyl-aspartyl-aldehyde) is a reversible, cell-permeable inhibitor. Unlike the FMK-based inhibitors, the aldehyde group forms a reversible covalent adduct with the active site cysteine. This compound is recognized as an inhibitor of inflammatory caspases, specifically targeting caspase-1, -4, -5, and -14.[3][4] The WEHD peptide sequence is derived from the optimal cleavage motif for caspase-1.
Head-to-Head Comparison of Specificity
The true utility of a caspase inhibitor lies in its specificity. While Z-VAD-FMK acts as a blunt instrument, inhibiting nearly all caspases, this compound offers a more refined tool for studying the roles of inflammatory caspases.
| Feature | This compound | Z-VAD-FMK |
| Primary Targets | Caspase-1, -4, -5, -14[3][4] | Pan-caspase (except Caspase-2)[1][2] |
| Mechanism of Action | Reversible covalent inhibitor (aldehyde) | Irreversible covalent inhibitor (fluoromethylketone)[1] |
| Cell Permeability | Yes[3] | Yes |
Quantitative Specificity Profile:
For Z-VAD-FMK, its pan-caspase inhibitory nature is well-documented, with reported IC50 values generally in the nanomolar to low micromolar range for most caspases.
Beyond the Target: Off-Target Effects and Their Implications
A critical consideration in the use of any chemical inhibitor is its potential for off-target effects. These unintended interactions can lead to misinterpretation of experimental results.
Z-VAD-FMK's Off-Target Activities:
Z-VAD-FMK has been shown to have significant off-target effects that researchers must be aware of:
-
Induction of Necroptosis: By inhibiting caspase-8, Z-VAD-FMK can block the apoptotic pathway and shunt the cellular response towards necroptosis, a form of programmed necrosis.[1]
-
Induction of Autophagy: A notable off-target effect of Z-VAD-FMK is the inhibition of N-glycanase 1 (NGLY1), which can trigger cellular autophagy.[6][7][8] This is a crucial consideration, as the induction of a separate cell survival or death pathway can confound the study of apoptosis. For studies where autophagy may be a confounding factor, alternative pan-caspase inhibitors like Q-VD-OPh, which does not induce autophagy, should be considered.[6][8]
This compound's Off-Target Profile:
Currently, there is limited published data on the off-target effects of this compound. Its reversible mechanism of action and more targeted specificity profile may suggest a lower propensity for off-target activities compared to Z-VAD-FMK, but further investigation is required.
Visualizing the Pathways
To better understand the points of intervention for these inhibitors, it is helpful to visualize the major cell death and inflammatory pathways.
Figure 1: Simplified overview of apoptotic and inflammatory caspase pathways, indicating the primary points of inhibition for Z-VAD-FMK and this compound.
Experimental Protocols: Determining Caspase Inhibitor Specificity
To empirically determine the specificity of a caspase inhibitor, an in vitro fluorometric assay using purified recombinant caspases is a standard and reliable method.
Objective: To determine the IC50 value of a test inhibitor against a panel of purified caspases.
Materials:
-
Purified, active recombinant human caspases (e.g., Caspase-1, -3, -4, -5, -7, -8, -9)
-
Fluorogenic caspase substrates (e.g., Ac-WEHD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3/7)
-
Test inhibitors (this compound, Z-VAD-FMK) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose
-
96-well, black, flat-bottom microplates
-
Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex/Em 400/505 nm for AFC substrates)
Experimental Workflow:
Figure 2: Step-by-step workflow for determining the IC50 of caspase inhibitors.
Detailed Protocol:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors (this compound and Z-VAD-FMK) in Assay Buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Prepare Caspase Solutions: Dilute the stock solutions of each purified caspase to a working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the course of the assay.
-
Assay Plate Setup:
-
To appropriate wells of the 96-well plate, add 50 µL of the serially diluted inhibitor or vehicle control.
-
Add 50 µL of the diluted caspase solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction: Add 100 µL of the appropriate fluorogenic substrate (at a final concentration typically near its Km value) to all wells to bring the final volume to 200 µL.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Conclusion and Recommendations
The choice between this compound and Z-VAD-FMK depends entirely on the specific research question.
-
Z-VAD-FMK is a powerful tool for establishing whether a biological process is dependent on caspases in general. However, its broad specificity and significant off-target effects, particularly the induction of necroptosis and autophagy, necessitate careful experimental design and the inclusion of appropriate controls.[1][7] The use of alternative pan-caspase inhibitors like Q-VD-OPh should be considered in contexts where these off-target effects could be confounding.[6][8]
-
This compound offers a more targeted approach for investigating the roles of inflammatory caspases (caspase-1, -4, -5, and -14).[3][4] Its reversible mechanism of action may also be advantageous in certain experimental setups. However, a comprehensive characterization of its specificity against a full panel of caspases and its potential off-target effects is still needed to fully understand its utility and limitations.
For researchers and drug development professionals, a thorough understanding of the specificity and potential liabilities of these chemical probes is essential for generating robust and interpretable data. When possible, genetic approaches such as siRNA or CRISPR-mediated knockout of specific caspases should be used to complement and validate the findings from inhibitor studies.
References
-
InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]
-
G-Biosciences. CasPASE™ Apoptosis Fluorometic Assay. [Link]
-
protocols.io. CasPASE™ Apoptosis Fluorometic Assay with Tissue Lysate. [Link]
-
Needs, S. H., Bootman, M. D., Grotzke, J. E., Kramer, H. B., & Allman, S. A. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS journal, 289(11), 3115–3131. [Link]
-
ResearchGate. Summary of caspase inhibitor IC50 values for data depicted in figures... [Link]
-
Network of Cancer Research. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. [Link]
-
Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. The FEBS Journal, 289(11), 3115-3131. [Link]
-
Needs, S. H., et al. (2022). Off-target inhibition of NGLY1 by the poly-caspase inhibitor Z-VAD-fmk induces cellular autophagy. CentAUR. [Link]
-
MP Biomedicals. TECHNICAL INFORMATION. [Link]
-
Semantic Scholar. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy. [Link]
-
RCSB PDB. 2QLJ: Crystal Structure of Caspase-7 with Inhibitor this compound. [Link]
-
ACS Publications. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. [Link]
-
SpringerLink. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. [Link]
-
PubMed Central. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO. [Link]
-
PubMed. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. [Link]
-
PubMed Central. Off-target effects in CRISPR/Cas9 gene editing. [Link]
-
ResearchGate. Cell death was enhanced by zVAD-FMK and necrostatin-1 has no effect of it. Is it autophagy? [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
ResearchGate. Off-Target Effects Of CRISPR/Cas9 and Their Solutions. [Link]
-
MDPI. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sugar coating autophagy: exploring the links between the inhibition of NGLY1 (N-glycanase 1) and autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target inhibition of NGLY1 by the poly-caspase inhibitor Z-VAD-fmk induces cellular autophagy - CentAUR [centaur.reading.ac.uk]
A Senior Application Scientist's Guide to Caspase Inhibitors: Evaluating the Efficacy of Ac-WEHD-CHO
For researchers navigating the intricate pathways of apoptosis and inflammation, the selection of a precise molecular tool is paramount. Caspase inhibitors, a class of molecules designed to block the activity of cysteine-aspartic proteases, are indispensable for dissecting cellular signaling and exploring therapeutic interventions. This guide provides an in-depth comparison of Ac-WEHD-CHO, a selective inflammatory caspase inhibitor, with other widely used caspase inhibitors. We will delve into their specificity, supported by quantitative data, and provide robust experimental protocols to validate their efficacy in your own research.
The Central Role of Caspases in Cell Fate and Inflammation
Caspases are the central executioners of programmed cell death (apoptosis) and key mediators of inflammation.[1][2] They are synthesized as inactive zymogens (pro-caspases) and become activated through proteolytic cleavage in response to specific stimuli.[3] Based on their function, they are broadly categorized into three groups:
-
Initiator Caspases: (e.g., Caspase-2, -8, -9, -10) These are activated first in response to death signals and are responsible for activating the executioner caspases.
-
Executioner Caspases: (e.g., Caspase-3, -6, -7) Once activated, these caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
-
Inflammatory Caspases: (e.g., Caspase-1, -4, -5, -11 in mice) These caspases are activated within large multi-protein complexes called inflammasomes.[3] Their primary role is not to directly induce apoptosis but to process and activate pro-inflammatory cytokines like IL-1β and IL-18.[5][6] Caspase-1 activation can also lead to a pro-inflammatory form of cell death known as pyroptosis.[6][7]
The overlapping substrate specificities among caspases necessitate the use of highly selective inhibitors to accurately delineate the function of a particular caspase in a given biological context.[8]
This compound: A Profile of an Inflammatory Caspase Inhibitor
This compound is a synthetic, cell-permeable tetrapeptide that acts as a reversible inhibitor of inflammatory caspases.[9] Its peptide sequence (Trp-Glu-His-Asp) is designed to mimic the preferred cleavage site of specific caspases, allowing it to bind to their active site. The C-terminal aldehyde group (-CHO) forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site.
This compound is primarily recognized for its inhibitory activity against:
-
Caspase-1
-
Caspase-4
-
Caspase-5
This specificity makes it a valuable tool for studying inflammasome-mediated inflammatory responses while minimizing interference with the apoptotic machinery.
Comparative Efficacy: this compound vs. Other Key Inhibitors
The choice of inhibitor depends critically on the experimental question. A broad-spectrum inhibitor is useful for determining if any caspase is involved, while a selective inhibitor is required to pinpoint the specific caspase.
Pan-Caspase Inhibitors: The Broad Stroke
-
Z-VAD-FMK (Carbobenzoxy-Val-Ala-Asp-fluoromethylketone): This is perhaps the most widely used caspase inhibitor. As a cell-permeable, irreversible pan-caspase inhibitor, it effectively blocks most caspase activity.[2][10] The fluoromethylketone (FMK) group forms an irreversible covalent bond with the caspase active site.[2]
-
Expertise & Experience: While its broad activity is useful for validating caspase-dependent apoptosis, it comes with a significant caveat. Z-VAD-FMK is not entirely specific to caspases and has been shown to inhibit other cysteine proteases, such as cathepsins.[10] This off-target activity can lead to confounding results, making it crucial to use more specific inhibitors to confirm findings.
-
Executioner Caspase Inhibitors: Targeting Apoptosis
-
Ac-DEVD-CHO (Acetyl-Asp-Glu-Val-Asp-aldehyde): This is a potent, reversible, and highly selective inhibitor of the executioner caspases, particularly Caspase-3 and Caspase-7.[11][12] Its sequence is derived from the cleavage site in PARP, a key substrate of Caspase-3.[4][11]
-
Expertise & Experience: Ac-DEVD-CHO serves as an excellent counterpoint to this compound. In an experiment where this compound inhibits an inflammatory outcome (e.g., IL-1β release) but not apoptotic markers (e.g., PARP cleavage), while Ac-DEVD-CHO does the opposite, it provides strong evidence for the specific involvement of the inflammatory caspase pathway.
-
Inflammatory Caspase Inhibitors: A Direct Comparison
-
Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-aldehyde): Like this compound, this is a reversible aldehyde inhibitor. It is renowned for its high potency and selectivity for Caspase-1.[8][13]
-
Expertise & Experience: Ac-YVAD-CHO is often considered the "gold standard" inhibitor for Caspase-1. Comparing its effects with this compound can help dissect the relative contributions of Caspase-1 versus Caspase-4/5 in a given system, as this compound has broader activity against the inflammatory caspase subfamily.
-
Quantitative Data Summary: Inhibitor Specificity
The efficacy and specificity of an inhibitor are best represented by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes reported values for key inhibitors against a panel of human caspases.
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-7 | Caspase-8 | Caspase-9 |
| This compound | +++ | - | +++ | +++ | - | + | + |
| Ac-YVAD-CHO | ++++ (Kᵢ=0.76 nM)[13] | - (Kᵢ >10,000 nM)[13] | ++ (Kᵢ=163 nM)[13] | ++ (Kᵢ=270 nM)[13] | - (Kᵢ >10,000 nM)[13] | ++ (Kᵢ=970 nM)[13] | ++ (Kᵢ=310 nM)[13] |
| Ac-DEVD-CHO | + (Kᵢ=1.27 nM)*[12] | ++++ (Kᵢ=0.288 nM)[12] | ND | ND | ++++ (Kᵢ=4.48 nM)[12] | +++ (Kᵢ=0.597 nM)[12] | +++ (Kᵢ=1.35 nM)[12] |
| Z-VAD-FMK | +++ | +++ | +++ | +++ | +++ | +++ | +++ |
Table Legend: Potency is represented qualitatively (++++ = very high, - = very low/none) and quantitatively with reported Kᵢ values where available. ND = Not Determined. *Note: The high potency of Ac-DEVD-CHO against Caspase-1 in this specific study highlights the variability that can be seen between different experimental setups and the importance of empirical validation.[12]
Visualizing the Points of Inhibition
Understanding where these inhibitors act within the cellular signaling network is crucial for experimental design and data interpretation.
Caption: Major caspase activation pathways and points of inhibition.
Experimental Protocols for Efficacy Validation
Trustworthiness in research comes from self-validating systems. The following protocols provide a framework for rigorously testing the efficacy and specificity of this compound and other caspase inhibitors.
Protocol 1: In Vitro Caspase Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of a specific caspase in cell lysates, providing a quantitative measure of inhibitor potency (IC₅₀).
Causality: This biochemical approach isolates the enzyme from other cellular processes, ensuring that the observed inhibition is a direct effect on the caspase itself and not due to upstream effects or issues with cell permeability.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells (e.g., THP-1 monocytes for inflammatory caspases) and induce the pathway of interest (e.g., with LPS and Nigericin to activate the NLRP3 inflammasome).
-
Harvest 1-5 x 10⁶ cells and wash with ice-cold PBS.
-
Lyse the cells in a chilled lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA, pH 7.4) on ice for 15 minutes.[14]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Determine the protein concentration using a standard Bradford or BCA assay.
-
-
Inhibitor Incubation:
-
In a 96-well black microplate, add 50-100 µg of cell lysate per well.
-
Add the caspase inhibitor (e.g., this compound) at various concentrations (e.g., a serial dilution from 100 µM to 1 nM). Include a vehicle-only control (e.g., DMSO).
-
Incubate at 37°C for 30 minutes.
-
-
Activity Measurement:
-
Add a caspase-specific fluorogenic substrate. For Caspase-1, a common substrate is Ac-YVAD-AMC. For Caspase-3, Ac-DEVD-AMC is used.[15]
-
Immediately begin reading the fluorescence on a microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC).[15]
-
Take readings every 5 minutes for 1-2 hours at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Normalize the rates to the vehicle control.
-
Plot the normalized activity versus the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Apoptosis and Pyroptosis Detection by Flow Cytometry
This cell-based assay distinguishes between healthy, apoptotic, and necrotic/pyroptotic cells, revealing the downstream biological effect of caspase inhibition.[16][17]
Causality: This method assesses the inhibitor's performance in a live-cell context, accounting for factors like cell permeability and the overall integrity of the cell death pathway. Using Annexin V (detects early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (detects late apoptotic and necrotic cells with compromised membranes) allows for nuanced characterization of cell fate.[17][18]
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density in a 12- or 24-well plate.
-
Pre-incubate the cells with the desired caspase inhibitor (e.g., 50 µM this compound or Ac-DEVD-CHO) or vehicle control for 1-2 hours.
-
Induce cell death. For apoptosis, use an agent like Staurosporine or TNF-α. For pyroptosis, use LPS and Nigericin in THP-1 cells.
-
Incubate for the desired time (e.g., 4-24 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC- or APC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Set up gates to distinguish cell populations:
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic/Pyroptotic Cells: Annexin V-positive / PI-positive
-
-
Caption: Workflow for Annexin V/PI flow cytometry assay.
Conclusion and Best Practices
This compound is a potent and selective tool for investigating the roles of inflammatory caspases-1, -4, and -5. Its efficacy is best understood when compared directly against both broad-spectrum inhibitors like Z-VAD-FMK and highly specific inhibitors targeting other pathways, such as Ac-DEVD-CHO for executioner caspases.
As a senior application scientist, my recommendation is to employ a multi-pronged approach. Always validate inhibitor efficacy using a direct biochemical assay before moving to more complex cellular models. When interpreting cell-based data, the inclusion of appropriate positive and negative controls is non-negotiable. By combining quantitative biochemical data with functional cellular readouts, researchers can confidently and accurately delineate the specific contributions of inflammatory caspases to their biological system of interest.
References
-
Thornberry, N. A., et al. (1992). A novel heterodimeric cysteine protease is required for interleukin-1β processing in monocytes. Nature. [Link]
-
Moore, A., et al. (1995). Apoptosis in CHO cell batch cultures: examination by flow cytometry. Cytotechnology. [Link]
-
Wabnitz, G. H., et al. (2010). Effect of the caspase inhibitors z-VAD.fmk or Ac-DEVD-CHO on cell death induced by calcium ionophore A23187 or calcium channel inhibitor SKF 96365. ResearchGate. [Link]
-
Wang, S., & He, Y. (2024). The protease caspase-1: Activation pathways and functions. PubMed. [Link]
-
Zheng, T. S., & Flavell, R. A. (2012). Caspase Protocols in Mice. PubMed Central. [Link]
-
University of Arizona College of Medicine. Measuring Apoptosis using Annexin V and Flow Cytometry. Flow Cytometry Core Facility. [Link]
-
MP Biomedicals. (2018). Caspase 3 Activity Assay Kit User Manual. MP Biomedicals Website. [Link]
-
Jadhav, A., et al. (2010). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. NIH Probe Reports. [Link]
-
Taramasso, L., et al. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. MDPI. [Link]
-
National Center for Biotechnology Information. (2010). Table 2, IC50 values for selected compounds versus caspase panel. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Wolan, D. W., et al. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors. ACS Pharmacology & Translational Science. [Link]
-
Wikipedia contributors. (2023). Caspase-1. Wikipedia. [Link]
-
Reed, J. C. (2000). Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine. 6th edition. [Link]
-
Promega Corporation. (2023). Caspase 3/7 Activity Protocol. Protocols.io. [Link]
-
Furuya, T., et al. (2007). Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO. PubMed Central. [Link]
-
ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines. ResearchGate. [Link]
-
Bio-Rad Laboratories. Apoptosis Analysis by Flow Cytometry. Bio-Rad Website. [Link]
-
Chen, C. M., et al. (2001). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. PubMed. [Link]
-
Li, Y., et al. (2023). Effects of Z-VaD-Ala-Asp-Fluoromethyl Ketone (Z-VAD-FMK) and Acetyl-Asp-Glu-Val-Asp-Aldehyde(Ac-DEVD-CHO) on Inflammation and Mucus Secretion in Mice Exposed to Cigarette Smoke. PubMed Central. [Link]
-
Cik M., et al. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
ResearchGate. Specificity of chemical caspase inhibitors. ResearchGate. [Link]
-
InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor. InvivoGen Website. [Link]
-
ResearchGate. Caspase-1 activation pathways. ResearchGate. [Link]
-
Creative Bioarray. Caspase Activity Assay. Creative Bioarray Website. [Link]
-
ResearchGate. IC50 values were determined after treatment of CHO cells. ResearchGate. [Link]
-
Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS One. [Link]
-
The Royal Society of Chemistry. Table S2 IC50 values of 50−125 against cancer and normal cell lines. The Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase 1 - Wikipedia [en.wikipedia.org]
- 7. The protease caspase-1: Activation pathways and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotium.com [biotium.com]
- 12. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. mpbio.com [mpbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 18. kumc.edu [kumc.edu]
A Senior Application Scientist's Guide to Inflammasome Inhibition: A Comparative Analysis of Ac-WEHD-CHO
Introduction: The Inflammasome as a Critical Hub of Innate Immunity
The innate immune system relies on a sophisticated network of intracellular sensors to detect danger signals, ranging from invading pathogens to sterile cellular stress. Central to this surveillance system are inflammasomes, large multiprotein complexes that assemble in the cytosol upon sensing these threats.[1][2] Their activation is a critical tipping point, initiating a potent inflammatory response characterized by the maturation of key cytokines and a lytic form of programmed cell death known as pyroptosis.[1][3]
Inflammasome assembly typically involves a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and the effector zymogen, pro-caspase-1.[1] This assembly leads to the proximity-induced auto-activation of caspase-1.[4] Active caspase-1 then acts as a molecular scissor, cleaving its primary substrates: pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[5] Simultaneously, caspase-1 cleaves Gasdermin D (GSDMD), unleashing an N-terminal fragment that oligomerizes to form pores in the plasma membrane, driving pyroptotic cell death and facilitating cytokine release.[4][5][6]
Given their central role in inflammation, dysregulation of inflammasome activity is implicated in a host of diseases, from autoinflammatory syndromes and cardiometabolic disorders to neurodegenerative diseases. This has spurred significant interest in developing specific inhibitors to dissect inflammasome signaling and as potential therapeutic agents. This guide provides an in-depth comparison of the widely-used caspase-1 inhibitor, Ac-WEHD-CHO, with other key classes of inflammasome inhibitors, grounded in experimental data and practical application.
The Canonical Inflammasome Activation Pathway and Points of Inhibition
Understanding the signaling cascade is crucial for selecting the appropriate inhibitor. The canonical pathway can be simplified into a two-signal model, particularly for the well-studied NLRP3 inflammasome.
-
Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs) engage pattern recognition receptors like Toll-like receptors (TLRs). This triggers NF-κB signaling, leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[7][8]
-
Activation (Signal 2): A diverse array of stimuli, such as ATP, crystalline substances, or pore-forming toxins, triggers the assembly of the sensor (e.g., NLRP3) with ASC and pro-caspase-1.[2]
-
Execution: The complex activates caspase-1, which cleaves GSDMD to induce pyroptosis and processes pro-inflammatory cytokines for release.[4]
Different inhibitors target distinct nodes in this pathway, a critical consideration for experimental design.
Caption: Canonical NLRP3 inflammasome pathway with inhibitor targets.
Comparative Analysis of Inflammasome Inhibitors
| Inhibitor | Target(s) | Mechanism of Action | Specificity & Key Considerations |
| This compound | Caspase-1 (primary), Caspase-4, Caspase-5, Caspase-8 | Reversible aldehyde inhibitor. The WEHD sequence mimics the preferred caspase-1 substrate recognition motif.[5][9] | Highly potent for Caspase-1 (Ki = 56 pM) .[9] Its inhibition of Caspase-4/5 means it also blocks the non-canonical inflammasome pathway.[10][11] Useful for confirming general inflammasome/caspase-1-like activity. |
| Z-VAD-FMK | Pan-Caspase | Irreversible fluoromethyl ketone (fmk) inhibitor. Covalently binds to the catalytic cysteine of multiple caspases. | Broad-spectrum , lacks specificity.[12] Often used to demonstrate general caspase dependence but cannot pinpoint a specific caspase. Can have paradoxical, off-target effects.[13] |
| MCC950 | NLRP3 | Small molecule inhibitor that directly binds NLRP3, preventing its ATPase activity and subsequent ASC oligomerization. | Highly specific for the NLRP3 inflammasome . Does not inhibit other inflammasomes (e.g., NLRC4, AIM2). The gold standard for implicating NLRP3 specifically. |
| VX-765 (Pralnacasan) | Caspase-1 (and Caspase-4) | Orally bioavailable prodrug of VRT-043198, a selective, non-peptide caspase-1 inhibitor. | More specific for caspase-1 than many peptide-based inhibitors. Has been evaluated in clinical trials, providing a strong pharmacological tool. |
Experimental Guide: Comparing this compound and MCC950 in an NLRP3 Activation Assay
This section provides a validated workflow to directly compare the efficacy and specificity of this compound (targeting the downstream effector) and MCC950 (targeting the upstream sensor).
Scientific Rationale: By using a specific NLRP3 activator (Nigericin), we create a controlled system. MCC950 serves as a positive control for NLRP3-specific inhibition. This compound is expected to inhibit the outcome (IL-1β release and pyroptosis) because it targets the common executioner, caspase-1. Comparing their dose-responses allows for a direct assessment of potency and confirms the on-target effects in a cellular context. We measure two distinct downstream events—cytokine release (ELISA) and cell death (LDH assay)—to provide a comprehensive, self-validating picture of inflammasome inhibition.
Caption: Experimental workflow for comparing inflammasome inhibitors.
Protocol 1: Inflammasome Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete DMEM (10% FBS, 1% Pen/Strep)
-
LPS (ultrapure, from E. coli 0111:B4)
-
Nigericin
-
This compound (solubilized in DMSO or water)
-
MCC950 (solubilized in DMSO)
-
96-well tissue culture plates
-
Reagents for IL-1β ELISA and LDH Assay
Methodology:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 0.5 - 1 x 10^5 cells/well in 100 µL of complete DMEM. Allow cells to adhere overnight.
-
Priming (Signal 1): Carefully replace the medium with 90 µL of fresh complete DMEM containing 500 ng/mL LPS. Incubate for 3-4 hours at 37°C, 5% CO2.[14]
-
Expertise Note: Priming is essential to ensure sufficient intracellular pools of pro-IL-1β and NLRP3 protein for a robust and measurable activation signal.
-
-
Inhibitor Pre-treatment: Prepare 10X working stocks of this compound, MCC950, and vehicle (DMSO) control in complete DMEM. Add 10 µL of the 10X inhibitor stock to the appropriate wells. Incubate for 30-60 minutes at 37°C.
-
Causality: Pre-incubation allows the inhibitors to enter the cells and engage their respective targets before the activation signal is delivered.
-
-
Activation (Signal 2): Prepare a 10X working stock of Nigericin in complete DMEM. Add 10 µL to each well (final concentration typically 10-20 µM).
-
Controls are critical: Include wells for:
-
Untreated (cells only)
-
LPS only (priming control)
-
LPS + Nigericin (positive activation control)
-
LPS + Nigericin + Vehicle (vehicle control)
-
-
-
Incubation: Incubate for 45-90 minutes at 37°C. The optimal time may vary by cell type and should be determined empirically.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells and debris.[15] Carefully collect 50-80 µL of the cell-free supernatant for analysis.
Protocol 2: IL-1β Quantification by ELISA
Principle: This sandwich ELISA will quantify the amount of mature IL-1β secreted into the supernatant, a direct product of caspase-1 activity.
Abbreviated Methodology (Example):
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for mature human or mouse IL-1β.
-
Sample Incubation: Add 100 µL of standards and collected cell supernatants to the wells. Incubate for 90 minutes at 37°C.[16]
-
Washing: Aspirate and wash the wells 2-3 times with the provided wash buffer.[16]
-
Detection Antibody: Add 100 µL of a biotin-labeled detection antibody. Incubate for 60 minutes at 37°C.[16]
-
Enzyme Conjugate: Wash the plate, then add 100 µL of HRP-Streptavidin conjugate. Incubate for 30 minutes at 37°C.[16]
-
Substrate Development: Wash the plate, then add 90 µL of TMB substrate. Incubate in the dark for 10-20 minutes at 37°C.[16]
-
Stop Reaction: Add 50 µL of stop solution to each well.[16]
-
Readout: Immediately measure the absorbance at 450 nm using a microplate reader. Calculate IL-1β concentrations based on the standard curve.
Protocol 3: Pyroptosis Measurement by LDH Release Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the supernatant upon loss of plasma membrane integrity, a hallmark of pyroptosis.[3][17]
Abbreviated Methodology (Example):
-
Controls: For accurate calculation, lysis controls are required. After the activation step (Protocol 1, step 5), add 10 µL of a 10X Lysis Buffer (e.g., 9% Triton-X100) to a set of LPS-primed, unactivated wells. This represents 100% LDH release.
-
Reaction Setup: Transfer 25-50 µL of your collected supernatants (from Protocol 1, step 6) to a new flat-bottom 96-well plate.[17]
-
Substrate Addition: Add 25-50 µL of the LDH assay substrate mixture to each well.[17]
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light. The reaction should proceed until the 100% lysis wells turn a deep red color.[17]
-
Stop Reaction: Add 50 µL of stop solution.
-
Readout: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
-
Spontaneous Abs: LDH release from LPS-only wells.
-
Maximum Abs: LDH release from lysis buffer wells.
-
Conclusion and Best Practices
The selection of an inflammasome inhibitor is not a one-size-fits-all decision; it must be dictated by the specific scientific question.
-
This compound is an excellent tool for confirming the involvement of caspase-1 or related inflammatory caspases (caspase-4/5) in a biological process. Its high potency makes it a reliable inhibitor of the final execution step of both canonical and non-canonical inflammasome pathways.
-
For researchers aiming to specifically implicate the NLRP3 inflammasome , upstream inhibitors like MCC950 are indispensable. Using MCC950 in parallel with this compound can powerfully delineate the pathway, confirming that a specific NLRP3 signal converges on a caspase-1-dependent outcome.
-
For general caspase inhibition, Z-VAD-FMK remains a widely used, albeit non-specific, control. However, its limitations and potential off-target effects must be carefully considered when interpreting data.
By combining a logical experimental design with a multi-faceted readout approach—assessing both cytokine processing and cell death—researchers can generate robust, high-confidence data. This guide provides the foundational framework for rigorously comparing inflammasome inhibitors and accurately dissecting their role in health and disease.
References
-
National Center for Biotechnology Information (2024). Inflammasome activation: from molecular mechanisms to autoinflammation - PMC. Available at: [Link]
-
Frontiers (2021). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Available at: [Link]
-
Assay Genie (n.d.). Inflammasome Activation Pathways: A Comprehensive Overview. Available at: [Link]
-
Wikipedia (2024). Inflammasome. Available at: [Link]
-
QIAGEN GeneGlobe (n.d.). Inflammasome pathway. Available at: [Link]
-
PubMed (2018). Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1. Available at: [Link]
-
National Center for Biotechnology Information (2011). Caspase-1 recognizes extended cleavage sites in its natural substrates - PubMed. Available at: [Link]
-
National Center for Biotechnology Information (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC. Available at: [Link]
-
National Center for Biotechnology Information (2012). Pyroptosis Induction and Detection - PMC. Available at: [Link]
-
MP Biomedicals (2023). Human IL-1β (Interleukin 1 Beta) ELISA Kit. Available at: [Link]
-
SpringerLink (2013). Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. Available at: [Link]
-
Duke University (2013). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Available at: [Link]
-
ASM Journals (2024). Inflammatory caspase substrate specificities. Available at: [Link]
-
RayBiotech (n.d.). Human IL-1 beta ELISA Kit. Available at: [Link]
-
National Center for Biotechnology Information (2015). Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes - PMC. Available at: [Link]
-
National Center for Biotechnology Information (2020). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC. Available at: [Link]
-
ResearchGate (2020). Human inflammatory caspase-4 and caspase-5, like murine caspase-11,.... Available at: [Link]
-
MDPI (2021). Regulation, Activation and Function of Caspase-11 during Health and Disease. Available at: [Link]
-
PNAS (2021). Discovery of a caspase cleavage motif antibody reveals insights into noncanonical inflammasome function. Available at: [Link]
-
National Center for Biotechnology Information (2017). Inflammasome assays in vitro and in mouse models. Available at: [Link]
-
Frontiers (2021). Caspase-11-Gasdermin D-Mediated Pyroptosis Is Involved in the Pathogenesis of Atherosclerosis. Available at: [Link]
-
ResearchGate (2012). Pathways under caspase-11 control in response to Gram-negative.... Available at: [Link]
-
National Center for Biotechnology Information (2021). A comprehensive guide for studying inflammasome activation and cell death - PMC. Available at: [Link]
-
National Center for Biotechnology Information (2022). Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC. Available at: [Link]
-
PubMed (2007). Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. Available at: [Link]
-
PubMed (2002). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Available at: [Link]
-
SpringerLink (2009). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. Available at: [Link]
-
PubMed (2003). z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species. Available at: [Link]
-
ResearchGate (2008). Effect of the caspase inhibitors z-VAD.fmk or Ac-DEVD-CHO on cell death.... Available at: [Link]
-
PubMed (2001). zVAD-fmk and DEVD-cho induced late mitosis arrest and apoptotic expressions. Available at: [Link]
-
PubMed (2009). Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy. Available at: [Link]
Sources
- 1. Inflammasome - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inflammasome activation: from molecular mechanisms to autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. assaygenie.com [assaygenie.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 11. Human caspase-4 and caspase-5 regulate the one-step non-canonical inflammasome activation in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mpbio.com [mpbio.com]
- 17. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Inflammatory Caspase Inhibitors: Ac-WEHD-CHO vs. Belnacasan (VX-765)
A Technical Guide for Researchers in Inflammation and Drug Discovery
In the intricate landscape of inflammatory signaling, the precise modulation of key enzymatic players is paramount for both elucidating disease mechanisms and developing targeted therapeutics. Among the most critical of these are the inflammatory caspases, particularly caspase-1, which orchestrates the maturation of potent pro-inflammatory cytokines IL-1β and IL-18. The inhibition of this cascade is a focal point of research in a multitude of inflammatory disorders. This guide provides a comprehensive, side-by-side comparison of two widely utilized caspase-1 inhibitors: the tetrapeptide aldehyde Ac-WEHD-CHO and the clinical candidate Belnacasan (VX-765).
This analysis moves beyond a simple cataloging of features, offering a deep dive into their respective mechanisms, specificities, and practical applications. We will explore the nuances of a reversible, peptide-based inhibitor ideal for in vitro studies versus an orally bioavailable prodrug designed for in vivo and clinical investigation. This guide is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate tool to interrogate the inflammasome pathway.
Unveiling the Inhibitors: A Tale of Two Molecules
This compound is a synthetic tetrapeptide aldehyde that acts as a potent, reversible inhibitor of caspase-1.[1][2] Its sequence, Ac-Trp-Glu-His-Asp-CHO, is designed to mimic the optimal caspase-1 recognition motif, allowing it to bind to the enzyme's active site.[3] The aldehyde functional group forms a reversible covalent bond with the catalytic cysteine residue of the caspase, effectively blocking its proteolytic activity.
Belnacasan (VX-765) , on the other hand, is a more complex molecule developed for therapeutic applications.[4][5] It is an orally bioavailable prodrug that is rapidly metabolized in the body to its active form, VRT-043198.[4][6][7][8] VRT-043198 is a potent and selective inhibitor of the caspase-1 subfamily.[7][8][9] Belnacasan's design as a prodrug enhances its pharmacokinetic properties, allowing for systemic administration and investigation in preclinical and clinical settings.[4][6][10]
The Inflammasome Signaling Pathway: The Battlefield of Inhibition
To fully appreciate the utility of these inhibitors, it is crucial to understand the context in which they operate. The inflammasome is a multi-protein complex that, upon activation by various danger signals, triggers the activation of caspase-1.[11][12][13] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation.[14][15] Both this compound and the active form of Belnacasan exert their effects by directly targeting caspase-1 within this pathway, thereby preventing cytokine maturation and downstream inflammatory responses.
Figure 1: Simplified diagram of the NLRP3 inflammasome signaling pathway and the point of intervention for this compound and Belnacasan's active metabolite.
Comparative Analysis: Key Differentiators
| Feature | This compound | Belnacasan (VX-765) |
| Chemical Nature | Tetrapeptide aldehyde | Dipeptide prodrug |
| Active Form | This compound | VRT-043198 |
| Mechanism of Action | Reversible covalent inhibitor of the caspase active site | Prodrug converted to a reversible covalent inhibitor (VRT-043198) |
| Primary Target | Caspase-1 | Caspase-1 subfamily (Caspase-1 and Caspase-4)[6][7][8][9] |
| Potency (Ki) | ~56 pM for Caspase-1[1] | ~0.8 nM for Caspase-1 (VRT-043198)[7][8][9] |
| Cell Permeability | Cell permeable[2] | Orally bioavailable prodrug design for systemic delivery[4][7] |
| In Vitro Applications | Ideal for cell-based assays and biochemical studies | Can be used, but this compound is often preferred for directness |
| In Vivo Applications | Limited due to potential instability and poor pharmacokinetics | Designed for in vivo studies and has undergone clinical trials[4][6][16] |
| Selectivity | Primarily targets Caspase-1, but can also inhibit Caspase-4, -5, and -8 at higher concentrations.[1][2] | VRT-043198 is highly selective for the Caspase-1 subfamily over other caspases.[17] |
Experimental Deep Dive: A Protocol for Assessing Caspase-1 Activity
A common application for these inhibitors is to measure their effect on caspase-1 activity in a cellular context. The following is a detailed protocol for a fluorometric caspase-1 activity assay in cell lysates, a robust method to quantify the inhibitory potential of compounds like this compound and Belnacasan.
Objective: To measure the inhibitory effect of this compound and Belnacasan on LPS- and ATP-induced caspase-1 activity in macrophages.
Materials:
-
THP-1 human monocytic cell line
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
This compound
-
Belnacasan (VX-765)
-
Cell lysis buffer
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)
-
Assay buffer
-
96-well black microplate
-
Fluorometer
Figure 2: Workflow for the fluorometric caspase-1 activity assay.
Step-by-Step Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in appropriate media.
-
Seed cells in a 6-well plate and differentiate into macrophage-like cells by treating with PMA for 24-48 hours.
-
-
Priming and Inhibition:
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 4 hours to induce pro-IL-1β and NLRP3 expression.
-
Pre-incubate the cells with varying concentrations of this compound or Belnacasan for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Inflammasome Activation:
-
Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome and subsequent caspase-1 activation.
-
-
Cell Lysis:
-
Carefully collect the cells and wash with cold PBS.
-
Lyse the cells with a suitable cell lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the cytosolic proteins.
-
-
Caspase-1 Activity Assay:
-
In a 96-well black microplate, add a defined amount of cell lysate to each well.
-
Add the caspase-1 fluorogenic substrate (Ac-YVAD-AMC) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC) at regular intervals or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer and substrate only).
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value for each compound.
-
Concluding Remarks for the Informed Researcher
The choice between this compound and Belnacasan (VX-765) is fundamentally guided by the experimental objective. This compound stands out as a highly potent and specific tool for dissecting the intricacies of the inflammasome pathway in in vitro systems. Its direct action and well-characterized properties make it an excellent choice for biochemical and cell-based assays.
Conversely, Belnacasan's design as an orally bioavailable prodrug makes it the superior candidate for in vivo studies and for exploring the therapeutic potential of caspase-1 inhibition in preclinical models of inflammatory diseases.[18][19][20] Its progression into clinical trials, despite subsequent termination for some indications due to toxicity concerns, underscores its systemic activity and relevance to drug development.[16]
Ultimately, a comprehensive understanding of the distinct attributes of these two inhibitors will enable researchers to design more precise experiments, generate more reliable data, and contribute to the advancement of knowledge in the field of inflammation research.
References
-
VX-765 - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]
-
Belnacasan. (2023, December 29). In Wikipedia. Retrieved from [Link]
-
Inflammasome Signaling Pathway. (n.d.). Boster Biological Technology. Retrieved from [Link]
-
The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. (2021, March 25). Frontiers in Immunology. Retrieved from [Link]
-
Inflammasome pathway. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]
-
Identification of Specific Tethered Inhibitors for Caspase-5. (2014, October 29). PLoS ONE. Retrieved from [Link]
-
Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. (2018). Digital Commons@DePaul. Retrieved from [Link]
-
Vertex Announces Completion of Phase 2 Study of VX-765 in People with Epilepsy who did not Respond to Previous Treatment. (2011, March 10). Vertex Pharmaceuticals. Retrieved from [Link]
-
ICE/Caspase-1 inhibitors as novel anti-inflammatory drugs. (2002). Current Opinion in Investigational Drugs. Retrieved from [Link]
-
Caspase 4 Inhibitors. (n.d.). Biocompare. Retrieved from [Link]
-
Caspases activity assay procedures. (2024). ScienceDirect. Retrieved from [Link]
-
VX 765. (n.d.). PubChem. Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
What are caspase 1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (2023, March 24). JoVE. Retrieved from [Link]
-
Which is the best protocol for caspase-3 activity detection in vitro? (2014, November 28). ResearchGate. Retrieved from [Link]
-
A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. (2018, August 6). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Caspase Substrates and Inhibitors. (2012, October 1). Cold Spring Harbor Perspectives in Biology. Retrieved from [Link]
-
Caspase Inhibitors: A Pharmaceutical Industry Perspective. (2019, August 7). Trends in Pharmacological Sciences. Retrieved from [Link]
-
A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. (2018, August 23). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice. (2016, January 8). Clinical and Experimental Rheumatology. Retrieved from [Link]
-
Computational research of Belnacasan and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury. (2022, February 22). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
A long way to go: caspase inhibitors in clinical use. (2021, October 15). Cell Death & Disease. Retrieved from [Link]
-
The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice. (2023, February 17). eLife. Retrieved from [Link]
-
VX-765 | Caspase-1 inhibitor. (n.d.). InvivoGen. Retrieved from [Link]
-
Novel Promoters Derived from Chinese Hamster Ovary Cells via In Silico and In Vitro Analysis. (2019, July). Biotechnology Journal. Retrieved from [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Belnacasan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Belnacasan (VX-765) | Caspase inhibitor | CAS 273404-37-8 | Prodrug of VRT-043198 | Buy Belnacasan (VX 765) from Supplier InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 12. bosterbio.com [bosterbio.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 15. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. axonmedchem.com [axonmedchem.com]
- 18. Effects and mechanisms of potent caspase-1 inhibitor VX765 treatment on collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Computational research of Belnacasan and new Caspase-1 inhibitor on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Caspase-1 Inhibition by Ac-WEHD-CHO with Western Blot
In the intricate landscape of inflammatory research, caspase-1 stands as a central executioner. Its activation within multiprotein complexes known as inflammasomes triggers the maturation of potent pro-inflammatory cytokines and initiates a lytic form of cell death termed pyroptosis.[1][2][3] Given its pivotal role, the precise validation of caspase-1 inhibitors is paramount for the development of novel therapeutics targeting a host of inflammatory diseases.[4] Among the tools available, the peptide aldehyde Ac-WEHD-CHO is a highly potent and selective reversible inhibitor of caspase-1, making it a valuable research compound.[5][6]
This guide provides an in-depth, experience-driven protocol for validating the inhibitory effect of this compound on caspase-1 activation using western blotting. This technique offers a direct, visual readout of the inhibitor's efficacy by monitoring the proteolytic processing of pro-caspase-1 into its active subunits.[7][8][9] We will delve into the causality behind experimental choices, ensuring a self-validating system that yields trustworthy and publishable data.
The Central Role of Caspase-1 Cleavage in Inflammation
Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1, with a molecular weight of approximately 45-50 kDa.[10][11] Upon activation of an inflammasome, such as the well-characterized NLRP3 inflammasome, pro-caspase-1 is recruited and undergoes autoproteolytic cleavage.[1][12][13] This process generates the active form of the enzyme, a heterotetramer composed of two p20 and two p10 subunits.[3][11] The appearance of these cleaved fragments, particularly the p20 subunit, is a hallmark of caspase-1 activation.[11][14]
The inhibitor this compound is designed to mimic the preferred cleavage site of caspase-1 (WEHD) and thereby competitively blocks the enzyme's active site.[5][6] A successful inhibition experiment will, therefore, demonstrate a reduction in the levels of the cleaved p20 subunit in the presence of this compound, even under conditions that would normally trigger robust caspase-1 activation.
Visualizing the Pathway and Experimental Design
To effectively validate this compound, a well-controlled experiment is essential. The following diagrams illustrate the signaling pathway leading to caspase-1 activation and the overarching experimental workflow for its validation.
Caption: Step-by-step workflow for western blot validation of caspase-1 inhibition.
Experimental Protocol: A Self-Validating System
This protocol is designed for use with bone marrow-derived macrophages (BMDMs), a common model for studying inflammasomes, but can be adapted for other relevant cell types like THP-1 monocytes.
Materials:
-
Cell culture reagents (DMEM, FBS, P/S)
-
LPS (Lipopolysaccharide)
-
Nigericin
-
This compound (and a vehicle control, e.g., DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-Caspase-1 (recognizing both pro- and cleaved forms) [10][11][15]* Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Step-by-Step Methodology:
-
Cell Culture and Priming (Signal 1):
-
Inhibitor and Stimulus Treatment (Signal 2):
-
Pre-treat the designated wells with this compound (e.g., 20-50 µM) or vehicle control for 30-60 minutes.
-
Add the NLRP3 activator, Nigericin (e.g., 10-20 µM), to the appropriate wells for the specified time (e.g., 1-2 hours). Nigericin is a potassium ionophore that causes K+ efflux, a common trigger for NLRP3 activation. [2][12] * Experimental Groups:
-
Untreated Control
-
LPS only
-
LPS + Nigericin
-
LPS + this compound + Nigericin
-
-
-
Sample Collection and Preparation:
-
Carefully collect the cell culture supernatant from each well. This is important because active caspase-1 is often secreted from the cell. [7] * Lyse the adherent cells directly in the well with ice-cold RIPA buffer containing protease inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Determine the protein concentration of the cell lysates using a BCA assay to ensure equal protein loading.
-
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) from the cell lysates and equal volumes of the supernatant into the wells of an SDS-PAGE gel (a 12-15% gel is recommended to resolve the p20 subunit).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-caspase-1 antibody overnight at 4°C. Choose an antibody validated to detect both the pro-form (~48 kDa) and the cleaved p20 subunit (~20 kDa). [7][11] * Wash the membrane thoroughly with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the lysate blot with a loading control antibody (e.g., β-actin) to confirm equal loading.
-
Interpreting the Results: The Visual Proof of Inhibition
The resulting western blot provides a clear, semi-quantitative assessment of this compound's efficacy.
| Treatment Group | Pro-Caspase-1 (~48 kDa) | Cleaved Caspase-1 p20 (~20 kDa) | Interpretation |
| LPS only | Present | Absent/Very Low | Baseline expression, no activation. |
| LPS + Nigericin | Decreased | Strong Band | Robust inflammasome activation and caspase-1 cleavage. |
| LPS + this compound + Nigericin | Present | Absent/Strongly Reduced | This compound effectively inhibits nigericin-induced caspase-1 cleavage. |
Expected Outcome: In the "LPS + Nigericin" lane, you should observe a significant decrease in the band intensity of pro-caspase-1 and a corresponding strong appearance of the p20 subunit band. [9]Conversely, in the "LPS + this compound + Nigericin" lane, the p20 band should be significantly fainter or completely absent, while the pro-caspase-1 band remains prominent. This directly demonstrates that the inhibitor has prevented the autoproteolytic activation of caspase-1.
Comparison with Alternative Methods
While western blotting is a gold standard for visualizing protein cleavage, other methods can complement your findings.
-
Caspase Activity Assays: Fluorometric or colorimetric assays using substrates like Z-YVAD-AFC or Z-WEHD-pNA can quantify enzymatic activity. [16][17]These are often higher-throughput but do not directly visualize the protein cleavage event. This compound should reduce the signal in these assays.
-
ELISA for IL-1β: Measuring the concentration of mature IL-1β in the supernatant provides a downstream functional readout of caspase-1 activity. [8]Inhibition of caspase-1 by this compound should lead to a significant reduction in secreted IL-1β.
-
Pyroptosis Assays: Measuring LDH release or using live-cell imaging with dyes like propidium iodide can quantify cell death. Effective caspase-1 inhibition should reduce pyroptosis.
The key advantage of the western blot is that it provides direct, mechanistic evidence of inhibitor action at the level of caspase-1 processing, which is upstream of cytokine release and cell death. [7][18]
Conclusion: Ensuring Trustworthiness and Authoritative Grounding
Validating a caspase-1 inhibitor like this compound requires a rigorous and well-controlled experimental design. The western blot method, when performed with the appropriate controls and antibodies, offers an unambiguous visual confirmation of the inhibitor's ability to prevent the proteolytic cleavage of pro-caspase-1. By demonstrating a clear reduction in the active p20 subunit, researchers can confidently assert the efficacy of their inhibitory compound. This direct evidence is crucial for building a solid foundation for further studies in the complex and promising field of inflammatory disease research.
References
-
The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]
-
The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. [Link]
-
Mechanism and regulation of NLRP3 inflammasome activation. Journal of Autoimmunity. [Link]
-
The Signaling Pathways Regulating NLRP3 Inflammasome Activation. International Journal of Molecular Sciences. [Link]
-
NLRP3 inflammasome activation is divided into three pathways. ResearchGate. [Link]
-
Caspase 1 Antibodies. Antibodies-Online. [Link]
-
Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. The Journal of Experimental Medicine. [Link]
-
Assessing Caspase-1 Activation. ResearchGate. [Link]
-
Assessing Caspase-1 Activation. PubMed. [Link]
-
Caspase-1: Past and Future of this Major Player in Cell Death and Inflammation. DergiPark. [Link]
-
Immunoprecipitation and Western Blotting of Caspase-1p10/p20?. ResearchGate. [Link]
-
Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
Evaluation of Caspase Activation to Assess Innate Immune Cell Death. Journal of Visualized Experiments. [Link]
-
The intricate biophysical puzzle of caspase-1 activation. Biophysical Chemistry. [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Immunoblotting for Active Caspase-1. ResearchGate. [Link]
-
Determining the Requirement of Caspase-1 Catalytic Activity for Inflammasome-Induced Unconventional Secretion of IL-1 and Cell Death. mediaTUM. [Link]
-
Heterologous expression of human pro-inflammatory Caspase-1 in Saccharomyces cerevisiae and comparison to pro-apoptotic Caspase-8. bioRxiv. [Link]
-
Caspase-Glo® 1 Inflammasome Assay. Promega. [Link]
-
Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Digital Commons@DePaul. [Link]
-
Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. PubMed. [Link]
-
Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. PubMed. [Link]
-
A long way to go: caspase inhibitors in clinical use. Cell Death & Disease. [Link]
-
Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. [Link]
-
The potential for caspases in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. Journal of Pharmacological and Toxicological Methods. [Link]
Sources
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. Caspase-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Caspase 1 Antibodies | Invitrogen [thermofisher.com]
- 16. scbt.com [scbt.com]
- 17. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Ac-WEHD-CHO with Other Caspases
Introduction: The Critical Role of Specificity in Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central regulators of apoptosis and inflammation.[1] Their precise control is paramount for cellular homeostasis, and dysregulation is implicated in numerous diseases. Small molecule inhibitors are invaluable tools for dissecting caspase signaling pathways and represent promising therapeutic leads. However, the utility of an inhibitor is dictated by its specificity. An inhibitor that cross-reacts with multiple caspases can yield ambiguous results and potential off-target effects.
This guide provides an in-depth comparison of the caspase inhibitor Ac-WEHD-CHO, focusing on its cross-reactivity profile against other key caspases. We will compare its performance with well-characterized alternatives, provide the experimental framework for validating these claims in your own lab, and offer insights into selecting the appropriate inhibitor for your research needs.
This compound is a reversible, cell-permeable tetrapeptide inhibitor designed to target the WEHD recognition motif.[2][3] This sequence is preferentially cleaved by inflammatory caspases, establishing this compound as a potent inhibitor of caspase-1, caspase-4, and caspase-5 .[2][4] Its aldehyde (-CHO) functional group forms a reversible covalent bond with the active site cysteine of the caspase, allowing for temporary and controlled inhibition.
Comparative Specificity Profile of Caspase Inhibitors
To understand the experimental utility of this compound, it is essential to compare its specificity against other commonly used caspase inhibitors. The ideal inhibitor blocks its intended target with high potency (low Ki or IC50 value) while showing significantly less activity against other related enzymes.
The table below summarizes the known inhibitory profiles of this compound and two other benchmark inhibitors: Ac-DEVD-CHO, a classic executioner caspase inhibitor, and Z-VAD-FMK, a broad-spectrum, irreversible pan-caspase inhibitor.[5][6][7]
| Caspase | This compound | Ac-DEVD-CHO (Ki value) | Z-VAD-FMK |
| Caspase-1 | Primary Target [2] | 18 nM[8] | Potent Inhibitor[5][6] |
| Caspase-2 | Low / No Activity | 1.71 µM (1710 nM)[8] | Weak / No Inhibition[5][6] |
| Caspase-3 | Low / No Activity | 0.23 nM [8] | Potent Inhibitor[5][6] |
| Caspase-4 | Primary Target [2] | 132 nM[8] | Potent Inhibitor[5] |
| Caspase-5 | Primary Target [2] | 205 nM[8] | Potent Inhibitor[5] |
| Caspase-6 | Low / No Activity | 31 nM[8] | Potent Inhibitor[5][6] |
| Caspase-7 | Weak Interaction*[9] | 1.6 nM [8] | Potent Inhibitor[5][6] |
| Caspase-8 | Low / No Activity | 0.92 nM[8] | Potent Inhibitor[5][6] |
| Caspase-9 | Low / No Activity | 60 nM[8] | Potent Inhibitor[5][6] |
| Caspase-10 | Low / No Activity | 12 nM[8] | Potent Inhibitor[5][6] |
*A crystal structure of this compound in complex with caspase-7 exists, indicating a physical interaction, but it is not considered a primary target.[9]
Scientist's Insights: Interpreting the Data
-
This compound demonstrates clear specificity for the inflammatory caspases (Group I). Its primary utility lies in studies of the inflammasome, pyroptosis, and the processing of pro-inflammatory cytokines like IL-1β and IL-18.[10]
-
Ac-DEVD-CHO , while known as a "caspase-3 inhibitor," shows potent, low-nanomolar inhibition of several other caspases, including caspase-7, -8, and -10.[8][11] This highlights a crucial point: nominal specificity can be misleading.[12] While excellent for inducing a general apoptotic block downstream, attributing effects solely to caspase-3 inhibition requires caution.
-
Z-VAD-FMK is the tool of choice for determining if a cellular process is caspase-dependent at all.[1][7] Its irreversible binding via a fluoromethylketone (FMK) group provides a potent and lasting blockade of most caspases.[4][5] However, its broad activity makes it unsuitable for identifying the specific caspases involved.
Visualizing Caspase Pathways and Inhibitor Targets
To contextualize the action of these inhibitors, it is helpful to visualize the caspase signaling cascades. Caspases are broadly categorized as initiators (caspase-2, -8, -9, -10), which respond to upstream signals, and executioners (caspase-3, -6, -7), which carry out the demolition of the cell. Inflammatory caspases (caspase-1, -4, -5) form a distinct branch primarily involved in immune responses.
Caption: Workflow for determining caspase inhibitor IC50 values.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 1X Assay Buffer and supplement with DTT to a final concentration of 5-10 mM immediately before use. DTT is essential for maintaining the reduced state of the caspase's active site cysteine.
-
Prepare a 2X serial dilution of your inhibitor (e.g., this compound) in 1X Assay Buffer. Include a vehicle-only control (e.g., DMSO).
-
Dilute recombinant caspases and fluorogenic substrates to their optimal working concentrations in 1X Assay Buffer, as determined by preliminary experiments.
-
-
Assay Plate Setup:
-
In a 96-well black plate, add 50 µL of the appropriate serially diluted inhibitor to each well.
-
Add 25 µL of diluted recombinant caspase to each well.
-
Scientist's Note: It is critical to add the enzyme to the inhibitor before the substrate. This pre-incubation step ensures that the inhibitor has sufficient time to bind to its target in the absence of competition from the substrate, leading to more accurate potency measurements.
-
-
Pre-incubation:
-
Mix the plate gently and incubate at 37°C for 15-30 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the corresponding 4X fluorogenic substrate to all wells.
-
Immediately place the plate into a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., Ex: 380nm, Em: 460nm) kinetically, taking readings every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the vehicle control: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Self-Validation: Comparing the IC50 values across a panel of different caspases will experimentally confirm the specificity and cross-reactivity profile of your inhibitor.
-
Conclusion and Recommendations
The selection of a caspase inhibitor is a critical decision that directly impacts experimental outcomes. This compound is a highly valuable tool for specifically interrogating the function of inflammatory caspases-1, -4, and -5. Its reversible nature and focused target profile make it superior to broad-spectrum inhibitors when studying inflammasome activation and pyroptosis.
References
-
Creative Bioarray. Caspase Activity Assay. (URL: [Link])
-
PubMed Central, NIH. Caspase Protocols in Mice. (URL: [Link])
-
JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. (URL: [Link])
-
InvivoGen. Z-VAD-FMK - Pan-Caspase inhibitor. (URL: [Link])
-
PubMed Central, NIH. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. (URL: [Link])
-
Network of Cancer Research. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. (URL: [Link])
-
PubMed Central. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO. (URL: [Link])
-
Cell Biologics Inc. Caspase-3 Fluorometric Assay Kit. (URL: [Link])
-
PubMed. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. (URL: [Link])
-
Wiley Online Library. Characterization of caspase-2 inhibitors based on specific sites of caspase-2-mediated proteolysis. (URL: [Link])
-
RCSB PDB. 2QLJ: Crystal Structure of Caspase-7 with Inhibitor this compound. (URL: [Link])
-
PubMed. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. (URL: [Link])
-
PubMed. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. (URL: [Link])
-
ACS Publications. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. (URL: [Link])
-
RCSB PDB. 2H5I: Crystal structure of caspase-3 with inhibitor Ac-DEVD-Cho. (URL: [Link])
Sources
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. z-wehd-fmk.com [z-wehd-fmk.com]
- 5. invivogen.com [invivogen.com]
- 6. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rcsb.org [rcsb.org]
- 10. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Caspase-1 Inhibitors: A Comparative Review
For: Researchers, scientists, and drug development professionals.
Introduction: The Central Role of Caspase-1 in Inflammation
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical initiator of the inflammatory response.[1][2] As a cysteine-aspartic protease, its primary role is to process the inactive precursors of two potent pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, active forms.[1][3] This activation is a tightly regulated process occurring within a multi-protein complex called the inflammasome.[4][5] The inflammasome assembles in response to a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), signaling the presence of infection or cellular stress.[4][5] Beyond cytokine activation, caspase-1 also triggers a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.[1][6] Given its central role in orchestrating inflammation, dysregulation of caspase-1 activity is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][7]
This guide provides a comparative analysis of prominent caspase-1 inhibitors, offering a technical deep-dive into their mechanisms, selectivity, and supporting experimental data. We will explore key compounds that have been pivotal in caspase-1 research and clinical investigation, providing researchers with the insights needed to select the appropriate inhibitor for their studies and offering a perspective for those in the drug development field.
The Caspase-1 Signaling Pathway: A Point of Intervention
Understanding the caspase-1 signaling cascade is fundamental to appreciating the mechanism of action of its inhibitors. The pathway can be broadly summarized in two steps: a priming signal and an activation signal.
Caption: Figure 1: The canonical NLRP3 inflammasome activation pathway leading to caspase-1 activation and subsequent inflammatory responses. Caspase-1 inhibitors directly target the active enzyme.
Comparative Analysis of Key Caspase-1 Inhibitors
A variety of caspase-1 inhibitors have been developed, ranging from peptide-based molecules to small molecule drugs. This section will compare three of the most well-characterized inhibitors: Belnacasan (VX-765), Pralnacasan (VX-740), and the pan-caspase inhibitor Emricasan (IDN-6556).
Mechanism of Action
The primary mechanism of action for most caspase-1 inhibitors is the direct binding to the active site of the enzyme, thereby preventing the cleavage of its substrates.[8] These inhibitors can be broadly categorized as either reversible or irreversible.
-
Belnacasan (VX-765) and Pralnacasan (VX-740) are both prodrugs that are converted to their active forms in the body.[2][9] They act as reversible, covalent inhibitors of caspase-1.[8]
-
Emricasan (IDN-6556) , in contrast, is an irreversible pan-caspase inhibitor , meaning it covalently binds to the active site of a broad range of caspases, not just caspase-1.[2][10]
Potency and Selectivity: A Head-to-Head Look
The potency and selectivity of an inhibitor are critical parameters that determine its utility and potential for off-target effects. The following table summarizes the inhibitory activity (IC50 values) of the active form of VX-765 (VRT-043198) and a related potent inhibitor, ML132, against a panel of caspases.
| Inhibitor | Caspase-1 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-4 IC50 (nM) | Caspase-5 IC50 (nM) | Caspase-6 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) | Caspase-9 IC50 (nM) | Caspase-10 IC50 (nM) |
| VRT-043198 (active form of VX-765) | 0.204 | >10000 | 14.5 | 10.6 | >10000 | >10000 | 3.3 | 5.07 | 66.5 |
| ML132 | 0.023 | >10000 | 13.8 | 3.60 | >10000 | >10000 | 25.2 | 2.17 | 89.7 |
Data compiled from a study by the NIH Molecular Libraries Program.[1][11]
Analysis of the Data:
-
Potency: Both VRT-043198 and ML132 demonstrate sub-nanomolar potency against caspase-1, highlighting their highly effective inhibition of the target enzyme.[1][11]
-
Selectivity: VRT-043198, the active metabolite of VX-765, exhibits excellent selectivity for caspase-1 over the executioner caspases-3, -6, and -7.[1][11] However, it does show some activity against other inflammatory caspases (-4 and -5) and initiator caspases (-8 and -9).[1][11] ML132 shows a similar selectivity profile with even greater potency for caspase-1.[1]
-
Pralnacasan (VX-740) , a precursor to VX-765, also demonstrates high potency and selectivity for caspase-1.[2]
-
Emricasan (IDN-6556) is a pan-caspase inhibitor, meaning it is not selective for caspase-1 and will inhibit a broader range of caspases involved in apoptosis.[2][10] This lack of selectivity can be advantageous in certain therapeutic contexts where broad-spectrum caspase inhibition is desired, but it also carries a higher risk of off-target effects.
Experimental Protocols for Evaluating Caspase-1 Inhibitors
To rigorously assess the efficacy and mechanism of a caspase-1 inhibitor, a series of well-defined in vitro and cellular assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow
A logical workflow for evaluating a novel caspase-1 inhibitor is crucial for generating robust and interpretable data.
Caption: Figure 2: A streamlined workflow for the comprehensive evaluation of a novel caspase-1 inhibitor, from initial in vitro characterization to in vivo efficacy studies.
Protocol 1: In Vitro Caspase-1 Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified caspase-1 and is the primary method for determining the IC50 of an inhibitor.
Principle: The assay utilizes a fluorogenic substrate, Ac-YVAD-AFC, which is specifically cleaved by caspase-1.[12][13] Upon cleavage, the AFC (7-amino-4-trifluoromethylcoumarin) molecule is released and fluoresces, with the intensity of fluorescence being directly proportional to caspase-1 activity.[12][13]
Materials:
-
Recombinant human caspase-1
-
Caspase-1 substrate: Ac-YVAD-AFC
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
-
Test inhibitor compounds
Procedure:
-
Prepare Reagents:
-
Dilute recombinant caspase-1 to the desired concentration in assay buffer.
-
Prepare a stock solution of the inhibitor in DMSO and then serially dilute it in assay buffer to create a range of concentrations.
-
Prepare the substrate solution in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the diluted caspase-1 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the caspase-1 substrate to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence at Ex/Em = 400/505 nm every 1-2 minutes for 30-60 minutes in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: IL-1β Release Assay (ELISA)
This cellular assay measures the ability of an inhibitor to block the release of mature IL-1β from inflammasome-activated cells.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IL-1β secreted into the cell culture supernatant.[14][15]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
LPS (Lipopolysaccharide) for priming (Signal 1)
-
Nigericin or ATP for inflammasome activation (Signal 2)
-
Test inhibitor compounds
-
Human IL-1β ELISA kit
-
96-well cell culture plate
-
Microplate reader (450 nm)
Procedure:
-
Cell Culture and Differentiation:
-
Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
-
Inhibitor Treatment and Priming:
-
Remove the PMA-containing medium and replace it with fresh medium containing the test inhibitor at various concentrations. Incubate for 1 hour.
-
Prime the cells by adding LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.
-
-
Inflammasome Activation:
-
Activate the inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) and incubate for 1-2 hours.
-
-
Sample Collection:
-
Centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant for IL-1β measurement.
-
-
ELISA:
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-1β provided in the kit.
-
Calculate the concentration of IL-1β in each sample.
-
Plot the percentage of IL-1β inhibition versus the inhibitor concentration to determine the EC50 value.
-
Protocol 3: Pyroptosis Assessment (LDH Release Assay)
This assay quantifies cell death due to pyroptosis by measuring the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell lysis.[16][17]
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.[17]
Materials:
-
Cells and reagents for inflammasome activation (as in Protocol 2)
-
LDH cytotoxicity assay kit
-
96-well cell culture plate
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Treatment:
-
Follow the same procedure for cell culture, differentiation, inhibitor treatment, priming, and inflammasome activation as described in the IL-1β release assay (Protocol 2).
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate to pellet any remaining cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate for the LDH assay.
-
-
LDH Assay:
-
Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. This typically involves adding a reaction mixture and incubating for a set period before measuring the absorbance.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent).
-
Calculate the percentage of cytotoxicity for each treatment condition.
-
Plot the percentage of pyroptosis inhibition versus the inhibitor concentration.
-
Conclusion and Future Perspectives
The development of potent and selective caspase-1 inhibitors has provided invaluable tools for dissecting the intricate role of the inflammasome in health and disease. Compounds like Belnacasan (VX-765) and Pralnacasan (VX-740) have demonstrated the therapeutic potential of targeting this pathway, although clinical success has been challenging to achieve.[9] The pan-caspase inhibitor Emricasan (IDN-6556) offers a different therapeutic strategy by targeting a broader range of caspases.
For researchers, the choice of inhibitor will depend on the specific experimental question. For studies focused specifically on the role of caspase-1, a highly selective inhibitor like VX-765 is preferable. In contrast, if the goal is to induce a more general anti-apoptotic effect, a pan-caspase inhibitor like Emricasan may be more appropriate.
The future of caspase-1 inhibitor development will likely focus on improving selectivity, pharmacokinetic properties, and identifying patient populations most likely to benefit from this therapeutic approach. As our understanding of the inflammasome's role in various pathologies continues to grow, so too will the opportunities for targeted interventions that modulate its activity.
References
-
Belnacasan - Wikipedia. Available from: [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - NCBI. Available from: [Link]
-
A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC - NIH. Available from: [Link]
-
Activation of caspase-1 and its role in the initiation of inflammation.... - ResearchGate. Available from: [Link]
-
Inflammasome Signaling Pathway - Creative Diagnostics. Available from: [Link]
-
Composition of the Caspase-1 Inflammasomes and Signaling. TLRmediated... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Elabscience® Mouse IL-1β(Interleukin 1 Beta) ELISA Kit. Available from: [Link]
-
A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - NIH. Available from: [Link]
-
Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]
-
Biomaterials Functionalized with Inflammasome Inhibitors - Premises and Perspectives. Available from: [Link]
-
ELISA Kit for Interleukin 1 Beta (IL1b) - Cloud-Clone. Available from: [Link]
-
LDH cytotoxicity assay - Protocols.io. Available from: [Link]
-
Human IL-1β (Interleukin 1 Beta) ELISA Kit - MP Biomedicals. Available from: [Link]
-
Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity. Available from: [Link]
-
Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PubMed Central. Available from: [Link]
-
Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed. Available from: [Link]
-
Summary of caspase inhibitor IC50 values for data depicted in figures... - ResearchGate. Available from: [Link]
-
Inhibiting caspase-1 activity alleviated acute inflammatory responses... - ResearchGate. Available from: [Link]
-
Comparison of the caspase-1 active site in active-and... - ResearchGate. Available from: [Link]
-
NSAIDs are Caspase Inhibitors - PMC - PubMed Central. Available from: [Link]
-
Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC. Available from: [Link]
-
(PDF) A bioluminescent caspase-1 activity assay rapidly monitors inflammasome activation in cells - ResearchGate. Available from: [Link]
-
Ac-Tyr-Val-Ala-Asp-AFC (Ac-YVAD-AFC) - UBPBio. Available from: [Link]
-
Caspase Substrates and Inhibitors - PMC - NIH. Available from: [Link]
-
A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) Assessing Caspase-1 Activation - ResearchGate. Available from: [Link]
-
VX-765 - Alzheimer's Drug Discovery Foundation. Available from: [Link]
-
Belnacasan - Wikipedia. Available from: [Link]
-
Assessing Caspase-1 Activation - PubMed. Available from: [Link]
Sources
- 1. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Belnacasan - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. abcam.cn [abcam.cn]
- 13. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LDH cytotoxicity assay [protocols.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ac-WEHD-CHO: A Directive for Laboratory Professionals
As a Senior Application Scientist, my primary goal extends beyond providing superior reagents; it is to ensure you can utilize them safely and effectively from acquisition through disposal. Ac-WEHD-CHO, a potent and reversible peptide aldehyde inhibitor of caspase-1, -4, -5, and -14, is a valuable tool in apoptosis and inflammation research.[1][2] However, its specific chemical properties and biological activity necessitate a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will delve into the chemical rationale behind these procedures, empowering your laboratory to maintain the highest standards of safety and regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Proper disposal begins with a thorough understanding of the substance. While a comprehensive Safety Data Sheet (SDS) for this compound is not always available, we can infer its potential hazards from its chemical structure and the nature of similar research chemicals. The guiding principle, in the absence of complete data, is to treat the compound as potentially hazardous.[3][4]
1.1. Chemical Reactivity: The Aldehyde Functional Group The C-terminal aldehyde group (-CHO) is the key reactive moiety of this compound.[2] Aldehydes are electrophilic and can react with various nucleophiles.[5] While this reactivity is essential for its mechanism of action as a protease inhibitor, it also presents potential hazards if disposed of improperly.[6] Mixing aldehyde-containing waste with other reactive chemicals, such as strong bases or amines, could lead to unintended and potentially hazardous reactions within a waste container.[7][8]
1.2. Biological Activity As a targeted caspase inhibitor, this compound is designed to interact with specific biological pathways.[9][10] Discharging biologically active molecules into sanitary sewer systems is ill-advised, as their environmental and ecological impact is often unknown. Therefore, aqueous waste containing this inhibitor should not be disposed of down the drain.
1.3. Associated Materials this compound is often supplied as a trifluoroacetate (TFA) salt and dissolved in solvents like Dimethyl Sulfoxide (DMSO) or water for experimental use.[1][2] These components must be considered in the disposal plan. DMSO is combustible, and TFA is corrosive; both require handling as regulated chemical waste.
| Hazard Category | Description | Rationale & Mitigation |
| Chemical Hazard | The compound is a peptide aldehyde. The aldehyde group is reactive.[5] The toxicological properties are not fully characterized. | Assume the substance is hazardous. Segregate from incompatible waste streams. Do not dispose of in standard trash or down the drain.[3][11] |
| Biological Hazard | As a potent caspase inhibitor, it is biologically active.[2] The ecological impact of its release is unknown. | Prevent release into the environment. All liquid waste, including dilute solutions from cell culture, should be collected as chemical waste. |
| Associated Hazard | Often handled with solvents like DMSO (combustible) or as a TFA salt (corrosive). | The disposal plan must account for the hazards of the solvent or salt form. Waste containers must be appropriate for all components. |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure you are wearing the appropriate PPE. Adherence to standard laboratory safety protocols is the first line of defense.
-
Gloves: Chemical-resistant gloves (nitrile is a suitable choice) are mandatory to prevent skin contact.[3]
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood to prevent inhalation.[3]
Step-by-Step Disposal Protocol
The fundamental rule for disposing of this compound is that no waste stream containing this compound should enter the general trash or sanitary sewer system. All waste must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[4][12]
Workflow: this compound Waste Stream Management
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Protocol Details:
A. Unused/Expired Solid this compound:
-
Do not place the original vial in the regular trash, even if it appears empty. Residual powder poses a risk.
-
The original vial and any weighing papers or spatulas used should be placed directly into a designated, labeled container for Solid Hazardous Chemical Waste .[11]
B. Concentrated Stock Solutions (in DMSO, Water, etc.):
-
Collect all concentrated liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container.
-
If a flammable solvent like DMSO is used, the container must be appropriate for flammable liquid waste.
-
This waste stream should be labeled as Hazardous Liquid Chemical Waste , clearly listing all constituents (e.g., "this compound, DMSO, Water").
C. Dilute Aqueous Solutions & Cell Culture Media:
-
Even at micromolar concentrations, media and buffers from experiments using this compound must be collected.
-
Pour this waste into a designated container for Hazardous Aqueous Waste . Do not mix with solvent-based or other concentrated waste streams unless directed by your EHS department.[3]
-
Rationale: Collecting dilute solutions prevents the release of biologically active compounds into waterways and ensures compliance with local and federal regulations, which often have very low limits for chemical discharge.[13]
D. Contaminated Labware:
-
All disposable materials that have come into contact with this compound (solid or liquid) are considered contaminated. This includes pipette tips, serological pipettes, culture plates, flasks, centrifuge tubes, and gloves.[3]
-
Collect these items in a designated container for Solid Hazardous Chemical Waste . Do not place them in biohazardous waste bags unless they are also contaminated with a biological agent requiring autoclaving. In such cases, consult your EHS department for guidance on dual-hazard waste.
Waste Containerization and Labeling
Proper containerization is crucial for safe storage and transport.
-
Compatibility: Ensure the container material is compatible with all chemicals being added. For solutions in organic solvents, use a solvent-safe container.
-
Integrity: The container must be leak-proof and have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[3]
-
Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "[11]
-
The full chemical name of all constituents (e.g., "this compound," "Dimethyl Sulfoxide," "Water"). Avoid abbreviations.
-
The approximate concentration or percentage of each component.
-
Relevant hazard information (e.g., "Caution: Research chemical with unknown toxicity").
-
The accumulation start date.
-
Decontamination & Spill Management
-
Surface Decontamination: For cleaning surfaces where this compound has been handled, use a standard laboratory disinfectant or detergent solution, followed by wiping with 70% ethanol. All wipes and materials used for cleaning should be disposed of as solid hazardous chemical waste.
-
Spill Cleanup: In the event of a small spill of solid or liquid:
-
Alert others in the area and restrict access.
-
Wearing your full PPE, cover the spill with an absorbent material.
-
For liquid spills, absorb the material. For solid spills, gently sweep the material to avoid raising dust.
-
Place all contaminated absorbent materials and cleaning supplies into a sealed bag or container.
-
Label the container as hazardous waste with the name of the spilled chemical and dispose of it through EHS.
-
By adhering to these procedures, you ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment. This commitment to rigorous safety protocols is the hallmark of a trustworthy and high-functioning research environment.
References
- BenchChem. (n.d.). Proper Disposal of Skp2 Inhibitor C1: A Guide for Laboratory Professionals.
- Fisher Scientific. (n.d.). Enzo Life Sciences this compound (1mg).
- CPC Scientific. (n.d.). This compound.
- MedChemExpress. (n.d.). Ac-WEHD-AFC | Caspase-1 Fluorogenic Substrate.
- RCSB PDB. (n.d.). 2QLJ: Crystal Structure of Caspase-7 with Inhibitor this compound.
- Cayman Chemical. (n.d.). Ac-IETD-CHO (trifluoroacetate salt).
- Material Safety Data Sheet. (2007, September). Generic MSDS for non-hazardous powder.
- BenchChem. (n.d.). Proper Disposal of HCV Peptide (257-266): A Guide for Laboratory Professionals.
- Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM).
- MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting.
- Merck Millipore. (n.d.). Chemical Waste | Support.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde.
- University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). [Video]. YouTube.
- Fisher Scientific. (n.d.). Enzo Life Sciences Ac-WEHD-AFC (10mg).
- MedChemExpress. (n.d.). Z-WEHD-FMK (Z-WE(OMe)HD(OMe)-FMK) | Caspase-1/5 Inhibitor.
- Selleck Chemicals. (n.d.). Ac-DEVD-CHO | Caspase inhibitor | CAS 169332-60-9.
- National Center for Biotechnology Information. (2010, February 25). A small molecule inhibitor of Caspase 1. Probe Reports from the NIH Molecular Libraries Program.
- Popova, B., et al. (2014).
- Occupational Safety and Health Administration. (n.d.). Chemical Reactivity Hazards - Overview.
- Bräuner-Osborne, H., et al. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central.
- Groeneveld, M. E., et al. (2006).
- Li, Y., et al. (2021).
- Shalini, S., et al. (2021). A long way to go: caspase inhibitors in clinical use. PMC.
- Billich, A., et al. (1990). Peptide aldehydes as inhibitors of HIV protease. PubMed.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
Sources
- 1. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide aldehydes as inhibitors of HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. Chemical Reactivity Hazards - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
The Precautionary Principle: Handling Potent Bioactive Compounds
As a Senior Application Scientist, I understand that working with novel and potent inhibitors like Ac-WEHD-CHO is at the forefront of apoptosis and inflammation research. I also recognize that with great scientific potential comes the profound responsibility of ensuring safety. This guide is designed to provide you with immediate, essential safety and logistical information for handling this compound. My goal is to move beyond a simple checklist and explain the causality behind each recommendation, empowering you to make informed safety decisions in your own laboratory environment.
This compound is a tetrapeptide aldehyde designed to be a highly potent, cell-permeable, and largely irreversible inhibitor of inflammatory caspases, primarily caspase-1, -4, and -5.[1] While its specific toxicological properties are not extensively documented—a common scenario for research-grade inhibitors—its very mechanism of action demands a cautious approach.[2] As a reactive aldehyde and a molecule designed to enter cells and inhibit key enzymes, we must assume it is biologically active in personnel and handle it accordingly. The core principle guiding our handling of this compound is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.
Core Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is not static; it is dictated by the specific task and the physical form of the compound at each stage. The following workflow provides a logical framework for determining the necessary level of protection.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Guidance on PPE Selection and Use
Part 1: Handling the Solid Compound (Lyophilized Powder)
The lyophilized powder form of this compound presents the highest risk of accidental exposure due to its potential for aerosolization.[3] Fine powders can become airborne easily and be inhaled, or settle on surfaces, leading to subsequent skin contact.
Mandatory Environment: All manipulations of the solid compound must be performed within a certified chemical fume hood. This engineering control is your primary line of defense against inhaling aerosolized particles.
Required PPE:
-
Respiratory Protection: While a fume hood is the primary control, for any procedure with a higher risk of dust generation (e.g., large-scale weighing, cleaning up a spill), an N95-rated respirator should be worn. Respirators offer no protection against gases but are effective for airborne particles.
-
Eye Protection: Chemical safety goggles are mandatory. They provide a full seal around the eyes, offering superior protection from airborne powder compared to standard safety glasses.[4]
-
Hand Protection: Double-gloving with nitrile gloves is required. The aldehyde functional group is chemically reactive, and while specific glove permeation data is unavailable, double-gloving provides an extra layer of security. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Body Protection: A long-sleeved lab coat, fully fastened, is essential. For larger quantities, consider a disposable gown to prevent contamination of personal clothing.[5]
Part 2: Preparing and Handling Solutions
Once this compound is dissolved, the risk of inhalation is significantly reduced, but the risk of dermal exposure from splashes remains. The compound is soluble in water and DMSO.[6][7]
Environment: Initial preparation of concentrated stock solutions should still be performed in a chemical fume hood. Subsequent dilutions to working concentrations may be performed on a standard lab bench if care is taken to avoid splashes.
Required PPE:
-
Eye Protection: At a minimum, safety glasses with side shields are required.
-
Hand Protection: Single-layer nitrile gloves are generally sufficient for handling solutions. If you are working with a high concentration or for an extended period, changing gloves frequently is a good practice.
-
Body Protection: A fully fastened, long-sleeved lab coat is required.
The following table summarizes the minimum PPE requirements for different operational stages.
| Operation | Environment | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab Coat | Recommended (N95) |
| Reconstituting Stock | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not typically required |
| Diluting to Working Conc. | Lab Bench / Fume Hood | Nitrile Gloves | Safety Glasses | Lab Coat | Not required |
| Cell Culture Addition | Biosafety Cabinet | Nitrile Gloves | Safety Glasses | Lab Coat | Not required |
| Spill Cleanup (Solid) | N/A | Double Nitrile Gloves | Safety Goggles | Lab Coat / Gown | Mandatory (N95) |
| Spill Cleanup (Liquid) | N/A | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not required |
Operational and Disposal Plans
A comprehensive safety plan extends beyond wearing PPE to include proper handling and disposal procedures.
Emergency Procedures: Spill and Exposure
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8][9] Seek medical attention if irritation develops.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.
-
Inhalation (Solid): Move to fresh air immediately.[8] Seek medical attention.
-
Spill (Solid): Gently cover the spill with wet paper towels to avoid raising dust. Carefully wipe up the material, placing all contaminated materials into a sealed, labeled hazardous waste container. Clean the area with a detergent solution.
-
Spill (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container. Clean the spill area thoroughly.
Disposal Plan: A Cradle-to-Grave Approach
Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash.[10] Its effects on aquatic life are unknown, and its potent biological activity necessitates that it be treated as hazardous chemical waste.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired compound.
-
Contaminated consumables: pipette tips, tubes, vials, flasks.
-
Contaminated PPE: gloves, disposable gowns.
-
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
A statement of hazard, such as: "Caution: Research chemical with unknown toxicity. Potent Caspase Inhibitor."
-
-
Chemical Inactivation (Optional Pre-treatment): For liquid waste, chemical inactivation may be used as a pre-treatment if permitted by your institution's Environmental Health and Safety (EHS) department. A common method is to use a 10% bleach solution, which can degrade the peptide through oxidation.[10] This should be done in a fume hood. The resulting solution must still be collected as hazardous waste.
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS-certified hazardous waste management program.[9]
By integrating these PPE, operational, and disposal protocols into your daily workflow, you can confidently and safely harness the scientific potential of this compound while upholding the highest standards of laboratory safety.
References
-
Aldini, G., et al. (2018). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC - PubMed Central. Retrieved from [Link]
-
Material Safety Data Sheet. (2007, September). Retrieved from [Link]
-
Chen, Y., et al. (2021). A long way to go: caspase inhibitors in clinical use. PMC - PubMed Central. Retrieved from [Link]
-
NIBSC. (n.d.). Peptide Storage. Retrieved from [Link]
-
InvivoGen. (n.d.). VX-765 | Caspase-1 inhibitor. Retrieved from [Link]
-
eLife. (2023). The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4 + T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice. Retrieved from [Link]
-
PMC. (2023). The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
PMC - NIH. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]
-
True Blue Heating & Cooling. (2024). What Safety Precautions Should Be Taken During AC Installation?. Retrieved from [Link]
-
ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
-
US EPA. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). HAZARDOUS DRUGS: ENGINEERING CONTROLS, SAFE WORK PRACTICES AND PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]
-
Blog. (2024). What safety precautions should be taken when using Ac Blow Agent?. Retrieved from [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. NIBSC - Peptide Storage [nibsc.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. Enzo Life Sciences Ac-WEHD-AFC (10mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
